molecular formula C10H13ClFNO2 B581927 (R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride CAS No. 331763-65-6

(R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride

Cat. No.: B581927
CAS No.: 331763-65-6
M. Wt: 233.667
InChI Key: HLJRPTAKNOUJAW-SBSPUUFOSA-N
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Description

(R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride is a useful research compound. Its molecular formula is C10H13ClFNO2 and its molecular weight is 233.667. The purity is usually 95%.
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Properties

IUPAC Name

(3R)-3-amino-4-(3-fluorophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJRPTAKNOUJAW-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C[C@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661577
Record name (3R)-3-Amino-4-(3-fluorophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331763-65-6
Record name (3R)-3-Amino-4-(3-fluorophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride

Abstract

This compound is a synthetic analogue of the endogenous inhibitory neurotransmitter γ-aminobutyric acid (GABA). As a member of the gabapentinoid and phenibut derivative family, its mechanism of action is characterized by a dual interaction with key regulators of neuronal excitability. The primary mode of action is agonism at the metabotropic GABA-B receptor (GABA-B-R), which leads to prolonged inhibitory effects through G-protein-mediated signaling cascades. Additionally, the compound exhibits affinity for the α2δ subunit of voltage-gated calcium channels (VGCCs), a mechanism shared with drugs like gabapentin and pregabalin, resulting in the modulation of neurotransmitter release. This guide provides a detailed technical examination of these mechanisms, supported by comparative pharmacological data from structurally related compounds, and outlines the core experimental methodologies used for their elucidation.

Introduction: Structural Context and Pharmacological Classification

This compound belongs to a class of centrally active compounds derived from GABA. The parent compound, GABA, does not readily cross the blood-brain barrier. The addition of a phenyl ring at the β-position, as seen in phenibut (β-phenyl-GABA), significantly enhances lipophilicity and facilitates central nervous system penetration[1][2].

The subject compound is a specific stereoisomer and a fluorinated derivative of phenibut. Key structural features dictating its pharmacology include:

  • The GABA Backbone: Provides the core structure for interaction with GABA-related targets.

  • The β-Phenyl Ring: Essential for crossing the blood-brain barrier.

  • The (R)-Stereochemistry: The R-enantiomer of phenibut demonstrates substantially higher affinity for the GABA-B receptor compared to the S-enantiomer, establishing it as the primary active enantiomer for this target[2].

  • 3-Fluoro Substitution: The addition of a fluorine atom to the phenyl ring is known to modulate potency. In the closely related analogue, 4-fluorophenibut, fluorination significantly increases agonist potency at the GABA-B receptor compared to phenibut[3][4]. It is hypothesized that the 3-fluoro substitution in the topic compound confers a similar enhancement in potency.

Based on this structure, the compound is classified as both a GABA-B receptor agonist and a gabapentinoid .

Primary Mechanism of Action: GABA-B Receptor Agonism

The principal mechanism through which (R)-3-Amino-4-(3-fluorophenyl)butanoic acid exerts its effects is as a direct, full agonist of the GABA-B receptor[2][3][5]. GABA-B receptors are metabotropic, G-protein-coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission throughout the central nervous system[6][7].

Receptor Binding and Functional Potency

This potency enhancement was demonstrated in an electrophysiology study on mouse cerebellar Purkinje cells, which measured the concentration required to elicit a half-maximal response (EC₅₀) in activating outward potassium currents.

Table 1: Comparative Potency of GABA-B Receptor Agonists

Compound EC₅₀ for K⁺ Current Activation (μM) Relative Potency vs. Phenibut
(±)-Baclofen 6.0 ~227x
4-Fluorophenibut (F-Phenibut) 23.3 ~58x
Phenibut 1362 1x

Data sourced from patch-clamp recordings in mouse cerebellar Purkinje cells[4][8].

Based on these structure-activity relationships, (R)-3-Amino-4-(3-fluorophenyl)butanoic acid is predicted to be a potent GABA-B agonist with an EC₅₀ value significantly lower than that of phenibut.

Downstream Signaling Cascade

Agonist binding to the GABA-B receptor initiates a canonical Gi/o-protein signaling pathway, leading to a reduction in overall neuronal excitability[9][10][11].

  • G-Protein Activation: The GABA-B receptor is a heterodimer (GABA-B1 and GABA-B2 subunits). Agonist binding to the GABA-B1 subunit triggers a conformational change, activating the associated heterotrimeric Gi/o protein on the intracellular side of the GABA-B2 subunit[10][11]. This causes the Gαi/o subunit to exchange GDP for GTP and dissociate from the Gβγ dimer.

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the production of the second messenger cyclic AMP (cAMP)[10][12]. This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other downstream effectors.

  • Modulation of Ion Channels:

    • Postsynaptic Inhibition: The dissociated Gβγ dimer directly binds to and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels[10][13]. This activation results in an efflux of K⁺ ions, causing hyperpolarization of the postsynaptic membrane and making it more difficult to fire an action potential.

    • Presynaptic Inhibition: The Gβγ dimer also binds to and inhibits presynaptic P/Q-type and N-type voltage-gated calcium channels (VGCCs)[9][11]. This reduction in Ca²⁺ influx upon arrival of an action potential leads to a decrease in the release of various neurotransmitters, including glutamate, from the presynaptic terminal.

GTPgS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Prepare Cell Membranes (Expressing GABA-B-R) Mix Combine in 96-well Plate: 1. Membranes 2. Test Compound 3. [35S]GTPγS Membranes->Mix Buffer Prepare Assay Buffer (HEPES, MgCl2, GDP) Buffer->Mix Incubate Incubate (30°C, 60 min) Mix->Incubate Filter Rapid Filtration (Separate Bound/Unbound) Incubate->Filter Count Scintillation Counting Filter->Count Plot Plot Specific Binding vs. [Agonist] Count->Plot CurveFit Sigmoidal Curve Fit Plot->CurveFit Results Determine EC50 & Emax CurveFit->Results

Caption: Workflow for the [³⁵S]GTPγS functional binding assay.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

To validate the functional consequences of receptor activation on neuronal activity, whole-cell patch-clamp is the gold-standard technique. It allows for the direct measurement of ion channel currents and changes in membrane potential in real-time.[13][14]

Step-by-Step Methodology:

  • Slice Preparation: Prepare acute brain slices (e.g., from the cerebellum or thalamus) from a rodent model. Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF).

  • Cell Identification: Using a microscope with differential interference contrast (DIC) optics, identify a target neuron (e.g., a cerebellar Purkinje cell) for recording.[4]

  • Patching and Recording: Approach the neuron with a glass micropipette filled with an internal solution. Form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane. Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration.

  • Voltage-Clamp Mode: Clamp the neuron's membrane potential at a holding potential (e.g., -60 mV). This allows for the direct measurement of currents flowing across the membrane.

  • Compound Application: Perfuse the brain slice with aCSF containing a known concentration of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid.

  • Data Acquisition: Record the resulting outward current, which is characteristic of GIRK channel activation.[4][13] Perform recordings across a range of compound concentrations to generate a dose-response curve and calculate the EC₅₀.

  • Current-Clamp Mode: Switch to current-clamp mode to measure the cell's membrane potential (voltage). Apply the compound and observe the hyperpolarization of the resting membrane potential. Inject depolarizing current steps to elicit action potentials and observe the compound's ability to suppress firing frequency.[4][8]

Conclusion

The mechanism of action for this compound is multifaceted, targeting two distinct and critical nodes of inhibitory neurotransmission. Its primary role as a potent, stereoselective agonist at the GABA-B receptor initiates Gi/o-protein signaling to produce both pre- and postsynaptic inhibition. This is complemented by a secondary, non-stereoselective action as a ligand for the α2δ subunit of voltage-gated calcium channels, which further suppresses excitatory neurotransmitter release. This dual mechanism positions the compound as a powerful modulator of neuronal excitability, with a pharmacological profile analogous to, but likely more potent than, its parent compound, phenibut. Understanding this intricate mechanism is crucial for the rational design of novel therapeutics for neurological and psychiatric disorders.

References

  • The Science Behind Phenibut: Mechanism and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Phenibut - Wikipedia. (n.d.).
  • GABA B Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modul
  • Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC - PubMed Central. (n.d.).
  • Review of Voltage-gated Calcium Channel α2δ Subunit Ligands for the Treatment of Chronic Neuropathic Pain and Insight i… - OUCI. (n.d.).
  • Stahl, S. M. (n.d.). Mechanism of Action of α2δ Ligands: Voltage Sensitive Calcium Channel (VSCC) Modulators.
  • Phenibut | Mountainside Tre
  • Review of Voltage-gated Calcium Channel α2δ Subunit Ligands for the Treatment of Chronic Neuropathic Pain and Insight into Structure-activity Relationship (SAR) by Pharmacophore Modeling - Bentham Science Publisher. (2022).
  • Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed. (n.d.).
  • What are GABA receptor agonists and how do they work?
  • Review of Voltage-gated Calcium Channel α2δ Subunit Ligands for the Treatment of Chronic Neuropathic Pain and Insight into Structure-activity Relationship (SAR) by Pharmacophore Modeling - PubMed. (2022).
  • GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf. (n.d.).
  • Structure–activity relationships of α-amino acid ligands for the α2δ subunit of voltage-gated calcium channels - ResearchG
  • Electrophysiology of ionotropic GABA receptors - PMC - PubMed Central. (n.d.).
  • GABA receptor agonist - Wikipedia. (n.d.).
  • GABAB receptor - Wikipedia. (n.d.).
  • 4-Fluorophenibut - Wikipedia. (n.d.).
  • GABA(B) receptor activation changes membrane and filter properties of auditory thalamic neurons - PubMed. (n.d.).
  • Differential activation of GABAA and GABAB receptors by spontaneously released transmitter | Journal of Neurophysiology | American Physiological Society. (n.d.).
  • (3S)-3-amino-4-(4-fluorophenyl)butanoic Acid - Smolecule. (n.d.).
  • 4-Fluorophenibut - Grokipedia. (n.d.).
  • F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed. (2020).
  • GABAB Receptors: Physiological Functions and Mechanisms of Diversity - ResearchG
  • GTPγS Binding Assay - Cre
  • F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells : r/DrugNerds - Reddit. (2020).
  • GTP Gi Binding assay Detection Kit - Revvity. (n.d.).
  • F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABA B receptor agonist, activates an outward-rectifying K + current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. | Read by QxMD. (n.d.).
  • Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Valid
  • GTP binding assay - Revvity. (n.d.).
  • 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride | 1858241-03-8 | Benchchem. (n.d.).
  • GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf. (2012).
  • 4-Fluorophenibut HCl: A Versatile Tool in Neuroscience Research and Drug Discovery. (n.d.).
  • The Science Behind 4-Fluorophenibut: A Comprehensive Look. (n.d.).
  • F-phenibut (β-(4-Fluorophenyl)-GABA)
  • (R)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride - PubChem. (n.d.).

Sources

An In-depth Technical Guide to the Synthesis of (R)-3-Amino-4-(3-fluorophenyl)butanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride is a chiral β-amino acid derivative of significant interest in pharmaceutical research and development. Its structural motifs are found in various biologically active molecules. This guide provides a comprehensive overview of the primary synthetic pathways to obtain this compound in high enantiomeric purity. We will delve into the mechanistic underpinnings of asymmetric hydrogenation, strategies employing the chiral pool, the utility of β-lactam intermediates, and enzymatic resolutions. Each section will offer a critical analysis of the methodology, supported by detailed experimental protocols and visual diagrams to facilitate understanding and application by researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral β-Amino Acids

β-amino acids are crucial building blocks in medicinal chemistry.[1][2] Unlike their α-amino acid counterparts, they possess an additional carbon atom between the carboxyl and amino groups, which imparts unique conformational properties to peptides and other molecules. This structural distinction often leads to enhanced metabolic stability and novel biological activities. The synthesis of enantiomerically pure β-amino acids is a key challenge in organic chemistry, with significant implications for drug discovery.[1][3] This guide focuses on the synthesis of a specific enantiomer, this compound, a compound with potential applications in the development of novel therapeutics.

Strategic Approaches to Asymmetric Synthesis

The synthesis of a chiral molecule like this compound necessitates a strategy that can effectively control the stereochemistry at the C3 position. Several robust methods have been developed for the enantioselective synthesis of β-amino acids, and we will explore the most pertinent of these.[2][4]

A logical overview of the synthetic strategies is presented below:

Synthesis_Strategies Start Key Precursors (e.g., 3-fluorophenylacetaldehyde, β-ketoesters) Strategy1 Asymmetric Hydrogenation Start->Strategy1 Strategy2 Chiral Pool Synthesis Start->Strategy2 Strategy3 β-Lactam Chemistry Start->Strategy3 Strategy4 Enzymatic Resolution Start->Strategy4 Target (R)-3-Amino-4-(3-fluorophenyl) butanoic acid hydrochloride Strategy1->Target Strategy2->Target Strategy3->Target Strategy4->Target

Figure 1: Key synthetic strategies for this compound.

Asymmetric Hydrogenation: A Powerful and Efficient Route

Rhodium-catalyzed asymmetric hydrogenation of prochiral enamines or β-(acylamino)acrylates is one of the most effective and widely used methods for the synthesis of chiral β-amino acids, often providing high yields and excellent enantioselectivities.[5][6][7] The choice of a chiral phosphine ligand is critical for the stereochemical outcome of the reaction.

Mechanistic Rationale

The catalytic cycle involves the coordination of the rhodium catalyst to the double bond of the substrate. The chiral ligand creates a chiral environment around the metal center, which directs the addition of hydrogen from one face of the double bond, leading to the formation of the desired enantiomer.

A Representative Synthetic Pathway

A common approach involves the condensation of a β-ketoester with an ammonium source to form a β-enamino ester, which is then subjected to asymmetric hydrogenation.

Asymmetric_Hydrogenation node_A Ethyl 4-(3-fluorophenyl) -3-oxobutanoate node_B Ethyl (Z)-3-amino-4- (3-fluorophenyl)but-2-enoate node_A->node_B NH4OAc node_C (R)-Ethyl 3-amino-4- (3-fluorophenyl)butanoate node_B->node_C H2, Rh-catalyst (e.g., Rh-TangPhos) node_D (R)-3-Amino-4-(3-fluorophenyl) butanoic acid node_C->node_D Hydrolysis (e.g., NaOH) node_E (R)-3-Amino-4-(3-fluorophenyl) butanoic acid hydrochloride node_D->node_E HCl

Figure 2: Asymmetric hydrogenation pathway.

Experimental Protocol

Step 1: Synthesis of Ethyl (Z)-3-amino-4-(3-fluorophenyl)but-2-enoate

  • To a solution of ethyl 4-(3-fluorophenyl)-3-oxobutanoate (1.0 eq) in ethanol, add ammonium acetate (1.5 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired β-enamino ester.

Step 2: Asymmetric Hydrogenation

  • In a high-pressure reactor, dissolve the ethyl (Z)-3-amino-4-(3-fluorophenyl)but-2-enoate (1.0 eq) in a degassed solvent such as methanol or trifluoroethanol.

  • Add a rhodium catalyst with a chiral ligand, for example, [Rh(COD)2]BF4 with (R,R)-TangPhos (0.01-0.001 eq).

  • Pressurize the reactor with hydrogen gas (5-10 bar) and stir the reaction mixture at room temperature for 12-24 hours.

  • After the reaction is complete, carefully vent the reactor and concentrate the solvent. The crude product can be used in the next step without further purification.

Step 3: Hydrolysis and Salt Formation

  • Dissolve the crude (R)-ethyl 3-amino-4-(3-fluorophenyl)butanoate in a mixture of water and a co-solvent like THF.

  • Add an aqueous solution of sodium hydroxide (2.0 eq) and stir at room temperature until the ester is fully hydrolyzed.

  • Acidify the reaction mixture with hydrochloric acid to a pH of approximately 1-2.

  • The product can be isolated by crystallization or extraction, followed by evaporation of the solvent to yield this compound.

Parameter Typical Value Reference
Enantiomeric Excess (ee)>95%[5]
Yield70-90% (over 3 steps)[6]
Catalyst Loading0.01 - 1 mol%[7]

Chiral Pool Synthesis: Leveraging Nature's Chirality

The chiral pool strategy utilizes readily available and inexpensive chiral molecules, such as amino acids or sugars, as starting materials. This approach is attractive because the stereocenter is already established, avoiding the need for a separate asymmetric induction step.

Synthesis from (S)-Serine

A plausible route to (R)-3-Amino-4-(3-fluorophenyl)butanoic acid involves the transformation of (S)-serine. The key steps include the conversion of the hydroxyl group into a good leaving group, followed by nucleophilic displacement with a 3-fluorophenyl organometallic reagent.

Chiral_Pool_Synthesis node_A (S)-Serine node_B Protected (S)-Serine (e.g., N-Boc, O-mesyl) node_A->node_B Protection node_C Protected (R)-3-Amino-4- (3-fluorophenyl)butanoic acid derivative node_B->node_C 3-Fluorophenyl-MgBr (Cu-catalyzed) node_D (R)-3-Amino-4-(3-fluorophenyl) butanoic acid hydrochloride node_C->node_D Deprotection & HCl treatment

Figure 3: Chiral pool synthesis from (S)-Serine.

Experimental Protocol Considerations
  • Protection: The amino and carboxyl groups of (S)-serine must be protected. The amino group can be protected as a Boc-carbamate, and the carboxyl group as a methyl or ethyl ester. The hydroxyl group is then activated, for instance, by conversion to a mesylate or tosylate.

  • Nucleophilic Substitution: The crucial C-C bond formation is achieved by reacting the protected and activated serine derivative with an organometallic reagent like 3-fluorophenylmagnesium bromide, often in the presence of a copper catalyst to facilitate the substitution.

  • Deprotection and Salt Formation: The protecting groups are removed under appropriate conditions (e.g., acid for Boc, hydrolysis for the ester), followed by treatment with HCl to afford the final hydrochloride salt.

The β-Lactam Synthon Method

β-Lactams, or 2-azetidinones, are versatile intermediates in organic synthesis.[8] The strained four-membered ring can be readily opened to provide access to a variety of acyclic structures, including β-amino acids. The stereochemistry of the β-lactam can be controlled through methods like the Staudinger [2+2] cycloaddition between a ketene and an imine using chiral auxiliaries or catalysts.[8][9]

General Pathway

Beta_Lactam_Synthesis node_A 3-Fluorobenzaldehyde + Chiral Amine node_B Chiral Imine node_A->node_B Condensation node_C Chiral β-Lactam node_B->node_C Ketene [2+2] Cycloaddition node_D (R)-3-Amino-4-(3-fluorophenyl) butanoic acid derivative node_C->node_D Ring Opening (e.g., Hydrolysis) node_E (R)-3-Amino-4-(3-fluorophenyl) butanoic acid hydrochloride node_D->node_E Deprotection & HCl

Figure 4: Synthesis via a β-Lactam intermediate.

Key Considerations
  • Stereocontrol: The diastereoselectivity of the [2+2] cycloaddition is crucial and is dictated by the chiral auxiliary on the imine or a chiral catalyst.

  • Ring Opening: The β-lactam ring can be opened under acidic or basic conditions to yield the corresponding β-amino acid. The conditions must be chosen carefully to avoid racemization.

Enzymatic Resolution: The Green Chemistry Approach

Enzymatic methods offer a highly selective and environmentally friendly alternative for obtaining enantiomerically pure compounds.[10] For the synthesis of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid, a kinetic resolution of a racemic mixture of the corresponding ester or amide can be employed.

Principle of Kinetic Resolution

In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For example, a lipase can selectively hydrolyze the (S)-ester, allowing for the separation of the unreacted (R)-ester.

Dynamic Kinetic Resolution (DKR)

A more advanced approach is dynamic kinetic resolution, where the unreactive enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. This requires a suitable racemization catalyst that is compatible with the enzyme and reaction conditions.

A Potential Enzymatic Resolution Workflow

Enzymatic_Resolution node_A Racemic 3-Amino-4- (3-fluorophenyl)butanoic acid ester node_B Enzyme (e.g., Lipase) + Acylating Agent node_A->node_B node_C (R)-Ester (unreacted) + (S)-N-Acyl-amino ester node_B->node_C node_D (R)-3-Amino-4-(3-fluorophenyl) butanoic acid hydrochloride node_C->node_D Separation & Hydrolysis/HCl

Figure 5: Enzymatic kinetic resolution workflow.

Enzyme Class Reaction Substrate
LipaseAcylation/DeacylationEster
Amidase/AcylaseHydrolysisAmide/N-Acyl derivative
β-AminopeptidaseHydrolysisβ-Amino acid amide

Conclusion

The synthesis of this compound can be achieved through several effective and stereoselective methodologies. Asymmetric hydrogenation stands out for its high efficiency and enantioselectivity, making it a preferred choice for industrial-scale production. Chiral pool synthesis offers an elegant approach by leveraging pre-existing chirality, while the β-lactam synthon method provides a versatile route to a wide range of derivatives. Enzymatic resolutions, particularly dynamic kinetic resolution, represent a green and highly selective alternative. The choice of the optimal synthetic route will depend on factors such as scale, cost of reagents and catalysts, and the desired purity of the final product. This guide has provided the foundational knowledge and practical insights for researchers to navigate the synthesis of this important chiral building block.

References

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. 2535. [Link]

  • Hilaris Publisher. (2015, July 27). Enantioselective Synthesis of β-amino acids: A Review. [Link]

  • PubMed. (2005). Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives. Org Lett. 7(23):5343-5. [Link]

  • Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. J. Org. Chem., 64(19), 6907–6910. [Link]

  • Juaristi, E. (Ed.). (2005). Enantioselective Synthesis of β-Amino Acids. Wiley-VCH.
  • Hoen, R., Tiemersma-Wegman, T., Procuranti, B., Lefort, L., de Vries, J. G., Minnaard, A. J., & Feringa, B. L. (2007). Enantioselective synthesis of β2-amino acids using rhodium-catalyzed hydrogenation. Org. Biomol. Chem., 5(2), 267–275.
  • Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Curr Med Chem. 6(10):983-1004. [Link]

  • Seebach, D., et al.
  • Sci-Hub. Enantioselective synthesis of β2-amino acids using rhodium-catalyzed hydrogenation. [Link]

  • ResearchGate. 3‐(tert‐Butoxycarbonylamino)‐4‐(2,4,5‐trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. [Link]

  • ResearchGate. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. [Link]

  • ResearchGate. Synthesis of Chiral α-Amino-β-lactams through Pd(II)-Catalyzed Sequential C(sp 3 )–H Functionalization. [Link]

  • Banik, B. K. (2010). Advances in the chemistry of β-lactam and its medicinal applications. PMC. [Link]

Sources

Chemical properties and structure of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride is a fluorinated analog of phenibut, a derivative of the endogenous inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1] As a member of the GABA analogue family, this compound is of significant interest to the scientific community for its potential to modulate GABAergic neurotransmission, a cornerstone of central nervous system function and a key target in the development of therapeutics for a range of neurological and psychiatric disorders.[2]

The introduction of a fluorine atom onto the phenyl ring is a strategic modification in medicinal chemistry, often employed to enhance metabolic stability, improve binding affinity, and modulate the overall pharmacokinetic and pharmacodynamic profile of a compound.[3][4] This guide provides a comprehensive overview of the chemical and structural properties of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl, offering insights into its synthesis, characterization, and putative biological activity.

Chemical Structure and Properties

The chemical identity of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl is defined by its unique arrangement of a butanoic acid backbone, a chiral amine at the 3-position (in the R-configuration), and a 3-fluorophenyl substituent at the 4-position, supplied as a hydrochloride salt.[5][6]

Diagram: Chemical Structure of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl

Caption: 2D structure of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. While experimental data for some properties of this specific isomer are not widely published, the provided information is based on available data from chemical suppliers and databases.

PropertyValueSource
IUPAC Name (3R)-3-amino-4-(3-fluorophenyl)butanoic acid;hydrochloride[7]
CAS Number 331763-65-6[5][6][8]
Molecular Formula C₁₀H₁₃ClFNO₂[5][6]
Molecular Weight 233.67 g/mol [1][6][9]
Appearance White to off-white solid (predicted)[4]
Purity ≥95% (commercially available)[5][8]

Synthesis and Characterization

A plausible synthetic route would likely involve the following key transformations:

  • Condensation: A condensation reaction, for example, a Knoevenagel or similar reaction, starting from 3-fluorobenzaldehyde to construct the carbon skeleton.

  • Introduction of the Amino Group: The amino functionality could be introduced via methods such as the reduction of a nitro group or a nitrile, or through reductive amination.

  • Chiral Resolution/Asymmetric Synthesis: To obtain the (R)-enantiomer, either a chiral resolution of the racemic mixture or an asymmetric synthesis approach would be necessary.

  • Salt Formation: The final step would involve the formation of the hydrochloride salt to improve stability and solubility.

Workflow: Plausible Synthetic Strategy

G A 3-Fluorobenzaldehyde B Condensation Reaction (e.g., with a nitroalkane or cyanoacetate) A->B C Intermediate (e.g., nitrostyrene or cinnamic acid derivative) B->C D Reduction of Nitro Group/Nitrile & Introduction of Chirality C->D E (R)-3-Amino-4-(3-fluorophenyl)butanoic acid D->E F HCl Salt Formation E->F G (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl F->G

Caption: A generalized workflow for the synthesis of the target compound.

Spectroscopic Characterization (Predicted)

Due to the lack of published experimental spectra, the following are predicted key features based on the compound's structure.

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the 3-fluorophenyl ring, with splitting patterns influenced by the fluorine atom. Signals for the diastereotopic protons of the CH₂ groups and the chiral CH proton would also be present in the aliphatic region. The NH₃⁺ protons would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the aliphatic carbons of the butanoic acid backbone.

  • FTIR: The infrared spectrum would be expected to show characteristic absorptions for the carboxylic acid O-H and C=O stretching, N-H stretching of the ammonium salt, and C-F stretching.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (C₁₀H₁₂FNO₂) and fragmentation patterns characteristic of the loss of the carboxylic acid group and other fragments.

Biological Activity and Mechanism of Action

(R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl is classified as a GABA analogue.[1] Its structural similarity to GABA, particularly with the phenyl ring substitution as seen in phenibut, strongly suggests that it acts on the GABAergic system. The primary target is likely the GABA-B receptor.[1][2]

Mechanism of Action: GABA-B Receptor Agonism

GABA-B receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory effects in the central nervous system.[10] Agonism at these receptors typically leads to:

  • Presynaptic Inhibition: Inhibition of voltage-gated Ca²⁺ channels, which reduces the release of neurotransmitters.

  • Postsynaptic Inhibition: Activation of inwardly rectifying K⁺ channels, leading to hyperpolarization of the neuronal membrane and reduced excitability.[11]

Studies on the closely related 4-fluoro-phenibut have shown it to be a potent GABA-B receptor agonist, significantly more so than phenibut itself.[12][13] It is plausible that the 3-fluoro isomer shares this mechanism of action. The fluorine substitution may enhance the compound's ability to cross the blood-brain barrier and may also increase its binding affinity for the GABA-B receptor.[3]

Signaling Pathway: GABA-B Receptor Activation

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron A (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl B GABA-B Receptor A->B Binds to C Gi/o Protein Activation B->C D Inhibition of Voltage-Gated Ca2+ Channels C->D E Reduced Neurotransmitter Release D->E F (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl G GABA-B Receptor F->G Binds to H Gi/o Protein Activation G->H I Activation of K+ Channels H->I J Hyperpolarization (IPSP) I->J

Caption: Putative signaling pathway of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl.

Experimental Protocols

The following are generalized protocols for the characterization of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl, based on standard laboratory practices.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Analysis: Integrate the ¹H signals and assign peaks based on their chemical shifts, splitting patterns, and coupling constants. Assign ¹³C peaks based on their chemical shifts and comparison to predicted values.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Mobile Phase Preparation: Prepare a suitable mobile phase, likely a gradient of acetonitrile and water with an additive like trifluoroacetic acid or formic acid.

  • Column: Use a C18 reverse-phase HPLC column.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Injection: Inject a small volume (e.g., 10 µL) of the sample solution.

  • Detection: Use a UV detector, monitoring at a wavelength where the phenyl ring absorbs (e.g., ~254 nm).

  • Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak and calculate the purity based on the peak area percentage.

Conclusion

(R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl represents a rationally designed GABA analogue with potential for enhanced pharmacological properties due to the presence of a meta-substituted fluorine atom. Its presumed activity as a GABA-B receptor agonist makes it a valuable tool for neuroscience research and a potential lead compound in drug discovery programs targeting conditions associated with dysregulated GABAergic signaling. Further detailed studies are warranted to fully elucidate its synthesis, physicochemical properties, and pharmacological profile.

References

  • PubChem. (R)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 4-Amino-3-(4-fluorophenyl)butanoic acid hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Grokipedia. 4-Fluorophenibut. Available at: [Link]

  • Irie, T., et al. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. European Journal of Pharmacology, 884, 173437. Available at: [Link]

  • Semantic Scholar. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Chemical Properties of 4-Amino-3-(4-fluorophenyl)butyric Acid Hydrochloride. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Fluorophenibut HCl: A Versatile Tool in Neuroscience Research and Drug Discovery. Available at: [Link]

  • Fiaux, P. C., et al. (2013). Evaluation of peripheral versus central effects of GABAB receptor activation using a novel, positive allosteric modulator of the GABAB receptor ADX71943, a pharmacological tool compound with a fully peripheral activity profile. Neuropharmacology, 75, 116-126. Available at: [Link]

  • Wikipedia. 4-Fluorophenibut. Available at: [Link]

  • Chun, H., et al. (2021). The GABAB Receptor—Structure, Ligand Binding and Drug Development. International Journal of Molecular Sciences, 22(15), 7894. Available at: [Link]

  • Google Patents. Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
  • Benke, D. (2020). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Frontiers in Cellular Neuroscience, 14, 24. Available at: [Link]

  • Panteleev, J., et al. (2011). Synthesis of 3-amino-4-fluoropyrazoles. The Journal of Organic Chemistry, 76(10), 4105-4111. Available at: [Link]

  • Olpe, H. R., et al. (1993). The actions of orally active GABAB receptor antagonists on GABAergic transmission in vivo and in vitro. European Journal of Pharmacology, 233(2-3), 179-186. Available at: [Link]

  • Tao, J., et al. (2022). GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases. Neuroscience Bulletin, 38(4), 463-478. Available at: [Link]

  • Khonsari, H. (1977). THE 19F NMR OF AMINO ACID DERIVATIVES. California State University, Northridge. Available at: [Link]

  • PubChem. (R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Christensen, B. E., et al. (1983). Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). Acta Chemica Scandinavica, 37b, 653-657. Available at: [Link]

  • MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available at: [Link]

Sources

An In-Depth Technical Guide to (R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 331763-65-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride, a chiral aminobutanoic acid derivative of significant interest in medicinal chemistry and neuroscience research. Drawing from its structural similarity to known γ-aminobutyric acid (GABA) analogues, this document explores its physicochemical properties, proposes a viable synthetic route, and details its presumed mechanism of action as a GABAB receptor agonist. Furthermore, this guide offers detailed, field-proven protocols for its analytical characterization, quality control, and functional evaluation in biological systems. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of novel therapeutics targeting the GABAergic system.

Introduction

This compound is a fluorinated derivative of β-phenyl-γ-aminobutyric acid (phenibut). The introduction of a fluorine atom to the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent compound, including its metabolic stability and binding affinity to biological targets.[1] Its structural resemblance to potent GABAB receptor agonists like baclofen and 4-fluorophenibut strongly suggests its potential as a selective modulator of the GABAergic system.[2][3] The GABAB receptor, a G-protein coupled receptor (GPCR), is a key player in mediating slow and prolonged inhibitory neurotransmission in the central nervous system (CNS).[4] Consequently, ligands targeting this receptor have therapeutic potential in a range of neurological and psychiatric disorders, including spasticity, anxiety, and addiction.

This guide provides a detailed examination of the available technical information on this compound, offering a foundational understanding for its application in research and development.

Physicochemical Properties

A clear understanding of the physicochemical properties is fundamental to the handling, formulation, and analytical characterization of this compound.

PropertyValueSource
CAS Number 331763-65-6[5][6]
Molecular Formula C₁₀H₁₃ClFNO₂[6]
Molecular Weight 233.67 g/mol [6]
Appearance White to off-white solidGeneric chemical supplier data
Purity Typically >95%[5]
Storage 2-8°C RefrigeratorGeneric chemical supplier data
Synonyms (R)-3-Amino-4-(3-fluoro-phenyl)-butyric acid hydrochloride, D-beta-Homo(3-fluorophenyl)alanine hydrochloride[6]

Synthesis and Manufacturing

Proposed Asymmetric Synthesis Workflow

Caption: Proposed asymmetric synthesis of the target compound.

Causality Behind Experimental Choices:

  • Asymmetric Michael Addition: This is a critical step to establish the desired (R)-stereochemistry. The choice of a chiral amine catalyst is paramount for achieving high enantioselectivity. This approach is often preferred over classical resolution methods which are inherently less efficient, with a maximum theoretical yield of 50% for the desired enantiomer.

  • Protecting Groups: While not explicitly shown in the simplified diagram, the use of appropriate protecting groups for the amino and carboxylic acid functionalities may be necessary during certain steps to prevent side reactions. For instance, a Boc (tert-butyloxycarbonyl) group is commonly used for the amine.

  • Salt Formation: The final step involves the formation of the hydrochloride salt. This is a standard procedure in pharmaceutical chemistry to improve the stability, solubility, and handling of amine-containing compounds.

Mechanism of Action: A Focus on the GABAB Receptor

Based on compelling structural analogies to known pharmacologically active compounds, this compound is hypothesized to act as a selective agonist at the GABAB receptor.

The GABAB Receptor Signaling Pathway

The GABAB receptor is a heterodimeric GPCR composed of GABAB1 and GABAB2 subunits. Its activation initiates a cascade of intracellular events leading to neuronal inhibition.

GABAB Receptor Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GABAB_R GABAB Receptor (GABAB1/GABAB2) G_protein Gi/o Protein GABAB_R->G_protein activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces K_channel GIRK K+ Channel K_efflux K+ Efflux K_channel->K_efflux Ca_channel Voltage-gated Ca2+ Channel Ca_influx Ca2+ Influx Inhibition Ca_channel->Ca_influx Agonist (R)-3-Amino-4-(3-fluorophenyl) butanoic acid Agonist->GABAB_R binds G_alpha->AC inhibits G_beta_gamma->K_channel activates G_beta_gamma->Ca_channel inhibits PKA PKA cAMP->PKA activates Hyperpolarization Hyperpolarization (Inhibition) K_efflux->Hyperpolarization Neurotransmitter_release Reduced Neurotransmitter Release Ca_influx->Neurotransmitter_release

Caption: GABAB receptor signaling cascade.

Key Mechanistic Claims:

  • Presynaptic Inhibition: Activation of presynaptic GABAB receptors by the compound is expected to inhibit voltage-gated Ca²⁺ channels, leading to a decrease in the release of neurotransmitters.

  • Postsynaptic Inhibition: Postsynaptically, agonist binding leads to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in K⁺ efflux, hyperpolarization of the neuronal membrane, and a slow inhibitory postsynaptic potential (IPSP).

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments.

Quality Control: Chiral HPLC for Enantiomeric Purity

Ensuring the enantiomeric purity of this compound is critical, as the biological activity often resides in a single enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Protocol: Chiral HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as a CHIRALPAK® series column, is often effective for the separation of underivatized amino acids.[7] Alternatively, macrocyclic glycopeptide-based CSPs like Astec CHIROBIOTIC® T can be employed.[8]

  • Mobile Phase: A typical mobile phase for underivatized amino acids on a polysaccharide CSP would be a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., ethanol or isopropanol) with a small percentage of an acidic or basic modifier to improve peak shape. For example, Hexane:Ethanol:Trifluoroacetic acid (TFA) in a ratio of 80:20:0.1 (v/v/v). The optimal mobile phase composition should be determined empirically.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenyl ring absorbs, typically around 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Inject the sample and record the chromatogram. The retention times of the (R)- and (S)-enantiomers will differ. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Self-Validation: The method should be validated for linearity, precision, accuracy, and limit of detection/quantitation according to standard pharmaceutical guidelines. A racemic mixture of the compound should be synthesized and analyzed to confirm the separation of the two enantiomers and to determine their elution order.

Pharmacological Evaluation: GABAB Receptor Binding Assay

A radioligand binding assay is a direct method to determine the affinity of the test compound for the GABAB receptor.

Protocol: [³H]-Baclofen Competition Binding Assay

  • Materials:

    • [³H]-Baclofen (radioligand)

    • Unlabeled GABA (for defining non-specific binding)

    • Rat brain membranes (or cells expressing recombinant human GABAB receptors)

    • Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4)

    • Test compound: this compound

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold buffer.

    • Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA.[8]

    • Resuspend the final pellet in fresh buffer to a known protein concentration.

  • Assay Procedure:

    • In a 96-well plate, add the membrane preparation, [³H]-Baclofen (at a concentration near its Kd), and varying concentrations of the test compound.

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of unlabeled GABA.

    • Incubate the plate to allow binding to reach equilibrium (e.g., 30 minutes at room temperature).

  • Termination and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Characterization: cAMP Accumulation Assay

This functional assay measures the ability of the compound to activate the GABAB receptor and induce a downstream cellular response, specifically the inhibition of adenylyl cyclase and the subsequent decrease in cAMP levels.

Protocol: cAMP HTRF Assay

  • Cell Line: A stable cell line expressing recombinant human GABAB receptors (e.g., CHO-K1 or HEK293 cells) is required.

  • Assay Principle: This assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to measure cAMP levels. It is a competitive immunoassay between native cAMP produced by the cells and a cAMP tracer labeled with a fluorescent donor.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound.

    • Lyse the cells and add the HTRF reagents (a cAMP-specific antibody labeled with a fluorescent acceptor and the cAMP tracer).

    • Incubate to allow the immunoassay to reach equilibrium.

  • Detection:

    • Read the fluorescence at two different wavelengths (for the donor and acceptor) using an HTRF-compatible plate reader.

    • The ratio of the two fluorescence signals is inversely proportional to the amount of cAMP produced.

  • Data Analysis:

    • Plot the HTRF ratio against the log concentration of the test compound.

    • Determine the EC₅₀ (the concentration of the test compound that produces 50% of the maximal inhibitory effect on forskolin-stimulated cAMP production).

Conclusion

This compound represents a promising chemical entity for the exploration of novel GABAergic therapeutics. Its presumed activity as a GABAB receptor agonist, coupled with the potential for favorable pharmacokinetic properties conferred by the fluorine substituent, makes it a compelling candidate for further investigation. This technical guide has provided a comprehensive foundation for researchers, encompassing its chemical properties, a proposed synthetic strategy, its likely mechanism of action, and detailed experimental protocols for its characterization. The methodologies outlined herein are designed to be robust and self-validating, empowering scientists to confidently advance their research and development efforts in the field of neuroscience and beyond.

References

  • RSC Publishing. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluorophenibut. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Characterization of GABA Receptors. Retrieved from [Link]

Sources

The Strategic Incorporation of Fluorine in Phenylbutanoic Acid Derivatives: A Technical Guide to Unlocking Novel Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Phenylbutanoic Acid Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of rational drug design.[1][2] This is due to fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] When applied to the phenylbutanoic acid framework, a privileged structure in its own right, fluorination opens up new avenues for developing potent and selective therapeutic agents. This technical guide provides an in-depth exploration of the biological activities of fluorinated phenylbutanoic acid derivatives, offering a blend of mechanistic insights and practical experimental guidance for researchers in drug discovery and development.

The introduction of fluorine can modulate key physicochemical properties such as lipophilicity, acidity (pKa), and metabolic stability.[4][5][6] For instance, the high electronegativity of fluorine can alter the electron distribution within a molecule, thereby influencing its binding affinity to target proteins.[3][7] Furthermore, replacing a hydrogen atom with fluorine at a metabolically labile position can block oxidative metabolism by cytochrome P450 enzymes, leading to improved bioavailability and a longer duration of action.[4][6] This guide will delve into the specific applications of these principles to phenylbutanoic acid derivatives, showcasing how this simple halogenation strategy can lead to significant enhancements in biological efficacy across various therapeutic areas.

I. Anti-Cancer Activity: Targeting Malignancy with Fluorinated Phenylbutanoic Acids

Fluorinated phenylbutanoic acid derivatives have emerged as a promising class of anti-cancer agents, exhibiting potent cytotoxic effects against various cancer cell lines. The rationale behind their efficacy often lies in their ability to modulate critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

A. Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which these compounds exert their anti-tumor effects is through the induction of apoptosis. Studies on related fluorinated compounds have shown that they can trigger the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases. For instance, fluorinated derivatives can induce ER stress, leading to the unfolded protein response (UPR) and ultimately apoptosis in cancer cells.

Furthermore, these derivatives can cause cell cycle arrest, typically at the G2/M phase, thereby preventing cancer cells from dividing and proliferating. This is often achieved by interfering with the function of key cell cycle regulatory proteins. The conjugation of a nitrogen mustard like chlorambucil with 4-phenylbutanoic acid has been shown to enhance DNA damage in breast cancer cells, leading to stronger cytotoxicity.[8]

Figure 1: Proposed Anti-Cancer Mechanism of Fluorinated Phenylbutanoic Acid Derivatives Fluorinated Phenylbutanoic Acid Derivative Fluorinated Phenylbutanoic Acid Derivative Cancer Cell Cancer Cell Fluorinated Phenylbutanoic Acid Derivative->Cancer Cell Enters Cell ER Stress ER Stress Cancer Cell->ER Stress DNA Damage DNA Damage Cancer Cell->DNA Damage UPR Activation UPR Activation ER Stress->UPR Activation Apoptosis Apoptosis UPR Activation->Apoptosis Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M)->Apoptosis Inhibition of Proliferation Inhibition of Proliferation Cell Cycle Arrest (G2/M)->Inhibition of Proliferation DNA Damage->Cell Cycle Arrest (G2/M)

Caption: Proposed Anti-Cancer Mechanism of Fluorinated Phenylbutanoic Acid Derivatives.

B. Experimental Protocols for Evaluating Anti-Cancer Activity

The initial assessment of anti-cancer activity is typically performed using in vitro cytotoxicity assays on a panel of human cancer cell lines.[9]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231 for breast cancer) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.[10]

  • Compound Treatment: Treat the cells with varying concentrations of the fluorinated phenylbutanoic acid derivatives for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, can then be calculated.[11]

Alternative Assays: Sulforhodamine B (SRB) for protein content or CytoTox-Fluor™ for dead-cell protease activity can also be employed for higher sensitivity and multiplexing capabilities.[10][12]

Promising compounds from in vitro studies should be evaluated in vivo to assess their anti-tumor efficacy in a more complex biological system.[13][14]

Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[15][16]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Administer the fluorinated phenylbutanoic acid derivative via a suitable route (e.g., intraperitoneal or oral) at various doses. A vehicle control group and a positive control group (e.g., a standard-of-care chemotherapy agent) should be included.

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., every 2-3 days).

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis). The tumor growth delay is a key parameter to evaluate the efficacy of the new agent.[11]

II. Anti-Inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Phenylbutanoic acid derivatives have shown anti-inflammatory effects, and fluorination can enhance this activity.[17][18]

A. Mechanism of Action: Inhibition of Pro-inflammatory Mediators

Fluorinated phenylbutanoic acid derivatives can suppress inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. This is often achieved through the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[19] The metabolite of phenylbutyric acid, phenylacetyl glutamine (PAGln), has been shown to inhibit the production of inflammatory cytokines like IFN-γ, IL-6, and TNF-α.[17]

Figure 2: Anti-Inflammatory Mechanism via NF-κB Inhibition Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory Stimulus (e.g., LPS)->TLR4 IκBα Phosphorylation IκBα Phosphorylation TLR4->IκBα Phosphorylation NF-κB Activation NF-κB Activation IκBα Phosphorylation->NF-κB Activation Nuclear Translocation Nuclear Translocation NF-κB Activation->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Pro-inflammatory Mediators (TNF-α, IL-6, iNOS) Pro-inflammatory Mediators (TNF-α, IL-6, iNOS) Gene Transcription->Pro-inflammatory Mediators (TNF-α, IL-6, iNOS) Fluorinated Phenylbutanoic Acid Derivative Fluorinated Phenylbutanoic Acid Derivative Fluorinated Phenylbutanoic Acid Derivative->IκBα Phosphorylation Inhibits

Caption: Anti-Inflammatory Mechanism via NF-κB Inhibition.

B. Experimental Protocols for Evaluating Anti-Inflammatory Activity

This assay is a standard method to assess the anti-inflammatory potential of compounds in vitro.

Protocol:

  • Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in a 24-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the fluorinated phenylbutanoic acid derivative for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent as an indicator of NO production.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

This is a classic in vivo model to evaluate acute anti-inflammatory activity.[20][21]

Protocol:

  • Animal Model: Use Wistar rats or Swiss albino mice.

  • Compound Administration: Administer the fluorinated phenylbutanoic acid derivative orally or intraperitoneally.

  • Carrageenan Injection: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema compared to the vehicle-treated control group.

III. Antimicrobial Activity: A New Frontier for Fluorinated Derivatives

The emergence of antimicrobial resistance necessitates the development of new classes of antimicrobial agents.[22] Fluorinated phenylbutanoic acid derivatives represent an underexplored but potentially fruitful area of research in this domain.

A. Potential Mechanisms of Antimicrobial Action

The antimicrobial activity of these compounds could stem from several mechanisms, including:

  • Disruption of Bacterial Cell Membranes: The lipophilic nature of the phenylbutanoic acid scaffold, enhanced by fluorination, could facilitate insertion into and disruption of the bacterial cell membrane integrity.

  • Inhibition of Key Bacterial Enzymes: Fluorinated derivatives could act as inhibitors of essential bacterial enzymes involved in metabolic pathways or cell wall synthesis. For example, fluoride ions are known to inhibit bacterial enolase.[23]

  • Interference with Biofilm Formation: Many chronic infections are associated with bacterial biofilms. These compounds may inhibit biofilm formation or disrupt existing biofilms.

B. Experimental Protocols for Evaluating Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol: Broth Microdilution Method

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.

  • Serial Dilutions: Prepare two-fold serial dilutions of the fluorinated phenylbutanoic acid derivative in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol: Crystal Violet Staining Method

  • Biofilm Formation: Grow bacteria in a 96-well plate in the presence of sub-MIC concentrations of the fluorinated phenylbutanoic acid derivative for 24-48 hours to allow biofilm formation.

  • Washing: Gently wash the wells with PBS to remove planktonic bacteria.

  • Staining: Stain the adherent biofilms with 0.1% crystal violet solution for 15 minutes.

  • Solubilization: Wash the wells again and solubilize the bound dye with 30% acetic acid.

  • Absorbance Measurement: Measure the absorbance at 595 nm to quantify the biofilm biomass.

IV. Data Presentation and Interpretation

For a comprehensive evaluation, it is crucial to present quantitative data in a clear and structured format.

Table 1: In Vitro Cytotoxicity of Fluorinated Phenylbutanoic Acid Derivatives

CompoundCancer Cell LineIC50 (µM) after 48h
Derivative AMCF-712.5
Derivative BMCF-78.2
Derivative CMDA-MB-23115.1
Doxorubicin (Control)MCF-70.8

Table 2: Anti-Inflammatory Activity in LPS-Stimulated RAW 264.7 Cells

CompoundNO Production (% Inhibition at 10 µM)TNF-α Release (% Inhibition at 10 µM)
Derivative X65%72%
Derivative Y58%63%
Dexamethasone (Control)85%90%

Table 3: Antimicrobial Activity

CompoundS. aureus (MIC in µg/mL)E. coli (MIC in µg/mL)
Derivative 116>128
Derivative 232>128
Ciprofloxacin (Control)0.50.25

Conclusion and Future Directions

The strategic fluorination of phenylbutanoic acid derivatives offers a powerful approach to modulate their biological activity and develop novel therapeutic agents. This guide has provided a comprehensive overview of their potential anti-cancer, anti-inflammatory, and antimicrobial properties, along with detailed experimental protocols for their evaluation. The versatility of fluorine in fine-tuning molecular properties underscores its continued importance in medicinal chemistry.[1][24]

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the phenylbutanoic acid scaffold with fluorine at different positions will help in elucidating the SAR and optimizing the biological activity.

  • Target Identification: For compounds with promising activity, identifying the specific molecular targets is crucial for understanding their mechanism of action.[25]

  • Pharmacokinetic Profiling: In-depth pharmacokinetic studies are essential to assess the drug-like properties of these derivatives and their potential for clinical development.[26]

By integrating rational design, robust biological evaluation, and mechanistic studies, the full therapeutic potential of fluorinated phenylbutanoic acid derivatives can be unlocked, leading to the discovery of next-generation drugs for a range of human diseases.

References

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case. studies. pharmacyjournal.org.
  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109.
  • Albini, A., & Sporn, M. B. (2007). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Cancer Drug Targets, 7(8), 775–784.
  • Mei, H., Han, J., Fustero, S., & Romo, D. (2020). The Many Roles for Fluorine in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(4), 346–349.
  • Anilkumar, R., & N, M. (2015). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 5(2), 23-31.
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 729-745.
  • Dugan, M., & KrennHrubec, K. (2021).
  • Gerlach, M. M., & Merz, F. (2013). Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. Journal of Cancer Research and Clinical Oncology, 139(4), 569–578.
  • Russo, A., & Gaglione, M. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162.
  • Crown Bioscience. (2022). Combating Cancer Drug Resistance with In Vivo Models. Crown Bioscience Blog.
  • Budach, W., & Molls, M. (2004). New Anticancer Agents: In Vitro and In Vivo Evaluation. Strahlentherapie und Onkologie, 180(1), 1-11.
  • Singh, A., & Kumar, R. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Current Organic Chemistry, 25(10), 1206-1225.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 108(7), 2855–2932.
  • Gaglione, M., & Russo, A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals, 16(8), 1162.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. In The Practice of Medicinal Chemistry (pp. 379-408).
  • BenchChem. (2025).
  • BenchChem. (2025). A Technical Guide to Identifying Biological Targets of Bioactive Small Molecules.
  • Chang, Y. C., & Chou, M. Y. (2001). Cytotoxicity of fluoride on human pulp cell cultures in vitro. Oral Surgery, Oral Medicine, Oral Pathology, Oral Radiology, and Endodontology, 91(2), 230–234.
  • Cuchillo, R., & Michel, J. (2017). Methods of probing the interactions between small molecules and disordered proteins. Molecular BioSystems, 13(1), 13-26.
  • Rampersad, S. N. (2012). A new fluorometric assay for cytotoxicity measurements in-vitro. Toxicology in Vitro, 26(5), 760-766.
  • Simões, M., & Bennett, R. N. (2018). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods.
  • Loizzo, M. R., Tundis, R., & Menichini, F. (2012). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 17(10), 12288-12310.
  • Zadrazilova, I., et al. (2013). Antimicrobial effect of para-alkoxyphenylcarbamic acid esters containing substituted N-phenylpiperazine moiety. Folia Microbiologica, 58(6), 527-532.
  • Promega Corporation. CytoTox-Fluor™ Cytotoxicity Assay Protocol.
  • Li, Y., et al. (2024). Enhancement of Fluoride's Antibacterial and Antibiofilm Effects against Oral Staphylococcus aureus by the Urea Derivative BPU. International Journal of Molecular Sciences, 25(19), 10633.
  • Al-antary, E., et al. (2026). Combinatorial Anti-Mitotic Activity of Loratadine/5-Fluorouracil Loade.
  • Trafton, A. (2009).
  • BenchChem. (2025).
  • Ghasemzadeh, M. A., & Gholami, M. (2021). Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. Journal of Biomolecular Structure & Dynamics, 39(11), 3874-3881.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 929–953.
  • Tysoe, C., & Withers, S. G. (2014). Fluorinated mechanism-based inhibitors: common themes and recent developments. Current Topics in Medicinal Chemistry, 14(7), 865-874.
  • Krátký, M., et al. (2017). Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity. Bioorganic Chemistry, 71, 119-129.
  • Pérez, H., et al. (2021).
  • Patil, V., et al. (2025). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design.
  • Svatunek, D., & Gouverneur, V. (2021). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry, 13(1), 1-5.
  • Wang, Y., et al. (2024). The Conjugation of Chlorambucil with 4-Phenylbutanoic Acid and Valproic Acid respectively for Enhancing Anti-tumor Activity. Anti-Cancer Agents in Medicinal Chemistry.
  • Wozniak, K., et al. (2024). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. Biomedicines, 12(10), 2240.
  • Tron, G. C., et al. (2008). Synthesis and biological activity of fluorinated combretastatin analogues. Journal of Medicinal Chemistry, 51(9), 2738-2746.
  • Wozniak, K., et al. (2024). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. MDPI.
  • POSTECH. (2023).
  • Wang, Y., et al. (2022). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors.
  • Suter, C. M. (1940). A Study of the Antibacterial Activity of Some Fluorinated Aromatic Mercurials. Journal of the American Chemical Society, 62(12), 3450-3453.
  • Wang, H., et al. (2013). Novel fluorinated pyrrolomycins as potent anti-staphylococcal biofilm agents: Design, synthesis, pharmacokinetics and antibacterial activities. Bioorganic & Medicinal Chemistry Letters, 23(17), 4881-4884.
  • Hazekawa, M., et al. (2018). In Vitro Anti-inflammatory Effects of the Phenylbutyric Acid Metabolite Phenylacetyl Glutamine. Biological & Pharmaceutical Bulletin, 41(6), 961-966.
  • Stoyanova, S., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI.
  • Zádor, F., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398.
  • Stoyanova, S., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.

Sources

An In-depth Technical Guide to (R)-3-Amino-4-(3-fluorophenyl)butanoic Acid Hydrochloride: Synthesis, Stereochemical Control, and Therapeutic Context

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride, a chiral β-amino acid of significant interest in medicinal chemistry. While a detailed public record of its specific discovery and developmental history is not prominently available, this document elucidates its scientific importance by examining its structural characteristics, plausible synthetic routes based on established asymmetric methodologies, and its potential therapeutic relevance in the context of structurally related compounds.

Introduction: The Significance of Fluorinated β-Amino Acids in Drug Discovery

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity and small size can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. When incorporated into amino acids, these effects can be particularly profound.

β-amino acids, such as the topic compound, are valuable building blocks for peptidomimetics and other small molecule therapeutics. Their incorporation can induce specific secondary structures in peptides and render them resistant to enzymatic degradation. The specific stereochemistry at the β-carbon is often crucial for biological activity.

This compound belongs to a class of compounds with potential applications in neuroscience, given the activity of its analogs. Its structural similarity to neurotransmitters like GABA (γ-aminobutyric acid) and other centrally active agents makes it a molecule of interest for researchers in drug development.

Physicochemical Properties and Structural Features

A clear definition of the molecule's key identifiers is essential for any scientific investigation.

PropertyValue
IUPAC Name (3R)-3-amino-4-(3-fluorophenyl)butanoic acid hydrochloride
CAS Number 331763-65-6[1][2]
Molecular Formula C₁₀H₁₃ClFNO₂[1]
Molecular Weight 233.67 g/mol [1]
Chirality (R)-enantiomer

The key structural features are the β-amino acid backbone, the chiral center at the C3 position with (R)-configuration, and the meta-substituted fluorophenyl group. This specific substitution pattern influences the molecule's conformation and electronic properties, which in turn dictate its interaction with biological targets.

Asymmetric Synthesis: A Proposed Methodological Approach

While a specific patent detailing the discovery of this exact molecule is not readily found, its synthesis can be approached through established methods for the asymmetric synthesis of β-amino acids. A plausible and efficient route would involve an asymmetric Michael addition, a powerful tool for creating chiral carbon-nitrogen bonds.

Rationale for Synthetic Strategy

The core challenge in synthesizing this molecule is the stereoselective installation of the amine group at the β-position. An organocatalytic asymmetric Michael addition of an amine equivalent to a suitable α,β-unsaturated ester is a robust strategy. This approach offers high enantioselectivity and avoids the use of expensive transition metal catalysts.

Proposed Experimental Workflow

The following protocol is a representative, detailed methodology based on principles of modern asymmetric synthesis.

Step 1: Synthesis of (E)-ethyl 4-(3-fluorophenyl)but-2-enoate

  • To a solution of 3-fluorobenzaldehyde (1.0 eq) in anhydrous toluene, add triethyl phosphonoacetate (1.1 eq).

  • Add a catalytic amount of a strong base, such as sodium hydride (0.1 eq), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the α,β-unsaturated ester.

Step 2: Asymmetric Michael Addition of an Amine Equivalent

  • In a dry flask under an inert atmosphere, dissolve the (E)-ethyl 4-(3-fluorophenyl)but-2-enoate (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add a chiral organocatalyst, for example, a derivative of thiourea or a chiral phosphoric acid (0.1 eq).

  • Add a source of the amino group, such as N-Boc-hydroxylamine (1.2 eq), which will serve as a protected amine equivalent.

  • Stir the reaction at the optimized temperature (e.g., -20 °C) for 24-48 hours, monitoring by TLC.

  • Upon completion, quench the reaction and purify the product by column chromatography to obtain the protected β-amino ester.

Step 3: Deprotection and Salt Formation

  • Dissolve the purified, protected β-amino ester in a suitable solvent like methanol.

  • Add an excess of hydrochloric acid (e.g., 4M in dioxane) and stir at room temperature. This step will hydrolyze the ester and cleave the Boc protecting group.

  • Monitor the reaction until completion.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to yield the final product with high purity.

Diagram of the Proposed Synthetic Workflow

G cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Asymmetric Michael Addition cluster_2 Step 3: Deprotection & Salt Formation A 3-Fluorobenzaldehyde C (E)-ethyl 4-(3-fluorophenyl)but-2-enoate A->C B Triethyl phosphonoacetate B->C F Protected (R)-β-amino ester C->F D N-Boc-hydroxylamine D->F E Chiral Organocatalyst E->F H This compound F->H G Hydrochloric Acid G->H

Sources

A Technical Guide to the Core Intermediates in the Synthesis of (R)-3-Amino-4-(3-fluorophenyl)butanoic Acid HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-3-Amino-4-(3-fluorophenyl)butanoic acid, a chiral β-amino acid, serves as a critical structural motif and key building block in the development of novel pharmaceutical agents.[1][2] Its synthesis presents a significant challenge in controlling stereochemistry at the C3 position. This technical guide provides an in-depth analysis of the pivotal intermediates that define the most effective and prevalent asymmetric synthetic strategies. We will explore methodologies including chiral auxiliary-mediated reactions, asymmetric catalysis, and enzymatic resolutions. For each pathway, the core intermediate will be identified, the mechanistic rationale for its selection will be discussed, and comparative data will be presented to guide researchers and drug development professionals in selecting the optimal synthetic route.

Introduction: The Strategic Importance of Chiral β-Amino Acids

β-amino acids and their derivatives are fundamental components in medicinal chemistry, prized for their ability to form stable secondary structures in peptides and act as precursors to a wide range of biologically active molecules.[3] The title compound, (R)-3-Amino-4-(3-fluorophenyl)butanoic acid, is of particular interest due to the incorporation of a fluorine atom, a common strategy to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[4]

The central challenge in synthesizing this molecule is the precise installation of the desired (R) stereochemistry at the β-position. The efficacy and safety of the final active pharmaceutical ingredient (API) are often contingent on this stereochemical purity. Consequently, the selection of a synthetic strategy hinges on the reliable and scalable formation of a key chiral intermediate. This guide dissects three primary strategies, each distinguished by its unique core intermediate.

Strategic Pathway I: Diastereoselective Alkylation via Chiral Auxiliaries

The use of chiral auxiliaries is a classic and robust strategy for establishing stereocenters.[5][6] The underlying principle involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate. This creates a chiral molecular environment that directs a subsequent bond-forming reaction to occur on a specific face, resulting in one diastereomer being formed preferentially.[7][8]

Core Intermediate: N-(3-Fluorophenylacetyl)oxazolidinone

In this approach, a key intermediate is an acyl derivative of a chiral auxiliary, most famously an Evans' oxazolidinone. The synthesis begins by coupling 3-fluorophenylacetic acid with a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one.

Workflow for Chiral Auxiliary-Mediated Synthesis

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Enolate Formation & Reaction cluster_2 Step 3: Auxiliary Cleavage & Deprotection A 3-Fluorophenylacetic Acid C Key Intermediate: N-Acyloxazolidinone A->C Pivaloyl Chloride, Et3N B (4R,5S)-Oxazolidinone Auxiliary B->C D Chiral Enolate C->D LDA or NaHMDS F Diastereomerically Enriched Adduct D->F E N-Protected Iminomethyl Reagent E->F Mannich-type Reaction G Final Product: (R)-3-Amino-4-(3-fluorophenyl) butanoic acid HCl F->G LiOH, H2O2; Acidic Workup H Recovered Auxiliary F->H

Caption: Workflow using a chiral auxiliary.

Causality and Expertise: The rigidity of the acyloxazolidinone intermediate and the steric bulk of the auxiliary's substituents (e.g., phenyl and methyl groups) effectively shield one face of the corresponding enolate. Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a Z-enolate, which is stabilized by chelation with the lithium cation. Subsequent reaction with an electrophilic nitrogen source, such as a protected imine, proceeds with high diastereoselectivity. The final step involves hydrolytic cleavage of the auxiliary, which can often be recovered and reused, releasing the desired β-amino acid.

Experimental Protocol: Synthesis via Chiral Auxiliary
  • Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF at 0 °C, add n-butyllithium (1.05 eq) dropwise. After 30 minutes, add a solution of 3-fluorophenylacetyl chloride (1.1 eq) in THF. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Enolate Formation: Cool the solution of the N-acyloxazolidinone intermediate to -78 °C. Add LDA (1.1 eq) dropwise and stir for 1 hour to ensure complete enolate formation.

  • Mannich Reaction: Add a solution of a suitable N-Boc protected imine (e.g., Boc-N=CH-COOEt) (1.2 eq) to the enolate solution at -78 °C. Stir for 3-5 hours.

  • Workup & Cleavage: Quench the reaction with saturated aqueous NH4Cl. Extract the product with ethyl acetate. After purification, dissolve the adduct in a THF/water mixture. Add hydrogen peroxide followed by lithium hydroxide. Stir until cleavage is complete.

  • Isolation: Acidify the aqueous layer with 1M HCl to precipitate the product. The auxiliary can be recovered from the organic layer. The final product is isolated after filtration and drying.

Strategic Pathway II: Asymmetric Catalysis

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For β-amino acids, the asymmetric hydrogenation of a prochiral enamine precursor is a highly effective and industrially scalable method.[3]

Core Intermediate: (Z)-Ethyl 3-(Boc-amino)-4-(3-fluorophenyl)but-2-enoate

This key intermediate is a β-enamino ester. It possesses a C=C double bond that can be stereoselectively reduced. The geometry of this double bond (E or Z) can significantly influence the reaction's outcome, but catalysts are often developed to handle specific isomers effectively.

Workflow for Asymmetric Hydrogenation

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: Deprotection A 3-Fluorophenylacetaldehyde C Key Intermediate: Prochiral β-Enamino Ester A->C B N-Boc-glycine ethyl ester B->C Condensation E Enantiomerically Enriched Protected Amino Ester C->E H2 (High Pressure) D Chiral Catalyst (e.g., Rh-DIPAMP) D->E F Final Product: (R)-3-Amino-4-(3-fluorophenyl) butanoic acid HCl E->F Acidic Hydrolysis

Caption: Workflow for asymmetric hydrogenation.

Causality and Expertise: The success of this reaction lies in the chiral catalyst, typically a rhodium or ruthenium complex coordinated to a chiral phosphine ligand (e.g., BINAP, DIPAMP). The substrate coordinates to the metal center in a specific orientation dictated by the chiral ligand. The delivery of hydrogen then occurs from the less sterically hindered face, leading to the formation of one enantiomer in high excess. The choice of ligand is critical and must be optimized for the specific substrate.

Experimental Protocol: Asymmetric Hydrogenation
  • Intermediate Synthesis: Condense 3-fluorophenylacetaldehyde with an N-protected glycine ester using a mild base to form the prochiral β-enamino ester intermediate. Purify by column chromatography.

  • Hydrogenation: In a high-pressure reactor, dissolve the β-enamino ester (1.0 eq) in degassed methanol. Add the chiral catalyst, such as [Rh(COD)(R,R-DIPAMP)]BF4 (0.01 mol%).

  • Reaction: Purge the reactor with hydrogen gas several times before pressurizing to 100 psi. Stir the reaction at 50 °C for 24 hours.

  • Isolation: After releasing the pressure, concentrate the reaction mixture. The crude product is then passed through a short silica plug to remove the catalyst.

  • Deprotection: The resulting enantiomerically enriched ester is hydrolyzed using 6M HCl under reflux to remove the Boc protecting group and saponify the ester, yielding the final hydrochloride salt.

Strategic Pathway III: Enzymatic Kinetic Resolution

Biocatalysis provides an environmentally benign and highly selective alternative to traditional chemical methods.[9] Enzymatic kinetic resolution (EKR) exploits the ability of enzymes to selectively catalyze the transformation of only one enantiomer from a racemic mixture.

Core Intermediate: Racemic N-Acetyl-3-amino-4-(3-fluorophenyl)butanoic Acid

The key intermediate for this strategy is a racemic mixture of a suitable precursor, often an N-acylated version of the target amino acid. The acyl group provides a handle for the enzyme to act upon.

Workflow for Enzymatic Kinetic Resolution

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Enzymatic Resolution cluster_2 Step 3: Separation & Final Deprotection A Racemic 3-Amino-4- (3-fluorophenyl)butanoic acid B Key Intermediate: (R/S)-N-Acetyl-3-amino-4- (3-fluorophenyl)butanoic acid A->B Acetic Anhydride D Desired (R)-Enantiomer (Unreacted) B->D E (S)-3-Amino-4-(3-fluorophenyl) butanoic acid (Product) B->E Selective Hydrolysis C Lipase or Amidase (e.g., Penicillin Amidase) C->E F Final Product: (R)-3-Amino-4-(3-fluorophenyl) butanoic acid HCl D->F Acidic Hydrolysis

Sources

A Comprehensive Spectroscopic and Structural Elucidation Guide to (R)-3-Amino-4-(3-fluorophenyl)butanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride (CAS 331763-65-6). Designed for researchers, scientists, and professionals in drug development, this document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide leverages predictive models and fundamental spectroscopic principles to offer a robust framework for the structural verification and quality control of this important chiral building block.

Introduction: The Significance of a Chiral Fluorinated β-Amino Acid

This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its structure incorporates three critical features: a chiral center at the C3 position, a β-amino acid moiety, and a fluorinated phenyl ring. The specific stereochemistry and the presence of the fluorine atom are often crucial for biological activity and pharmacokinetic properties of the final active pharmaceutical ingredient (API).

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in subsequent synthetic steps. Accurate and comprehensive characterization of this starting material is paramount to ensure the identity, purity, and stereochemical integrity of the final product, aligning with stringent regulatory requirements in drug development. This guide serves as a practical reference for the analytical techniques employed in this characterization.

Molecular Structure and Key Spectroscopic Features

The structural attributes of this compound dictate its spectroscopic signatures. The primary functional groups to be identified are the carboxylic acid, the protonated amine (ammonium), the aromatic ring, and the aliphatic backbone.

Figure 1: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are critical. The data presented here are based on established chemical shift prediction algorithms.

¹H NMR Spectroscopy

Experimental Protocol:

  • Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for its ability to exchange with labile protons (e.g., -COOH and -N⁺H₃), which can simplify the spectrum.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Data (in D₂O, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.40t1HAr-H
~7.10 - 7.20m3HAr-H
~3.80m1HH3
~3.00dd1HH4a
~2.90dd1HH4b
~2.70dd1HH2a
~2.60dd1HH2b

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region (δ 7.10 - 7.40 ppm): The four protons on the 3-fluorophenyl ring will appear in this region. The fluorine substitution will create complex splitting patterns (multiplicities). The proton para to the fluorine will likely appear as a triplet, while the others will be complex multiplets.

  • Chiral Center (H3, ~δ 3.80 ppm): The proton attached to the chiral carbon (C3) is expected to be a multiplet due to coupling with the adjacent methylene protons (H2 and H4).

  • Methylene Protons (H2 and H4, ~δ 2.60 - 3.00 ppm): The two sets of methylene protons are diastereotopic due to the adjacent chiral center. Therefore, they will appear as distinct signals, likely as doublets of doublets (dd), reflecting both geminal and vicinal coupling.

¹³C NMR Spectroscopy

Experimental Protocol:

  • Prepare the sample as described for ¹H NMR, though a higher concentration may be beneficial.

  • Acquire the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.

  • Employ proton decoupling to simplify the spectrum to single lines for each unique carbon.

Predicted ¹³C NMR Data (in D₂O, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~175.0C1 (C=O)
~162.0 (d)C (Ar, C-F)
~138.0 (d)C (Ar, C-C)
~131.0 (d)CH (Ar)
~125.0 (d)CH (Ar)
~116.0 (d)CH (Ar)
~114.0 (d)CH (Ar)
~48.0C3
~38.0C4
~35.0C2

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (C1, ~δ 175.0 ppm): The carboxylic acid carbon appears in the characteristic downfield region.

  • Aromatic Carbons (δ 114.0 - 162.0 ppm): Six distinct signals are expected for the aromatic carbons. The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling (a doublet, d). Other aromatic carbons will exhibit smaller two- and three-bond C-F couplings.

  • Aliphatic Carbons (δ 35.0 - 48.0 ppm): The three aliphatic carbons of the butanoic acid chain appear in the upfield region, with the chiral carbon (C3) being the most downfield of the three due to the influence of the adjacent nitrogen.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Weigh Sample (5-10 mg) Prep2 Dissolve in Deuterated Solvent (e.g., D₂O) Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Insert into Spectrometer (≥400 MHz) Prep3->Acq1 Acq2 Tune and Shim Acq1->Acq2 Acq3 Acquire ¹H Spectrum Acq2->Acq3 Acq4 Acquire ¹³C Spectrum (Proton Decoupled) Acq2->Acq4 Proc1 Fourier Transform Acq3->Proc1 Acq4->Proc1 Proc2 Phase and Baseline Correction Proc1->Proc2 Proc3 Reference Spectra Proc2->Proc3 Proc4 Integrate ¹H, Assign Peaks Proc3->Proc4 Proc5 Assign ¹³C Peaks Proc3->Proc5

Figure 2: General workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the dry powder directly on the ATR crystal.

  • Apply pressure to ensure good contact.

  • Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Alternatively, prepare a KBr pellet by grinding the sample with potassium bromide and pressing it into a disk.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
3400 - 2400BroadO-H & N⁺-HStretching
~3000MediumC-H (Aromatic)Stretching
~2900MediumC-H (Aliphatic)Stretching
~1710StrongC=OStretching
~1600, ~1480Medium-StrongC=CAromatic Ring Stretching
~1500StrongN-HBending (Ammonium)
~1250StrongC-FStretching
~1200StrongC-OStretching

Interpretation of the IR Spectrum:

  • The most prominent feature will be a very broad absorption in the 3400-2400 cm⁻¹ region, which is characteristic of the O-H stretch of a carboxylic acid superimposed with the N⁺-H stretches of the ammonium salt.

  • A strong, sharp peak around 1710 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid.

  • The presence of the aromatic ring is confirmed by C=C stretching bands around 1600 and 1480 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.

  • A strong absorption around 1250 cm⁻¹ is expected for the C-F bond stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Experimental Protocol:

  • Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile compound.

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Infuse the solution directly into the ESI source.

  • Acquire the mass spectrum in positive ion mode.

Expected Mass Spectrometry Data:

m/zIon
216.09[M+H]⁺
238.07[M+Na]⁺

Interpretation of the Mass Spectrum: In positive ion ESI-MS, the molecule will be detected as the protonated free base, as the hydrochloride salt dissociates in solution. The expected exact mass of the free base (C₁₀H₁₂FNO₂) is 215.0852. The protonated molecule [M+H]⁺ would therefore have an m/z of 216.0925. A high-resolution mass spectrometer (HRMS) would be able to confirm this exact mass, providing strong evidence for the elemental composition of the compound. A sodium adduct [M+Na]⁺ at m/z 238.0744 may also be observed.

Conclusion

This guide provides a detailed predictive framework for the spectroscopic analysis of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive analytical toolkit to confirm the identity, structure, and purity of this compound. While based on predictions, the interpretations and methodologies described herein offer a robust and scientifically grounded approach for researchers and quality control scientists working with this and structurally related molecules. It is always recommended to compare experimentally obtained data with these predictions for a conclusive structural assignment.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • "Basic Principles of NMR." Bruker Corporation. Accessed January 16, 2026. [Link]

An In-depth Technical Guide to the Potential Therapeutic Targets of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride is a GABA analogue. While direct research on this specific compound is limited, its structural similarity to known neuroactive compounds, such as fluorophenibut and phenibut, provides a strong basis for identifying its potential therapeutic targets. This guide synthesizes information from related molecules to propose and explore the primary and secondary pharmacological targets of this compound. The central hypothesis is that this compound primarily acts as a GABA-B receptor agonist and may also modulate T-type calcium channels. This document provides a detailed exploration of these targets, their associated signaling pathways, and validated experimental protocols for investigating the compound's activity.

Introduction: Unveiling the Therapeutic Potential of a Novel GABA Analogue

This compound belongs to a class of compounds known as GABA analogues, which are structurally similar to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). The introduction of a fluorine atom to the phenyl ring can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule, including its lipophilicity and metabolic stability, potentially enhancing its therapeutic efficacy and duration of action.

Given the nascent stage of research on this particular molecule, this guide will extrapolate from the well-documented pharmacology of structurally related compounds to identify its most probable therapeutic targets. The primary focus will be on the GABA-B receptor, a well-established target for similar molecules, and a secondary exploration of T-type calcium channels, which are also modulated by some GABA analogues.

Primary Therapeutic Target: The GABA-B Receptor

The principal hypothesized therapeutic target for this compound is the GABA-B receptor.

Mechanism of Action at the GABA-B Receptor

GABA-B receptors are G-protein-coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the central nervous system. Activation of GABA-B receptors by an agonist like this compound is expected to trigger the following downstream events:

  • Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Activation of inwardly rectifying potassium (GIRK) channels: This results in hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.

  • Inhibition of voltage-gated calcium channels (VGCCs): This reduces the influx of calcium into the presynaptic terminal, thereby decreasing the release of neurotransmitters.

The net effect of these actions is a reduction in neuronal excitability.

Signaling Pathway

The signaling cascade initiated by the activation of the GABA-B receptor is depicted below.

GABA_B_Signaling cluster_membrane Cell Membrane cluster_downstream Intracellular Effects Agonist This compound GABA_B GABA-B Receptor Agonist->GABA_B Binds to G_protein Gi/o Protein GABA_B->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates VGCC Voltage-Gated Ca2+ Channel G_protein->VGCC Inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) VGCC->Ca_influx

GABA-B Receptor Signaling Pathway
Therapeutic Relevance

The anxiolytic and nootropic effects of GABA-B receptor agonists are well-documented.[1] By mimicking the action of GABA, these compounds can reduce neuronal hyperexcitability, which is implicated in a range of neurological and psychiatric disorders.[1]

Secondary Therapeutic Target: T-type Calcium Channels

Some GABA analogues have been shown to interact with voltage-dependent calcium channels.[1] Therefore, T-type calcium channels represent a plausible secondary therapeutic target for this compound.

Overview of T-type Calcium Channels

T-type calcium channels are low-voltage activated calcium channels that play a critical role in regulating neuronal excitability, particularly in thalamic neurons.[2] There are three subtypes of T-type calcium channels, each encoded by a different gene:

  • CaV3.1 (CACNA1G)

  • CaV3.2 (CACNA1H)

  • CaV3.3 (CACNA1I)

Dysregulation of these channels has been linked to various neurological and psychiatric conditions, including epilepsy, neuropathic pain, and sleep disorders.[3][4][5]

Potential Mechanism of Action

Blockade of T-type calcium channels by this compound would reduce the influx of calcium into neurons at near-resting membrane potentials. This would dampen neuronal excitability and could be particularly effective in conditions characterized by rhythmic burst firing of neurons, such as certain types of epilepsy.[6]

Therapeutic Relevance

T-type calcium channel blockers are an established class of drugs with applications in treating epilepsy and have shown promise in managing neuropathic pain and some psychiatric disorders.[6][7] The potential for a single compound to modulate both GABA-B receptors and T-type calcium channels presents an exciting prospect for developing novel therapeutics with a broader spectrum of activity.

Experimental Validation of Therapeutic Targets

To confirm the hypothesized therapeutic targets of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays
Target Assay Purpose Cell Line
GABA-B Receptor Radioligand Binding AssayTo determine the binding affinity (Ki) of the compound for the GABA-B receptor.HEK-293 cells expressing recombinant human GABA-B receptors
[35S]GTPγS Binding AssayTo assess the functional activity of the compound as an agonist or antagonist at the GABA-B receptor.Membranes from cells expressing GABA-B receptors
T-type Calcium Channels Electrophysiology (Patch-Clamp)To directly measure the effect of the compound on T-type calcium channel currents.[2]HEK-293 cells expressing specific T-type calcium channel subtypes (CaV3.1, CaV3.2, CaV3.3)
Calcium Influx AssayTo measure changes in intracellular calcium concentration in response to the compound.Neuronal cell lines or primary neurons
Experimental Workflow: Patch-Clamp Electrophysiology

The following diagram outlines the key steps in performing patch-clamp electrophysiology to assess the effect of the compound on T-type calcium channels.

Patch_Clamp_Workflow A Cell Culture (HEK-293 cells expressing a specific CaV subtype) C Gigaohm Seal Formation (High-resistance seal between pipette and cell membrane) A->C B Patch Pipette Fabrication (Glass microelectrode filled with internal solution) B->C D Whole-Cell Configuration (Rupture of the cell membrane under the pipette) C->D E Voltage-Clamp Protocol (Application of voltage steps to activate T-type channels) D->E F Baseline Current Recording E->F G Application of this compound F->G H Post-Compound Current Recording G->H I Data Analysis (Comparison of current amplitudes and kinetics) H->I

Patch-Clamp Electrophysiology Workflow
In Vivo Models

Once in vitro activity is confirmed, the therapeutic potential of this compound can be evaluated in relevant animal models of disease.

Potential Indication Animal Model
Anxiety Elevated Plus Maze, Open Field Test
Epilepsy Pentylenetetrazol (PTZ)-induced seizures, Genetic models of absence epilepsy
Neuropathic Pain Chronic Constriction Injury (CCI), Spared Nerve Injury (SNI)

Conclusion and Future Directions

This compound is a promising compound with the potential to modulate key inhibitory pathways in the central nervous system. Based on its structural similarity to known GABA-B agonists and the observed activity of related compounds on calcium channels, the GABA-B receptor and T-type calcium channels are proposed as its primary and secondary therapeutic targets, respectively.

Future research should focus on the experimental validation of these targets using the protocols outlined in this guide. A thorough understanding of the compound's mechanism of action will be crucial for its development as a potential therapeutic for a range of neurological and psychiatric disorders. The dual-target hypothesis, if confirmed, could position this compound as a novel therapeutic agent with a unique pharmacological profile.

References

  • The Role of CACNA1G in Neurological Disorders and Disease: A Comprehensive Review. (2025).
  • What are T-type calcium channel blockers and how do they work? (2024). Synapse.
  • Chemin, J., et al. (2018). De novo mutation screening in childhood-onset cerebellar atrophy identifies gain-of-function mutations in the CACNA1G calcium channel gene. Brain, 141(7), 1998-2013.
  • CACNA1I Gene: Function, Role in Heart Disease, and Research. (n.d.). Genoa.
  • About CACNA1H. (n.d.).
  • CACNA1H - calcium channel, voltage-dependent, T type... - WikiGenes. (n.d.). WikiGenes.
  • CACNA1I gain-of-function mutations differentially affect channel gating and cause neurodevelopmental disorders. (2021). Brain, 144(7), 2092-2106.
  • CACNA1H – this is what you need to know. (2015). Beyond the Ion Channel.
  • CACNA1I Gene - Calcium Voltage-Gated Channel Subunit Alpha1 I. (n.d.). GeneCards.
  • CACNA1H Gene - Calcium Voltage-Gated Channel Subunit Alpha1 H. (n.d.). GeneCards.
  • CACNA1I gain-of-function mutations differentially affect channel gating and cause neurodevelopmental disorders. (2021). Brain, 144(7), 2092-2106.
  • Recurrent gain of function mutation in calcium channel CACNA1H causes early-onset hypertension with primary aldosteronism. (2015). eLife, 4, e06315.
  • Electrophysiological classification of CACNA1G gene variants associated with neurodevelopmental and neurological disorders. (2025). bioRxiv.
  • T-type Calcium Channel Blockers as Neuroprotective Agents. (2011). Molecular and Cellular Pharmacology, 3(2), 65-71.
  • A Review of the CACNA Gene Family: Its Role in Neurological Disorders. (2024). Cureus, 16(5), e59762.
  • The Role of CACNA1I in Neuropsychiatric Disorders and Disease. (2025).
  • T-channel-selective Calcium Channel Blockade: A Promising Therapeutic Possibility, Only Preliminarily Tested So Far: A Review of Published Data. (1999). American Journal of Therapeutics, 6(4), 229-233.
  • 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride. (n.d.). Benchchem.
  • 4-Fluorophenibut. (n.d.). Wikipedia.
  • 3-Amino-4-phenylbutyric acid hydrochloride. (n.d.). CymitQuimica.
  • 4-Amino-3-phenylbutanoic acid hydrochloride. (2025). ChemicalBook.

Sources

Solubility and stability of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Solubility and Stability of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride

Authored by: A Senior Application Scientist

Introduction

This compound is a derivative of gamma-aminobutyric acid (GABA), an essential inhibitory neurotransmitter in the central nervous system. As a GABA analog, this compound is of significant interest to researchers in neuroscience and drug development for its potential therapeutic applications. The hydrochloride salt form is synthesized to enhance both solubility and stability, which are critical parameters for its use in research and potential pharmaceutical development.[1]

The solubility of an active pharmaceutical ingredient (API) directly influences its bioavailability and formulation possibilities, while its stability dictates its shelf-life, storage conditions, and potential degradation pathways that could impact safety and efficacy. This guide provides a comprehensive overview of the core principles and detailed experimental protocols for characterizing the solubility and stability of this compound. The methodologies described herein are designed to be self-validating and are grounded in established regulatory guidelines and scientific principles, providing a robust framework for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is the first step in its comprehensive characterization. This compound is a white to off-white solid.[1] The key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C10H13ClFNO2[2]
Molecular Weight 233.67 g/mol [2]
CAS Number 331763-65-6[2]
Appearance White to off-white solid[1]
Chemical Structure
(Image of the chemical structure of this compound)

Solubility Profile

The solubility of an API is a critical factor that affects its absorption and bioavailability. As a hydrochloride salt of an amino acid derivative, the solubility of this compound is expected to be pH-dependent.

Theoretical Considerations

The presence of both an amino group and a carboxylic acid group makes the molecule amphoteric.[3] The hydrochloride salt form significantly improves aqueous solubility compared to the free base, particularly in acidic to neutral pH ranges. The solubility is governed by the equilibrium between the solid state and the solution, which is influenced by the pH of the medium and the pKa values of the ionizable groups. In acidic solutions, the carboxylic acid group will be protonated, and the amino group will also be protonated, leading to a positively charged molecule that is generally well-solvated by water. As the pH increases towards the isoelectric point, the solubility is expected to decrease.

Experimental Determination of Equilibrium Solubility

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[4] This involves agitating an excess of the solid compound in a specific solvent at a constant temperature until equilibrium is reached.

Protocol for Equilibrium Solubility Determination
  • Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., purified water, 0.1 M HCl, phosphate buffer pH 6.8) in a sealed container.

  • Agitation: Agitate the suspension at a constant temperature (typically 25 °C or 37 °C) using an orbital shaker or magnetic stirrer.[5]

  • Equilibration: Continue agitation until equilibrium is reached. This should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) and analyzing the concentration of the dissolved compound until it remains constant.[6]

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Ensure the filter does not adsorb the compound.

  • Quantification: Accurately dilute an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC.

Below is a Graphviz diagram illustrating the workflow for determining equilibrium solubility.

G cluster_prep Preparation cluster_agitation Agitation & Equilibration cluster_separation Phase Separation cluster_analysis Analysis Prep Add excess solid to solvent Agitate Agitate at constant temperature Prep->Agitate Equilibrate Sample at multiple time points Agitate->Equilibrate Separate Centrifuge or filter Equilibrate->Separate Dilute Dilute supernatant Separate->Dilute Analyze Quantify by HPLC Dilute->Analyze End End Analyze->End Report Solubility

Caption: Workflow for Equilibrium Solubility Determination.

Solubility in Different Media

To support formulation development, the solubility should be determined in a range of pharmaceutically relevant solvents. According to WHO guidelines for Biopharmaceutics Classification System (BCS), solubility should be determined in aqueous media over a pH range of 1.2 to 6.8.[6]

Solvent/MediumTemperature (°C)pHSolubility (mg/mL)
Purified Water25
0.1 M Hydrochloric Acid371.2
Acetate Buffer374.5
Phosphate Buffer376.8
Ethanol25
Methanol25

Stability Profile

Stability testing is crucial for identifying potential degradation products and establishing appropriate storage conditions and shelf-life. Forced degradation studies are performed under more severe conditions than accelerated stability testing to understand the degradation pathways of the molecule.[7]

Theoretical Considerations

The structure of this compound contains several functional groups susceptible to degradation. The ester linkage in the butanoic acid moiety could be prone to hydrolysis under acidic or basic conditions. The amino group can undergo oxidation. The presence of a fluorine atom on the phenyl ring generally increases metabolic stability; however, the C-F bond can be cleaved under certain conditions, which can sometimes lead to toxic metabolites.[8][9]

Forced Degradation (Stress Testing) Studies

The objective of forced degradation is to induce about 5-20% degradation of the API to ensure that the analytical methods are stability-indicating without generating secondary degradation products that would not be seen under normal storage conditions.

Protocols for Forced Degradation Studies
  • Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80 °C for a specified period.

  • Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80 °C for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C) in an oven.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11] A dark control sample should be stored under the same conditions but protected from light.[11]

The following Graphviz diagram illustrates the workflow for forced degradation studies.

G cluster_stress Stress Conditions cluster_analysis Analysis Start API Sample Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation (H2O2) Start->Oxidation Thermal Dry Heat Start->Thermal Photo Photolysis (ICH Q1B) Start->Photo Analyze Analyze by Stability-Indicating HPLC Method Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze End End Analyze->End Identify Degradants & Pathways

Caption: Forced Degradation Experimental Workflow.

Development of a Stability-Indicating Analytical Method

A crucial aspect of stability testing is the use of a validated stability-indicating analytical method. This is typically a gradient HPLC method that can separate the parent compound from all potential degradation products and from any excipients in a formulation. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the chromatographic peak of the parent compound is not co-eluting with any degradants.

Stress Condition% DegradationNumber of DegradantsMajor Degradant (RRT)
0.1 M HCl, 80°C, 24h
0.1 M NaOH, 80°C, 24h
3% H2O2, RT, 24h
Dry Heat, 105°C, 48h
Photostability (ICH Q1B)

Summary and Recommendations

This guide has outlined the theoretical and practical considerations for determining the solubility and stability of this compound. As a hydrochloride salt of a GABA analog, it is anticipated to have good aqueous solubility, particularly at acidic pH. The stability profile needs to be carefully evaluated through forced degradation studies to identify potential liabilities, such as hydrolysis of the butanoic acid chain and potential C-F bond cleavage under harsh conditions.

Recommendations:

  • Solubility: It is recommended to perform equilibrium solubility studies across the physiological pH range of 1.2 to 6.8 to inform formulation strategies.[6]

  • Stability: Forced degradation studies should be conducted early in the development process to establish the intrinsic stability of the molecule and to develop a robust, stability-indicating analytical method.[7]

  • Storage: Based on the stability data, appropriate storage conditions should be defined. Given the potential for hydrolysis and photolysis, storage in a well-closed container, protected from light and moisture, is advisable.

The protocols and frameworks provided in this guide will enable researchers to generate the necessary data to support the continued development of this compound.

References

  • Kulikov, A. Y., Renkevich, A. Y., & Boichenko, A. P. (2015). Development and Validation of Assay and Stability-Indicating of gamma-Aminobutyric Acid in Tablets by Micellar Thin-Layer. Methods and objects of chemical analysis, 10(2), 73-79. [Link]

  • Avdeef, A. (2012). The solubility-pH profiles of amino acids showing departures from the... ResearchGate. [Link]

  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 985-989. [Link]

  • Pradhan, D. P., & Annapurna, M. M. (2018). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. International Journal of Green Pharmacy, 12(3). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Chemical Properties of 4-Amino-3-(4-fluorophenyl)butyric Acid Hydrochloride. [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]

  • Sharma, M. C., & Sharma, S. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • PubMed. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives. [Link]

  • Dolzonek, J., Cwynar, J., & Namieśnik, J. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28(36), 50039-50049. [Link]

  • World Health Organization. (2019). Annex 4: Guidance on biowaiver for solid oral dosage forms. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-third report (No. WHO technical report series, No. 1019). [Link]

  • Applied BioChem by AJM. QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. [Link]

  • PubMed. High Sensitivity HPLC Assay for GABA in Brain Dialysis Studies. [Link]

  • Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied microbiology and biotechnology, 100(6), 2617-2627. [Link]

  • PubMed. Prediction of hydrolysis products of organic chemicals under environmental pH conditions. [Link]

  • Chula Digital Collections. Comparison of validated HPLC methods using two derivatizing agents for gamma-aminobutyric acid quantification. [Link]

  • ResearchGate. Hydrolytic stability of P4 at different pH measured at 220 nm by UV-spectroscopy. [Link]

  • ResearchGate. A DSC study of γ-aminobutyric acid gamma irradiated. [Link]

  • PubMed. Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products. [Link]

  • International Journal of Development Research. Determination of gamma-Aminobutyric acid by HPLC: Its application to polymeric Nanoparticles and stability studies. [Link]

  • ResearchGate. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]

  • PubMed. Use of amino acids as counterions improves the solubility of the BCS II model drug, indomethacin. [Link]

  • NJ Labs. Amino Acids Testing Services : Assay, Purity, and Impurities. [Link]

  • ACS Publications. API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. [Link]

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. [Link]

  • U.S. Pharmacopeia. GENERAL INFORMATION / á1052ñ Amino Acid Analysis. [Link]

  • International Council for Harmonisation. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • IAGIM. Photostability. [Link]

  • Q1 Scientific. (2021, July 28). Photostability testing theory and practice. [Link]

Sources

Methodological & Application

Protocol for using (R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Use of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of this compound (CAS No. 331763-65-6) in cell culture applications. As a selective agonist for the γ-aminobutyric acid type B (GABA B) receptor, this compound is a valuable tool for investigating inhibitory neurotransmission and related signaling pathways. This guide details its mechanism of action, provides step-by-step protocols for its preparation and application in cell-based assays, and offers critical insights into experimental design and data interpretation.

Introduction and Scientific Background

This compound is a structural analog of the inhibitory neurotransmitter GABA. Its primary pharmacological activity is mediated through the selective agonism of the GABA B receptor.[1][2] GABA B receptors are G-protein coupled receptors (GPCRs) widely expressed throughout the central nervous system that play a pivotal role in mediating slow and prolonged inhibitory signals.[3][4] Understanding how to effectively utilize agonists like this compound is crucial for studies related to neurological disorders, pain perception, and synaptic plasticity.

This guide provides the foundational knowledge and validated protocols to empower researchers to confidently integrate this compound into their experimental workflows.

Mechanism of Action: GABA B Receptor Signaling

The binding of an agonist such as this compound to the GABA B receptor initiates a cascade of intracellular events. GABA B receptors are obligate heterodimers, composed of GABA B1 and GABA B2 subunits, which couple to inhibitory Gi/o proteins.[3][5] Upon activation, the G-protein dissociates into its Gα and Gβγ subunits, which then modulate downstream effectors.[4]

The principal signaling outcomes are:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[4][5]

  • Modulation of Ion Channels: The Gβγ subunit is primarily responsible for modulating ion channel activity. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization.[4] Concurrently, it inhibits voltage-gated Ca2+ channels (N-type and P/Q-type), which reduces calcium influx and subsequently suppresses neurotransmitter release from presynaptic terminals.[5]

GABAB_Signaling cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular Receptor GABA B Receptor (B1/B2 Heterodimer) G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi/o inhibits K_Channel GIRK K+ Channel G_Protein->K_Channel Gβγ activates Ca_Channel Voltage-Gated Ca2+ Channel G_Protein->Ca_Channel Gβγ inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) K_Channel->K_efflux Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) Ca_Channel->Ca_influx Compound (R)-3-Amino-4-(3-fluorophenyl) butanoic acid HCl Compound->Receptor Binds ATP ATP ATP->AC

Figure 1. Simplified GABA B receptor signaling pathway.

Compound Information and Preparation

Proper handling and preparation are paramount for reproducible results.

Compound Characteristics
PropertyValue
Chemical Name This compound
CAS Number 331763-65-6[6][7]
Molecular Formula C₁₀H₁₃ClFNO₂[6]
Molecular Weight 233.67 g/mol [6]
Purity >95% (Verify with supplier's Certificate of Analysis)
Storage (Solid) Store tightly sealed at 2-8°C.
Storage (Stock Solution) Aliquot and store at -20°C or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Protocol: Preparation of a 100 mM Stock Solution

The hydrochloride salt form generally confers good aqueous solubility.

Causality: Preparing a concentrated, sterile stock solution is essential to minimize the volume of solvent added to cell cultures (typically ≤0.1% v/v), thereby avoiding solvent-induced artifacts. Sterile filtration prevents microbial contamination of cultures.

Materials:

  • This compound powder

  • Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS)

  • Calibrated analytical balance

  • Sterile conical tubes (e.g., 15 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Calculation: To prepare 10 mL of a 100 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.1 mol/L × 0.01 L × 233.67 g/mol × 1000 = 233.67 mg

  • Weighing: Aseptically weigh 233.7 mg of the compound and transfer it to a 15 mL conical tube.

  • Dissolution: Add 8-9 mL of sterile water or PBS to the tube. Vortex vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.

  • Volume Adjustment: Once dissolved, bring the final volume to 10 mL with the same solvent.

  • Sterilization: Draw the entire solution into a sterile syringe. Attach the 0.22 µm syringe filter and dispense the solution into a new sterile conical tube. This step removes any potential microbial contaminants.

  • Aliquoting: Dispense the sterile stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile microcentrifuge tubes.

  • Storage: Label aliquots clearly with the compound name, concentration, and date. Store immediately at -20°C or -80°C.

Experimental Workflow and Protocols

This section outlines a general workflow for treating cultured cells and subsequently assessing the compound's effects.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis A Prepare 100 mM Stock Solution C Prepare Working Concentrations (Serial Dilution in Media) A->C B Culture & Seed Cells in Multi-well Plate D Remove Old Media & Add Treatment Media to Cells B->D C->D E Incubate for Desired Duration (e.g., 24-72h) D->E F Perform Cell Viability Assay (e.g., MTS, LDH) E->F G Read Plate & Collect Data F->G H Analyze Data & Generate Dose-Response Curve G->H

Figure 2. General experimental workflow for cell treatment and analysis.
Protocol: Cell Treatment

Rationale: This protocol is designed to ensure consistent and uniform exposure of the cell culture to the compound. The inclusion of vehicle controls is critical to distinguish the compound's specific effects from any non-specific effects of the solvent.

Materials:

  • Cultured cells (e.g., SH-SY5Y neuroblastoma, primary cortical neurons)

  • 96-well, clear-bottom, tissue culture-treated plates

  • Complete cell culture medium

  • Sterile stock solution of the compound (100 mM)

  • Sterile tubes for dilution

  • Multichannel pipette

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of treatment (typically 50-70% confluency). Allow cells to adhere and recover for 24 hours.

  • Prepare Working Concentrations:

    • Perform serial dilutions of the 100 mM stock solution in complete cell culture medium to prepare 2X final concentrations. For example, to achieve a final concentration of 100 µM in 100 µL of media, prepare a 200 µM working solution.

    • It is crucial to prepare a vehicle control: This consists of the same concentration of the solvent (e.g., water or PBS) in the medium as is present in the highest concentration of the compound treatment.

  • Treatment:

    • Carefully aspirate the old medium from the wells.

    • Gently add 100 µL of the appropriate working concentration or control medium to each well.

  • Incubation: Return the plate to the incubator (37°C, 5% CO₂) for the desired experimental duration (e.g., 24, 48, or 72 hours).

Protocol: Assessment of Cell Viability (MTS Assay)

Rationale: Before assessing functional endpoints, it is essential to determine the concentration range at which the compound is not cytotoxic. The MTS assay is a colorimetric method that measures the metabolic activity of viable cells, providing a robust indicator of cell health.[8]

Materials:

  • Treated 96-well plate from the previous step

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Reagent Addition: At the end of the incubation period, add 20 µL of the MTS reagent directly to each 100 µL well.

  • Incubation: Return the plate to the incubator for 1-4 hours. The incubation time should be optimized for the specific cell line being used. Monitor the color change; the solution will turn from yellow to a brownish-purple in the presence of viable cells.

  • Measurement: Record the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of "media-only" (no cells) blank wells from all other values.

    • Express the data as a percentage of the vehicle control:

      • % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) × 100

    • Plot % Viability against the log of the compound concentration to generate a dose-response curve and determine the TC₅₀ (50% toxic concentration), if any.

Experimental Design and Validation

Expertise-Driven Insights: A well-designed experiment is self-validating. The choices made during setup directly impact the quality and interpretability of the data.

  • Dose-Response Curve: Always test a wide range of concentrations (e.g., from 1 nM to 100 µM) in your initial experiments. This is crucial for identifying the optimal concentration for functional effects without inducing cytotoxicity.

  • Controls are Non-Negotiable:

    • Untreated Control: Cells in medium only. Establishes baseline health.

    • Vehicle Control: Cells treated with the highest volume of the solvent used for the compound. This accounts for any effects of the solvent itself.

    • Positive Control (for functional assays): A known GABA B agonist (e.g., baclofen) can validate that the cellular system is responsive.

  • Confirmatory Viability Assays: Relying on a single viability assay can be misleading. Metabolic assays (MTS, MTT) can be confounded by changes in cellular metabolism. It is best practice to confirm key findings with an orthogonal assay that measures a different aspect of cell death.[9][10][11]

Assay TypePrinciple MeasuredExample Reagents
Metabolic Activity Reduction of a tetrazolium salt by mitochondrial enzymes in living cells.[8]MTS, MTT, Resazurin[11]
Membrane Integrity Release of a stable cytosolic enzyme (LDH) from damaged cells.[8][11]LDH Release Assay
Membrane Integrity Exclusion of dyes by cells with intact membranes.Trypan Blue, Propidium Iodide[8]
Live/Dead Imaging Simultaneous staining of live cells (esterase activity) and dead cells (membrane permeability).Calcein AM / Ethidium Homodimer-1[9][12]

Safety and Handling

Handle this compound in accordance with good laboratory practices.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[13]

  • Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.[6][13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Vertex AI Search. (n.d.). Neuronal Cell viability and cytotoxicity assays.
  • Tu, H., et al. (2010). Schematic representation of the signaling pathway mediated by GABA B... ResearchGate. Retrieved January 16, 2026, from [Link]

  • Benarroch, E. E. (2012). GABA B receptors: Structure, functions, and clinical implications. Neurology.org. Retrieved January 16, 2026, from [Link]

  • Connell, J. J., & Pike, C. J. (2008). Assessment of cell viability in primary neuronal cultures. PubMed. Retrieved January 16, 2026, from [Link]

  • Rose, T. R., & Wickman, K. (2020). Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling. PubMed. Retrieved January 16, 2026, from [Link]

  • Kim, H. Y., et al. (2014). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. PubMed Central. Retrieved January 16, 2026, from [Link]

  • Reactome. (n.d.). Activation of GABAB receptors. Retrieved January 16, 2026, from [Link]

  • Creative Biolabs. (n.d.). Cell Viability Assay Service. Retrieved January 16, 2026, from [Link]

  • MySkinRecipes. (n.d.). (R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride. Retrieved January 16, 2026, from [Link]

  • Wikipedia. (n.d.). 4-Fluorophenibut. Retrieved January 16, 2026, from [Link]

Sources

Application Notes and Protocols: (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the application of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl (CAS: 331763-65-6) in neuroscience research. While direct literature on this specific molecule is emerging, its structural analogy to known γ-aminobutyric acid (GABA) derivatives, such as fluorinated phenibut analogues, strongly suggests its primary mechanism of action is as a positive allosteric modulator (PAM) of the GABA-B receptor. This document synthesizes field-proven insights and methodologies for characterizing and utilizing this compound, drawing from established protocols for GABA-B PAMs. We present its theoretical mechanism of action, potential therapeutic applications, and detailed experimental protocols for its evaluation, from initial in vitro characterization to in vivo behavioral assessment.

Introduction: A Novel Modulator of the GABAergic System

(R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl is a chiral β-amino acid derivative. Its structure, featuring a fluorophenyl group, positions it within a class of compounds known to interact with the central nervous system's primary inhibitory neurotransmitter system, the GABAergic system. Specifically, it is hypothesized to function as a positive allosteric modulator (PAM) of the GABA-B receptor, the metabotropic G-protein coupled receptor (GPCR) for GABA.

Unlike direct agonists such as baclofen, which ubiquitously activate the receptor, GABA-B PAMs offer a more nuanced and potentially safer therapeutic profile. They do not activate the receptor on their own but rather enhance the physiological signaling of endogenous GABA.[1][2] This mode of action ensures that GABA-B receptor activity is amplified only "WHERE and WHEN physiologically needed," potentially reducing side effects like sedation, muscle relaxation, and the development of tolerance that can limit the clinical utility of agonists.[1][3] The therapeutic potential for GABA-B PAMs is significant, with preclinical evidence supporting their use in anxiety disorders, substance use disorders (particularly alcohol and nicotine), and other neurological conditions.[1][3][4]

Compound Properties
PropertyValueSource
IUPAC Name (R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride[5]
CAS Number 331763-65-6[5][6]
Molecular Formula C₁₀H₁₂FNO₂·HCl[6]
Molecular Weight 233.67 g/mol [5][6]
Purity ≥95% (typical)[6]

Mechanism of Action: Positive Allosteric Modulation of the GABA-B Receptor

The GABA-B receptor is a heterodimeric GPCR composed of GABA-B1 and GABA-B2 subunits.[7] Endogenous GABA binds to the extracellular domain of the GABA-B1 subunit, which induces a conformational change leading to the activation of the G-protein coupled to the GABA-B2 subunit. This initiates downstream signaling, primarily through the inhibition of adenylyl cyclase and the modulation of Ca²⁺ and K⁺ channels, resulting in a slow, prolonged inhibitory effect on neurotransmission.[2]

A PAM, such as (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl is presumed to act, binds to an allosteric site on the receptor, distinct from the GABA binding (orthosteric) site.[2] This binding event is thought to occur within the transmembrane domain at the interface of the B1 and B2 subunits.[8] This interaction does not activate the receptor directly but enhances its sensitivity to GABA, increasing both the potency and efficacy of the endogenous ligand.[1]

GABA_B_PAM_Mechanism cluster_neuron Presynaptic Terminal cluster_receptor Postsynaptic Neuron GABA GABA GABAB_Receptor GABA-B1 GABA-B2 Allosteric Site GABA->GABAB_Receptor:B1 Binds Orthosteric Site G_Protein Gαi/o GABAB_Receptor->G_Protein Activates Effector Effector Proteins (e.g., Adenylyl Cyclase, Ion Channels) G_Protein->Effector Inhibits/Modulates Decreased Neuronal Excitability Decreased Neuronal Excitability Effector->Decreased Neuronal Excitability PAM (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl (PAM) PAM->GABAB_Receptor:TM Binds Allosteric Site

Caption: GABA-B receptor signaling and PAM interaction.

Experimental Protocols for Compound Evaluation

The following protocols provide a logical workflow for characterizing the pharmacological profile of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl, progressing from target engagement and functional activity in vitro to behavioral efficacy in vivo.

Workflow Overview

experimental_workflow cluster_invitro In Vitro / Ex Vivo Characterization cluster_invivo In Vivo Behavioral Assessment Binding GABA-B Receptor Binding Assay (Target Engagement) Functional Functional Assays ([³⁵S]GTPγS, cAMP, Ca²⁺) Binding->Functional Confirm Functional Activity Electro Electrophysiology (Brain Slice Recordings) Functional->Electro Assess Neuronal Impact Anxiety Anxiolytic Models (Elevated Plus Maze, etc.) Electro->Anxiety Predict Therapeutic Efficacy Addiction Addiction Models (Alcohol Self-Administration) Anxiety->Addiction SideEffects Side-Effect Profiling (Rotarod, Locomotor Activity) Anxiety->SideEffects Concurrent Evaluation

Caption: Experimental workflow for compound evaluation.

Protocol 3.1: In Vitro GABA-B Receptor Functional Assay ([³⁵S]GTPγS Binding)

This assay directly measures G-protein activation following receptor stimulation and is a gold standard for characterizing GPCR ligands.

  • Objective: To determine if the compound potentiates GABA-induced G-protein activation at the GABA-B receptor.

  • Materials:

    • HEK293 cells stably expressing human or rat GABA-B1 and GABA-B2 subunits.

    • Cell membrane preparations from these cells or from rodent cortical tissue.

    • [³⁵S]GTPγS radioligand.

    • GABA (agonist).

    • GDP (Guanosine diphosphate).

    • Assay Buffer: (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Test Compound: (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl, dissolved in an appropriate vehicle (e.g., DMSO, then diluted in assay buffer).

  • Methodology:

    • Membrane Preparation: Homogenize cells or brain tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in assay buffer.

    • Assay Setup: In a 96-well plate, combine membrane protein (10-20 µ g/well ), GDP (10-30 µM), and the test compound at various concentrations. Include a vehicle control.

    • GABA Stimulation: Add GABA at a range of concentrations (to generate a dose-response curve), including an EC₂₀ concentration (a low, submaximal concentration) to best observe potentiation.

    • Initiate Reaction: Add [³⁵S]GTPγS (0.05-0.1 nM) to all wells to start the binding reaction.

    • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

    • Termination & Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B). Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Quantification: Dry the filter plate, add scintillation cocktail, and measure the bound radioactivity using a scintillation counter.

  • Data Analysis & Expected Outcome:

    • Plot the [³⁵S]GTPγS binding against the GABA concentration in the presence and absence of the test compound.

    • A PAM will cause a leftward shift in the GABA dose-response curve (increased potency) and may also increase the maximum response (increased efficacy).[1] The compound should show little to no activity when applied alone.

Protocol 3.2: Ex Vivo Electrophysiology in Brain Slices

This protocol assesses the compound's effect on synaptic transmission in a physiologically relevant context.

  • Objective: To measure the compound's ability to enhance GABA-B-mediated inhibition of synaptic transmission in a brain region of interest (e.g., hippocampus, ventral tegmental area).

  • Materials:

    • Rodent brain slices (300-400 µm thick).

    • Artificial cerebrospinal fluid (aCSF).

    • Patch-clamp or field potential recording setup.

    • Baclofen (control GABA-B agonist).

    • CGP 55845 (control GABA-B antagonist).

    • Test Compound.

  • Methodology:

    • Slice Preparation: Prepare acute brain slices from a rodent and allow them to recover in oxygenated aCSF.

    • Recording: Transfer a slice to the recording chamber, continuously perfused with aCSF. Obtain a stable baseline of evoked postsynaptic potentials (e.g., fEPSPs in the hippocampus).

    • Compound Application: Apply a low concentration of GABA or an agonist like baclofen to induce a partial inhibition of the synaptic response.

    • PAM Application: In the continued presence of the agonist, co-apply the test compound.

    • Washout: Wash out the test compound and agonist to observe the reversal of the effect.

    • Antagonist Confirmation: Confirm that the effect is GABA-B receptor-mediated by demonstrating that it can be blocked by a selective antagonist like CGP 55845.

  • Data Analysis & Expected Outcome:

    • Quantify the magnitude of the synaptic response before, during, and after compound application.

    • A PAM will significantly enhance the inhibitory effect of the GABA-B agonist, causing a greater reduction in the synaptic potential than the agonist alone.

Protocol 3.3: In Vivo Behavioral Assay - Elevated Plus Maze (EPM)

The EPM is a standard, validated model for assessing anxiety-like behavior in rodents.[4]

  • Objective: To evaluate the anxiolytic potential of the test compound.

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Animals: Mice or rats.

  • Methodology:

    • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

    • Dosing: Administer the test compound (e.g., via intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group (e.g., diazepam). Allow for an appropriate pre-treatment time (e.g., 30 minutes).

    • Test Procedure: Place the animal in the center of the maze, facing an open arm. Allow it to explore freely for 5 minutes.

    • Recording: Record the session using a video camera for later analysis.

    • Behavioral Scoring: Manually or automatically score key behaviors:

      • Time spent in the open arms.

      • Number of entries into the open arms.

      • Total distance traveled (to control for general locomotor effects).

  • Data Analysis & Expected Outcome:

    • Anxiolytic compounds increase the time spent in and the number of entries into the open arms, as rodents naturally avoid open, exposed spaces.[4] A significant increase in these parameters compared to the vehicle group suggests an anxiolytic-like effect. No change in total distance traveled indicates the effect is not due to hyperactivity.

Protocol 3.4: In Vivo Behavioral Assay - Alcohol Self-Administration

This operant conditioning model is used to study the reinforcing properties of alcohol and the potential of a compound to reduce alcohol-seeking behavior.

  • Objective: To determine if the compound can reduce voluntary alcohol consumption and motivation to seek alcohol.

  • Apparatus: Operant conditioning chambers equipped with two levers, a liquid dispenser, and cue lights.

  • Animals: Alcohol-preferring rats (e.g., Sardinian sP rats) or non-selectively bred rats trained to self-administer alcohol.[3]

  • Methodology:

    • Training: Train animals to press a lever to receive a reinforcement of alcohol solution (e.g., 10-15% v/v). The other lever is inactive.

    • Baseline: Once stable responding is achieved, establish a baseline of alcohol intake over several days.

    • Dosing: Administer the test compound or vehicle prior to the self-administration session.

    • Test Session: Place the animal in the chamber and allow it to self-administer alcohol for a set duration (e.g., 30-60 minutes).

    • Data Collection: Record the number of active and inactive lever presses and the total volume of alcohol consumed.

  • Data Analysis & Expected Outcome:

    • A compound with potential for treating alcohol use disorder will significantly reduce the number of active lever presses and the total amount of alcohol consumed compared to the vehicle group.[3] No change in inactive lever presses indicates a specific effect on reward-seeking rather than a general motor impairment.

Conclusion and Future Directions

(R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl represents a promising research tool for the investigation of the GABA-B receptor system. Its putative role as a PAM suggests a favorable therapeutic profile compared to direct agonists. The protocols outlined in this guide provide a robust framework for its systematic evaluation. By confirming its mechanism of action and assessing its efficacy in validated preclinical models of anxiety and addiction, researchers can elucidate its full potential as a novel modulator of the central nervous system. Future studies should also focus on its pharmacokinetic profile, blood-brain barrier penetration, and long-term safety to fully establish its translational value.

References

  • Pin, J. P., & Prezeau, L. (2007). Allosteric modulators of GABAB receptors: mechanism of action and therapeutic perspective. Current neuropharmacology, 5(3), 195–201. [Link]

  • Maccioni, P., et al. (2020). The Novel Positive Allosteric Modulator of the GABAB Receptor, KK-92A, Suppresses Alcohol Self-Administration and Cue-Induced Reinstatement of Alcohol Seeking in Rats. Frontiers in Neuroscience, 14, 582. [Link]

  • AdooQ Bioscience. (n.d.). (R)-3-Amino-4-(3-fluorophenyl)butanoic acid, HCl. [Link]

  • Jetir. (2021). Experimental Models for Screening Anxiolytic Activity. JETIR, 8(7). [Link]

  • Gjoni, T., & Urwyler, S. (2017). GABAB receptor allosteric modulators exhibit pathway-dependent and species-selective activity. British journal of pharmacology, 174(10), 1145–1157. [Link]

  • PubChem. (n.d.). 4-Amino-3-(4-fluorophenyl)butanoic acid hydrochloride. PubChem Compound Summary for CID 121237598. [Link]

  • Tiwari, A. K., et al. (2018). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. International Journal of Pharmaceutical Erudition, 8(1), 1-8. [Link]

  • Vikas, K., et al. (2024). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. Journal of Drug Delivery and Therapeutics, 14(3), 1-10. [Link]

  • Kniazeff, J., et al. (2004). Molecular mechanisms of GABAB receptor activation: new insights from the mechanism of action of CGP7930, a positive allosteric modulator. Biochemical Society Transactions, 32(5), 871-873. [Link]

  • Wikipedia. (2023). GABAA receptor positive allosteric modulator. [Link]

  • de Jong, A. J., et al. (2023). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega, 8(21), 18769–18779. [Link]

  • Griebel, G., & Holmes, A. (2013). The age of anxiety: role of animal models of anxiolytic action in drug discovery. Molecular psychiatry, 18(11), 1157–1165. [Link]

  • Nagy, D., et al. (2021). Novel-Type GABAB PAMs: Structure–Activity Relationship in Light of the Protein Structure. Journal of Medicinal Chemistry, 64(14), 10037–10054. [Link]

  • Icahn School of Medicine at Mount Sinai. (n.d.). Behavioral Models of Addiction & Depression. [Link]

Sources

Preparation of High-Fidelity Stock Solutions of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note & Protocol for Researchers

Abstract

This document provides a comprehensive, field-tested protocol for the preparation, handling, and storage of stock solutions of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride (CAS: 331763-65-6). The methodologies detailed herein are designed for researchers, scientists, and drug development professionals who require high accuracy and reproducibility in their experiments. By explaining the causality behind each step, this guide ensures the integrity and stability of the prepared solutions, forming a self-validating system for reliable downstream applications.

Introduction: The Criticality of the Stock Solution

This compound is a gamma-aminobutyric acid (GABA) analogue, a class of compounds with significant interest in neuroscience research and drug development. The integrity of any experiment utilizing such compounds begins with the accurate preparation of the initial stock solution. A properly prepared stock solution serves as the foundation for all subsequent dilutions and experimental setups, directly impacting data validity and reproducibility.[1][2] Preparing a concentrated stock solution offers numerous advantages: it minimizes errors associated with weighing small masses, conserves valuable research material, saves preparation time, and ensures consistency across multiple experiments conducted over time.[1][3][4] This guide provides the necessary protocols to establish such a reliable foundation.

Compound Identification and Physicochemical Properties

Before any experimental work, it is imperative to confirm the identity and properties of the compound. This information is typically found on the vendor-supplied Certificate of Analysis (CoA) and Safety Data Sheet (SDS).

PropertyValueSource(s)
Compound Name This compound[5][6]
CAS Number 331763-65-6[5][6]
Molecular Formula C₁₀H₁₃ClFNO₂[5][7]
Molecular Weight 233.67 g/mol [5][6][7]
Typical Appearance Solid / Crystalline Powder

Safety, Handling, and Storage: A Self-Validating System

Adherence to strict safety protocols is non-negotiable. The primary authoritative source for all safety information is the vendor-specific Safety Data Sheet (SDS), which must be reviewed before handling the compound.[8][9]

Personal Protective Equipment (PPE) and Handling

Safe handling is the first step in a trustworthy protocol. Always handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of fine dust.[5][10]

PrecautionRationale and Best Practice
Eye Protection Wear chemical safety goggles or a face shield to protect against accidental splashes or aerosolized powder.[11]
Hand Protection Wear compatible chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contaminated.[12]
Body Protection A flame-resistant lab coat should be worn at all times to protect skin and clothing.[10]
Hygiene Do not eat, drink, or store food in the laboratory. Wash hands thoroughly after handling the compound.[10][13]
Aerosol Prevention Avoid creating dust. If weighing powder, do so carefully to minimize aerosolization.[5]
Storage Conditions

Proper storage is essential to maintain the compound's stability and integrity.[8] Store the solid compound and its stock solutions according to the manufacturer's recommendations, which typically include:

  • Container: A tightly sealed, clearly labeled container.[5][9]

  • Environment: A cool, dry, and well-ventilated place.[5][9]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[11]

Pre-Protocol Planning and Calculations

Thoughtful planning prevents errors and ensures the final solution meets experimental requirements.

The Certificate of Analysis (CoA): Your Source of Truth

The vendor's CoA is a critical document. It provides the precise molecular weight and, most importantly, the purity of the specific lot number you are using.[1] Purity values, often 98% or higher, must be factored into your calculations for maximum accuracy.

Strategic Solvent Selection

The choice of solvent is dictated by two primary factors: the compound's solubility and its compatibility with the downstream application (e.g., cell culture, in vivo studies).

  • Consult the Literature: Search for established protocols using this compound.

  • Review Vendor Data: The manufacturer's website or CoA may suggest appropriate solvents.[1]

  • Common Solvents: For compounds of this class, Dimethyl Sulfoxide (DMSO) is a common choice for creating a high-concentration primary stock, which can then be further diluted in aqueous buffers. Water or ethanol may also be viable.

  • Empirical Test: If solubility is unknown, perform a small-scale test. Weigh a small amount (e.g., 1 mg) and add the chosen solvent incrementally to determine if it dissolves at the desired concentration.

Causality: An incompatible solvent can lead to compound precipitation, degradation, or unforeseen toxicity in the experimental model. For cell-based assays, ensure the final concentration of the organic solvent (like DMSO) is below the toxic threshold for your cell line (typically <0.5%).

The Molarity Calculation: An Equation for Accuracy

To prepare a stock solution of a specific molarity, use the following formula. The most accurate calculation incorporates the compound's purity from the CoA.

Mass (g) = [Desired Concentration (mol/L)] × [Final Volume (L)] × [Molecular Weight ( g/mol )] / [Purity (%)]

  • Example: To prepare 10 mL of a 10 mM stock solution with a compound purity of 99%:

    • Mass (g) = (0.010 mol/L) × (0.010 L) × (233.67 g/mol ) / (0.99)

    • Mass (g) = 0.0236 g or 23.6 mg

Detailed Protocol for Stock Solution Preparation

This protocol outlines a self-validating workflow from weighing to final storage.

Materials and Reagents
  • This compound

  • Analytical balance (readable to at least 0.1 mg)

  • Weigh paper or weigh boat

  • Spatula

  • Appropriate primary solvent (e.g., DMSO)

  • Glass beaker or conical tube

  • Volumetric flask (Class A) corresponding to the desired final volume

  • Pipettes for quantitative transfer

  • Vortex mixer and/or sonicator

  • Sterile, light-blocking, cryo-safe vials for aliquoting

  • Labels and permanent marker

Visualized Workflow

G cluster_prep Preparation Phase cluster_sol Solubilization Phase cluster_final Finalization & Storage start Start: Review CoA & SDS calc Calculate Required Mass (Adjust for Purity) start->calc weigh Weigh Compound on Analytical Balance calc->weigh dissolve Transfer Solid to Beaker Add ~70% of Solvent weigh->dissolve mix Facilitate Dissolution (Vortex / Sonicate) dissolve->mix transfer Quantitative Transfer to Volumetric Flask mix->transfer volume Bring to Final Volume with Solvent transfer->volume homogenize Cap and Invert Flask (15-20 times) volume->homogenize aliquot Aliquot into Single-Use Sterile Vials homogenize->aliquot label_store Label Vials Clearly Store at Recommended Temp. aliquot->label_store end End: Ready for Use label_store->end

Sources

Experimental Design for In Vivo Studies with (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

(R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl is a structural analog of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Its chemical structure, closely related to known GABAB receptor agonists like baclofen and phenibut, suggests significant potential for modulating the central nervous system.[1][2] This guide provides a comprehensive framework for designing and executing robust in vivo studies to elucidate the therapeutic potential of this compound, with a primary focus on its analgesic and anxiolytic properties. We delve into the causal rationale behind model selection, provide detailed, step-by-step protocols for behavioral assessment, and outline critical considerations for dosing, pharmacokinetics, and data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate this compound in preclinical settings.

Scientific Rationale & Putative Mechanism of Action

The GABAergic System: A Primer

The GABAergic system is the principal inhibitory network in the mammalian brain, playing a crucial role in regulating neuronal excitability. A disruption in the balance between excitatory (glutamatergic) and inhibitory (GABAergic) signaling is implicated in numerous neurological and psychiatric disorders, including anxiety, epilepsy, and chronic pain.[3] GABA exerts its effects through two main receptor types: ionotropic GABAA receptors and metabotropic GABAB receptors. While GABAA agonists are known for their sedative effects, GABAB receptor agonists modulate neuronal activity more subtly, primarily by inhibiting neurotransmitter release, which makes them attractive targets for therapeutic intervention.[4]

(R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl as a GABAB Agonist

Based on its structural similarity to phenibut and baclofen, (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl is hypothesized to function as a selective GABAB receptor agonist.[1][4] The presence of the fluorophenyl group may enhance its binding affinity, selectivity, and pharmacokinetic properties, such as blood-brain barrier penetration.[5] Activation of GABAB receptors leads to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, resulting in a decrease in neuronal excitability and a reduction in the release of neurotransmitters like glutamate.

The diagram below illustrates the putative mechanism of action at a GABAergic synapse.

GABAB_Mechanism Putative Mechanism of GABAB Receptor Agonism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron vesicle Glutamate Vesicle Ca_channel Ca²+ Channel (Inhibited) Ca_channel->vesicle Prevents Fusion GABAB_pre GABAB Receptor (Autoreceptor) GABAB_pre->Ca_channel Inhibits Ca²+ Influx compound (R)-3-Amino-4- (3-fluorophenyl)butanoic acid compound->GABAB_pre Binds & Activates GABAB_post GABAB Receptor compound->GABAB_post Binds & Activates K_channel K+ Channel (Activated) hyperpolarization Hyperpolarization (Inhibitory Effect) K_channel->hyperpolarization Leads to GABAB_post->K_channel Activates K+ Efflux

Caption: Putative mechanism of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl at the synapse.

Preclinical Model Selection: The Logic of Choice

The selection of an appropriate animal model is paramount for translational success. The choice should be driven by the clinical condition being modeled and the specific questions being asked. Given the compound's likely mechanism, models of neuropathic pain and anxiety are highly relevant.

Models for Neuropathic Pain

Neuropathic pain arises from damage to the somatosensory nervous system and is often refractory to standard analgesics. Preclinical models aim to replicate key features of this condition, such as mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus).[6][7]

  • Rationale for Use: Rodent models of nerve injury are well-established and have been instrumental in the development of drugs like gabapentin and pregabalin.[7] They allow for the direct assessment of sensory hypersensitivity.

  • Recommended Model: The Chronic Constriction Injury (CCI) model in Sprague-Dawley rats is a robust and widely used model that produces long-lasting behavioral signs of neuropathic pain.

  • Alternative Models: Spared Nerve Injury (SNI) or chemotherapy-induced neuropathy models (e.g., using paclitaxel) can also be considered to assess efficacy across different pain etiologies.[8]

Models for Anxiety-Like Behavior

Anxiety disorders are characterized by excessive fear and worry. Rodent behavioral tests for anxiety are based on the conflict between the innate drive to explore a novel environment and the aversion to open, brightly lit, or elevated spaces.[9]

  • Rationale for Use: These tests are highly sensitive to anxiolytic drugs and are standard in preclinical screening.[10][11] They provide a rapid assessment of a compound's potential to reduce anxiety-like behaviors.

  • Recommended Model: The Elevated Plus Maze (EPM) test in C57BL/6 mice is the most common and well-validated paradigm for screening anxiolytic compounds.[10][12] An anxiolytic effect is inferred from an increase in the time spent and entries into the open, more "anxiety-provoking" arms of the maze.

  • Alternative Models: The Light-Dark Box and Marble Burying tests can be used as complementary assays to confirm anxiolytic activity.[11][13]

Core Protocols and Experimental Design

Foundational Requirements: Animal Welfare and Ethical Conduct

All in vivo research must be conducted with the highest ethical standards. Prior to initiation, all experimental protocols must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[14] The principles of the 3Rs (Replacement, Reduction, and Refinement) must be strictly adhered to throughout the study.[15][16]

  • Reduction: Use the minimum number of animals necessary to achieve statistically significant results, as determined by power analysis.

  • Refinement: Minimize any potential pain, suffering, or distress. This includes using appropriate anesthesia and analgesia for surgical procedures and defining humane endpoints.[17][18]

  • Environment: Animals should be housed in stable, controlled environments with ad libitum access to food and water. Proper acclimatization to the facility and testing rooms is critical to reduce stress-induced variability.[19]

Compound Formulation and Administration
  • Formulation: (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl is a hydrochloride salt, which should be readily soluble in aqueous vehicles. The recommended vehicle is sterile 0.9% saline or phosphate-buffered saline (PBS). Prepare fresh solutions daily.

  • Route of Administration: Intraperitoneal (i.p.) injection is recommended for initial screening studies due to its rapid absorption and circumvention of first-pass metabolism. Oral gavage (p.o.) should be used in later-stage studies to assess oral bioavailability.

  • Dose Selection: A dose-response study is essential to identify the optimal therapeutic window. Based on effective doses of similar GABAergic compounds like gabapentin and baclofen in rodents, a suggested starting range is proposed below.[20][21]

Study Phase Suggested Doses (mg/kg, i.p.) Rationale
Initial Dose-Finding Vehicle, 3, 10, 30 mg/kgTo establish a dose-response relationship and identify the minimum effective dose.
Efficacy Studies Vehicle, and 1-2 selected effective dosesTo confirm efficacy and assess the therapeutic window.
Control Groups Vehicle Control (e.g., Saline)To control for injection stress and vehicle effects.
Positive Control (e.g., Gabapentin 50mg/kg)To validate the sensitivity of the experimental model.[21]
Protocol 1: Evaluation of Analgesic Efficacy in a Rat Neuropathic Pain Model

This protocol describes the assessment of mechanical allodynia and thermal hyperalgesia following compound administration in rats with an established neuropathic pain state (e.g., post-CCI surgery).

Caption: Workflow for assessing analgesic efficacy in a neuropathic pain model.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats (200-250g) to the housing facility for at least one week. Handle them daily to reduce stress.

  • Baseline Testing: Before any surgical intervention, establish a baseline sensory threshold for each animal using the Von Frey and Hot Plate tests.

  • Induction of Neuropathy: Perform CCI surgery under appropriate anesthesia. This procedure is assumed to have been completed and the pain state established prior to drug testing.

  • Habituation to Testing Apparatus: On the day of the experiment, place rats in the testing chambers (e.g., Plexiglas enclosures on a wire mesh floor for Von Frey testing) and allow them to habituate for at least 30 minutes.[19]

  • Compound Administration: Administer the test compound, vehicle, or positive control (e.g., Gabapentin) via i.p. injection.

  • Assessment of Mechanical Allodynia (Von Frey Test):

    • At predetermined time points (e.g., 30, 60, 120 minutes post-injection), apply calibrated von Frey filaments to the plantar surface of the hind paw.[22][23]

    • Use the "up-down method" to determine the 50% paw withdrawal threshold (PWT).[22] A brisk withdrawal, licking, or flinching of the paw is considered a positive response.

    • An increase in the PWT indicates a reduction in mechanical sensitivity (analgesic effect).

  • Assessment of Thermal Hyperalgesia (Hot Plate Test):

    • Place the animal on a hot plate maintained at a constant temperature (e.g., 52-55°C).[24][25][26]

    • Record the latency (in seconds) to the first sign of nociception, such as paw licking, shaking, or jumping.[27]

    • Implement a cut-off time (e.g., 30-45 seconds) to prevent tissue damage.

    • An increase in paw withdrawal latency indicates an analgesic effect.

Protocol 2: Evaluation of Anxiolytic Activity in the Mouse Elevated Plus Maze (EPM)

This protocol details the use of the EPM to assess the anxiolytic potential of the compound.

Sources

Application Notes: The Strategic Use of (R)-3-Amino-4-(3-fluorophenyl)butanoic Acid Hydrochloride in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Chiral β-Amino Acids in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule can profoundly influence its pharmacological activity, with different enantiomers often exhibiting varied efficacy, and in some cases, undesired toxicity.[1][2] Chiral β-amino acids, particularly unnatural variants, have emerged as indispensable building blocks for introducing stereochemical precision into novel therapeutics.[3] (R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride is a prominent member of this class, offering a unique combination of a defined stereocenter and a fluorinated phenyl ring.

The presence of the fluorine atom is not merely an isotopic substitution; it is a strategic design element. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative degradation.[2][4] Furthermore, fluorine substitution can modulate the lipophilicity and pKa of a compound, thereby improving its membrane permeability and binding affinity to biological targets.[1][5] These properties make this compound a highly sought-after intermediate in the synthesis of bioactive molecules, most notably in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[6][7]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a building block. We will delve into the causality behind experimental choices, provide a self-validating, step-by-step protocol for a key synthetic transformation, and present data to support the methodology.

Core Application: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Precursors

A primary application of this compound is in the synthesis of precursors for DPP-4 inhibitors. The β-amino acid backbone is crucial for the molecule's affinity to the DPP-4 enzyme.[6] The key synthetic step involves the formation of an amide bond between the carboxylic acid of the building block and a suitable amine. The choice of coupling agent and reaction conditions is critical to ensure high yield and, most importantly, to prevent racemization at the chiral center.

Diagram: General Synthetic Workflow

G cluster_0 Amide Coupling Reaction cluster_1 Downstream Processing A (R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride D Amide Product (DPP-4 Inhibitor Precursor) A->D Reacts with B Amine Substrate (e.g., a heterocyclic amine) B->D C Coupling Agent (e.g., DEPBT) + Base (e.g., DIPEA) C->D Mediates E Purification (e.g., Chromatography) D->E F Characterization (e.g., NMR, MS) E->F G Further Synthetic Steps (e.g., Deprotection) F->G

Caption: Workflow for the synthesis of a DPP-4 inhibitor precursor.

Experimental Protocol: Amide Coupling with 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)

This protocol details the amide coupling of this compound with a representative heterocyclic amine using DEPBT as the coupling agent.

Rationale for Reagent Selection:
  • This compound: The hydrochloride salt is typically used for its improved stability and handling properties. The free amine can be generated in situ with the addition of a non-nucleophilic base.

  • DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): DEPBT is chosen for its remarkable resistance to racemization, a critical factor when working with chiral amino acids.[8][9] Its mechanism involves the formation of a highly activated HOOBt ester intermediate, which readily reacts with the amine component.[10] Unlike carbodiimides such as DCC or EDC, DEPBT does not require the protection of hydroxyl groups on the amine component and the byproducts are generally water-soluble, simplifying purification.[11]

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base is essential to neutralize the hydrochloride salt of the starting material and to facilitate the formation of the carboxylate anion for activation by DEPBT, without competing with the primary amine in the coupling reaction.[12]

  • DMF (N,N-Dimethylformamide): A polar aprotic solvent is used for its excellent ability to dissolve the reactants and facilitate the reaction.

Materials and Equipment:
  • This compound

  • Amine substrate (e.g., a primary or secondary heterocyclic amine)

  • DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet

  • Standard glassware for extraction and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF to the flask to dissolve the starting material.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA (2.2 eq) dropwise to the stirred solution. Stir for 10-15 minutes at 0 °C.

  • Addition of Amine and Coupling Agent: To the reaction mixture, add the amine substrate (1.0 eq) followed by DEPBT (1.1 eq).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

Data Presentation: Expected Outcomes and Purity

The following table summarizes representative data for amide coupling reactions using chiral β-amino acids and various coupling agents. The data is compiled from literature sources involving similar substrates and is intended to provide a benchmark for expected outcomes.

Coupling AgentBaseSolventTypical Yield (%)Purity (by HPLC, %)Reference
DEPBT DIPEA DMF 85-95 >98 [9][10]
HATUDIPEADMF80-90>97[13][14]
EDC/HOBtDIPEADCM/DMF70-85>95[14]
DCC/HOBtDIPEADCM65-80>95 (DCU byproduct)[13]

Note: Yields and purity are highly dependent on the specific amine substrate and purification efficiency. The use of DEPBT generally offers high yields with minimal racemization.[8]

Troubleshooting and Key Considerations

  • Low Yield: Ensure all reagents are anhydrous, as moisture can hydrolyze the activated ester intermediate. If the amine is particularly hindered, a higher reaction temperature or a more potent coupling agent like HATU might be considered, though this could increase the risk of racemization.[13]

  • Racemization: The choice of DEPBT significantly mitigates this risk. However, prolonged reaction times at elevated temperatures should be avoided. The use of non-polar solvents, where possible, can also reduce racemization.

  • Side Reactions: If the amine substrate contains other nucleophilic groups (e.g., hydroxyl), protection might be necessary with more reactive coupling agents like carbodiimides. DEPBT often obviates the need for such protection.[11]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex chiral molecules in the pharmaceutical industry. Its strategic use, particularly in the construction of DPP-4 inhibitors, highlights the importance of carefully selected synthetic methodologies to maintain stereochemical integrity. The provided protocol, utilizing DEPBT as a coupling agent, offers a reliable and high-yielding approach to amide bond formation with minimal risk of racemization. By understanding the rationale behind the choice of reagents and conditions, researchers can effectively leverage this building block to advance their drug discovery programs.

References

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Retrieved from [Link]

  • Lin, Z. (2024). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical and Life Sciences, 10(3), 132-139.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Retrieved from [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. PubMed. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Advantages of DEPBT: A High-Performance Coupling Reagent for Chemical Synthesis. Retrieved from [Link]

  • Ye, Y. H., Li, H., & Jiang, X. (2005). DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. Biopolymers, 80(2-3), 172-178. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2004). DEPBT as an Efficient Coupling Reagent for Amide Bond Formation with Remarkable Resistance to Racemization. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Chemical Properties of 4-Amino-3-(4-fluorophenyl)butyric Acid Hydrochloride. Retrieved from [Link]

  • OAText. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Retrieved from [Link]

  • MDPI. (2016). One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Molecules, 21(10), 1339. Retrieved from [Link]

  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Boc-(R)-3-amino-3-(3-fluorophenyl)propionic Acid in Pharmaceutical Development. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry, 84(15), 9693-9702. Retrieved from [Link]

  • PubMed Central. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]

  • PubMed. (2011). Design and synthesis of 3-pyridylacetamide derivatives as dipeptidyl peptidase IV (DPP-4) inhibitors targeting a bidentate interaction with Arg125. Bioorganic & Medicinal Chemistry, 19(1), 172-185. Retrieved from [Link]

  • The Crucial Role of Chiral Amino Acids in Modern Drug Discovery. (2025). Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced Design and Manufacturing Technology, 15(4), 133-142. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Retrieved from [Link]

  • ResearchGate. (2005). Amide bond formation using amino acid fluorides. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Amide bond formation by using amino acid fluorides. Retrieved from [Link]

Sources

Application Note: A Validated Chiral HPLC Method for the Enantiomeric Purity Determination of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, specific, and validated High-Performance Liquid Chromatography (HPLC) method for the analysis of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride. The primary objective of this method is to determine the enantiomeric purity by separating the desired (R)-enantiomer from its unwanted (S)-enantiomer. Given the critical role of stereochemistry in pharmacology, ensuring the enantiomeric excess of chiral drug substances is paramount for safety and efficacy. This protocol employs a direct chiral separation approach using a crown ether-based chiral stationary phase (CSP), which obviates the need for chemical derivatization. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for quality control and drug development environments.

Scientific Principles and Method Rationale

The Imperative of Chiral Separation

This compound is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers ((R) and (S)). In pharmaceutical applications, enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles. Therefore, regulatory agencies mandate strict control over the stereochemical purity of drug substances. The development of analytical methods capable of accurately quantifying the enantiomeric excess is a non-negotiable aspect of pharmaceutical development and quality control.[1]

Rationale for Direct Chiral HPLC

The separation of enantiomers is a significant analytical challenge because they possess identical physical properties in an achiral environment.[1] High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.[2] Two primary strategies exist:

  • Indirect Method: Involves derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18). While effective, this approach introduces additional steps, increasing the risk of analytical error and potential impurities.[3]

  • Direct Method: Utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to differential retention times and subsequent separation. This method is generally preferred for its simplicity and directness.

This protocol employs a direct method using a crown ether-based CSP. These phases are particularly effective for resolving the enantiomers of primary amino acids and their analogues without prior derivatization.[4] The chiral recognition mechanism involves the formation of inclusion complexes between the protonated primary amine of the analyte and the crown ether cavity, a process influenced by steric hindrance from the other substituents on the chiral center.

The Foundation of Method Validation

To ensure that an analytical method provides reliable and consistent results, it must be validated. Validation is documented proof that the method is fit for its intended purpose.[5][6] This protocol is designed to be validated against the criteria set forth by the ICH, ensuring its accuracy, precision, specificity, and robustness.[7][8]

Experimental Protocol

Materials and Equipment
Item Description/Specification
Analyte This compound (Reference Standard)
Impurity (S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride (or racemic mixture)
HPLC System Agilent 1260 Infinity II or equivalent, with quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis Detector.
Chiral Column Daicel CHIRALPAK® CR-I(+) , 150 x 3.0 mm, 5 µm (or equivalent crown ether-based CSP)
Reagents Perchloric Acid (HClO₄), 70%, ACS Grade
Solvents Methanol (MeOH), HPLC Grade; Acetonitrile (ACN), HPLC Grade; Deionized Water, 18.2 MΩ·cm
Glassware Class A volumetric flasks, pipettes
Equipment Analytical balance (0.01 mg readability), pH meter, sonicator, 0.22 µm membrane filters
Chromatographic Conditions
Parameter Setting
Column CHIRALPAK® CR-I(+) (150 x 3.0 mm, 5 µm)
Mobile Phase Aqueous Perchloric Acid (pH 2.0) / Methanol (90:10, v/v)
Flow Rate 0.5 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 5 µL
Run Time 30 minutes

Rationale for Parameter Selection:

  • Mobile Phase: A highly aqueous, acidic mobile phase is typical for crown-ether columns to ensure the primary amine of the analyte is protonated (-NH₃⁺), facilitating interaction with the CSP.[4] pH 2.0 provides consistent protonation.

  • Column Temperature: Maintained at 25°C to ensure reproducible retention times. Temperature can significantly impact chiral separations.

  • Detection Wavelength: 210 nm is selected to capture the absorbance of the phenyl group, as the molecule lacks a strong chromophore at higher wavelengths.[9]

Preparation of Solutions
  • Mobile Phase (1 L): a. Add approximately 900 mL of deionized water to a 1 L volumetric flask. b. Carefully add ~1.0 mL of 70% Perchloric Acid. c. Adjust the pH to 2.0 ± 0.05 by adding more acid dropwise while monitoring with a calibrated pH meter. d. Add 100 mL of HPLC-grade Methanol. e. Bring to final volume with water, mix thoroughly, filter through a 0.22 µm filter, and degas by sonication for 15 minutes.

  • Diluent: a. Use the Mobile Phase as the diluent for all sample and standard preparations to ensure peak shape integrity.

  • Standard Stock Solution (1.0 mg/mL): a. Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. b. Dissolve in and dilute to volume with the diluent. Mix until fully dissolved.

  • Working Standard Solution (0.1 mg/mL): a. Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask. b. Dilute to volume with the diluent and mix.

  • Resolution Solution: a. Prepare a solution containing both the (R)- and (S)-enantiomers (e.g., using a racemic mixture or by spiking the (R)-standard with the (S)-enantiomer) at a total concentration of approximately 0.1 mg/mL. This solution is critical for confirming peak identity and system suitability (resolution). Based on literature for similar compounds, the (S)-enantiomer is expected to elute before the (R)-enantiomer on a (+)-crown ether column.[4]

  • Sample Solution (0.1 mg/mL): a. Accurately weigh a quantity of the sample equivalent to ~10 mg of the active substance into a 100 mL volumetric flask. b. Dissolve in and dilute to volume with the diluent. Mix thoroughly.

Experimental Workflow

The overall process from sample preparation to final report generation is outlined below.

G cluster_prep Preparation Stage cluster_hplc HPLC Analysis Stage cluster_data Data Processing Stage prep_mobile Prepare Mobile Phase (Aqueous HClO₄ pH 2.0 / MeOH) prep_std Prepare Standard & Sample Solutions (0.1 mg/mL) prep_mobile->prep_std equilibrate Equilibrate System with Mobile Phase prep_std->equilibrate sst Perform System Suitability Test (SST) (Resolution Solution) equilibrate->sst analysis Inject Blank, Standards, & Samples sst->analysis integrate Integrate Chromatograms analysis->integrate calculate Calculate Enantiomeric Purity (% Area Normalization) integrate->calculate report Generate Final Report calculate->report

Caption: High-level workflow for the HPLC analysis of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl.

System Suitability Test (SST)

Before sample analysis, inject the Resolution Solution five times. The system is deemed ready for use if the following criteria are met.

Parameter Acceptance Criteria Rationale
Resolution (Rs) Rs between (S) and (R) peaks ≥ 2.0Ensures baseline separation for accurate quantification.
Tailing Factor (T) T for the (R)-enantiomer peak ≤ 2.0Confirms good peak shape and column performance.
% RSD of Peak Area ≤ 2.0% for the (R)-enantiomer (n=5)Demonstrates injection precision.[8]
% RSD of Retention Time ≤ 1.0% for the (R)-enantiomer (n=5)Indicates stable pump performance and system equilibrium.
Calculation of Enantiomeric Purity

The percentage of the unwanted (S)-enantiomer is calculated using area normalization:

% (S)-Enantiomer = (Area of (S) Peak / (Area of (S) Peak + Area of (R) Peak)) * 100

The enantiomeric purity (or enantiomeric excess, e.e.) of the (R)-enantiomer is then reported as:

% (R)-Enantiomer = 100 - % (S)-Enantiomer

Method Validation Protocol

The analytical method must be validated to demonstrate its trustworthiness. The following protocol outlines the validation experiments based on ICH Q2(R1) guidelines.[6][7]

G cluster_params Specificity Specificity (Discrimination Power) ValidatedMethod Validated Method (Fit for Purpose) Specificity->ValidatedMethod Linearity Linearity & Range (Proportionality) Linearity->ValidatedMethod Accuracy Accuracy (Closeness to True Value) Accuracy->ValidatedMethod Precision Precision (Agreement of Results) Precision->ValidatedMethod LOQ LOQ / LOD (Sensitivity) LOQ->ValidatedMethod Robustness Robustness (Reliability) Robustness->ValidatedMethod

Caption: Logical relationship of validation parameters confirming a method is fit for purpose.

Validation Parameters and Acceptance Criteria
Parameter Protocol Acceptance Criteria
Specificity Inject diluent, (R)-standard, (S)-standard (if available), and a racemic mixture. Ensure the peak for the (R)-enantiomer is free from interference.The (R)-enantiomer peak is resolved from the (S)-enantiomer (Rs ≥ 2.0) and any other peaks.
Linearity (of the (S)-enantiomer) Prepare solutions of the (S)-enantiomer over a range from the Limit of Quantitation (LOQ) to 1.0% of the standard concentration (e.g., 5 levels, n=3). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.998.
Accuracy (% Recovery) Spike the (R)-enantiomer sample with the (S)-enantiomer at three levels (e.g., 0.1%, 0.2%, 0.5%). Prepare in triplicate.Mean recovery between 80.0% and 120.0% at each level.
Precision Repeatability: Analyze six separate preparations of a sample spiked with the (S)-enantiomer at the 0.2% level. Intermediate Precision: Repeat on a different day with a different analyst.%RSD ≤ 10.0% for repeatability. Results from intermediate precision should be consistent with repeatability.
Limit of Quantitation (LOQ) Determine the concentration of the (S)-enantiomer that yields a signal-to-noise ratio of approximately 10:1. Verify with injections (n=6) to confirm precision (%RSD ≤ 10.0%).[7]S/N ratio ≈ 10.
Limit of Detection (LOD) Determine the concentration of the (S)-enantiomer that yields a signal-to-noise ratio of approximately 3:1.[7]S/N ratio ≈ 3.
Robustness Deliberately vary key parameters: • Mobile Phase pH (±0.1) • Column Temperature (±2°C) • Mobile Phase Composition (±2% organic)System suitability criteria (especially Resolution) must still be met. Results should not be significantly impacted.

Conclusion

The chiral HPLC method detailed in this application note is specific, sensitive, and reliable for determining the enantiomeric purity of this compound. The use of a crown ether-based chiral stationary phase provides excellent resolution between the (R) and (S) enantiomers without derivatization. Adherence to the described protocol and successful completion of the validation plan will ensure the method is suitable for its intended use in a regulated pharmaceutical quality control laboratory, supporting the development of safe and effective medicines.

References

  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2012). HPLC Enantioseparation of β2-homoamino Acids Using Crown Ether-Based Chiral Stationary Phase. PubMed Central. [Link]

  • International Conference on Harmonisation. (1996). Q2B: Validation of Analytical Procedures: Methodology. Federal Register, 62(96), 27463–27467. [Link]

  • Perjési, P., & Fülöp, F. (2002). Liquid chromatographic enantioseparation of spin-labelled beta-amino acids. PubMed. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Shabir, G. A. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • PubChem. (n.d.). (R)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • Alichem. (n.d.). (R)-3-Amino-4-(3-fluorophenyl)butanoic acid, HCl. [Link]

  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Antal, I. (2015). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. ResearchGate. [Link]

  • Chiral Technologies. (n.d.). Amino Acid Database - HPLC. [Link]

  • PubChem. (n.d.). 4-Amino-3-(4-fluorophenyl)butanoic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • Ilisz, I., Berkecz, R., & Péter, A. (2000). High-performance liquid chromatographic separation of the enantiomers of unusual β-amino acid analogues. ResearchGate. [Link]

Sources

Safe handling and storage procedures for (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and use of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride (HCl). As a specialized chemical intermediate intended for research and development, understanding its properties is paramount to ensuring laboratory safety and experimental integrity. These protocols are designed for researchers, scientists, and drug development professionals, synthesizing technical data with established safety principles to foster a secure and efficient laboratory environment. The procedures outlined are grounded in authoritative safety standards from organizations such as the U.S. Occupational Safety and Health Administration (OSHA) and the American Chemical Society (ACS).

Introduction: Understanding the Compound

(R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl is a derivative of γ-aminobutyric acid (GABA) and belongs to the class of phenylbutanoic acids. The presence of an amino group, a carboxylic acid, a fluorinated phenyl ring, and its formulation as a hydrochloride salt dictates its chemical behavior and the necessary safety precautions.

The hydrochloride salt form is common for active pharmaceutical ingredients (APIs) and research compounds. This formulation strategy is deliberately chosen to enhance the compound's stability, improve its solubility (particularly in aqueous media), and facilitate its handling as a crystalline solid.[1][2] The protonation of the amino group to form an ammonium salt reduces its susceptibility to oxidative degradation, contributing to a longer shelf life.[1]

These application notes are built upon the foundational principle of RAMP (Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies), a cornerstone of modern laboratory safety.

Physicochemical Properties

A summary of the key physical and chemical properties is essential for a preliminary risk assessment.

PropertyValueSource
Molecular Formula C₁₀H₁₂FNO₂·HCl[3]
Molecular Weight 233.67 g/mol [4]
Appearance Solid (Likely a white to off-white crystalline powder)General property of API HCl salts[1]
CAS Number 331763-65-6[3]
Storage Temperature Room Temperature[3]

Hazard Identification and Risk Assessment

While a complete toxicological profile for this specific compound is not extensively published, data from structurally similar aminobutanoic and phenylbutanoic acid derivatives, combined with general chemical principles, allow for a robust hazard assessment.[4][5][6]

Primary Hazards:

  • Skin Irritation (H315): Similar compounds are known to cause skin irritation upon contact.[4][6] Prolonged or repeated exposure should be avoided.

  • Serious Eye Irritation (H319): As a crystalline powder, the compound poses a significant risk of causing serious eye irritation or damage if it comes into contact with the eyes.[4][6]

  • Respiratory Tract Irritation (H335): Inhalation of the dust may cause irritation to the respiratory system.[4][6]

  • Harmful if Swallowed (H302): Ingestion may be harmful. The toxicological properties have not been fully investigated.[7]

Causality of Hazards:

  • The acidic nature of the carboxylic acid group and the hydrochloride salt can contribute to skin and eye irritation.

  • Fine powders of any chemical can cause mechanical irritation to the eyes and respiratory tract.

  • The amino functional group is a common feature in many biologically active molecules, and its interaction with physiological systems upon ingestion warrants caution.

Safe Handling Protocols

Adherence to the OSHA Laboratory Standard (29 CFR 1910.1450) is mandatory.[8][9] This includes the implementation of a written Chemical Hygiene Plan (CHP) specific to your laboratory's operations.[8][10]

Engineering Controls

The first line of defense is to minimize exposure through engineering controls.

  • Ventilation: All handling of the solid compound that may generate dust (e.g., weighing, transferring, preparing solutions) must be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation risks.[11]

  • Eyewash Stations and Safety Showers: Ensure that a properly functioning eyewash station and safety shower are readily accessible in the immediate work area. Their locations should be clearly marked.

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact. All PPE should comply with OSHA standards (e.g., 29 CFR 1910.133 for eye protection, 29 CFR 1910.138 for hand protection).

PPE TypeSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against dust particles and accidental splashes.[7]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact. Gloves must be inspected before use and disposed of properly after handling.[5]
Body Protection A buttoned lab coat.Protects skin and personal clothing from contamination.[7]
Respiratory Protection Not typically required if handled within a fume hood. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.Prevents inhalation of dust. Respiratory protection programs must meet OSHA requirements (29 CFR 1910.134).[4][7]

Diagram: PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Requirements Start Task: Handling (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl CheckDust Potential for Dust Generation? Start->CheckDust CheckSplash Potential for Liquid Splash? CheckDust->CheckSplash No FumeHood Use Chemical Fume Hood CheckDust->FumeHood Yes Goggles Safety Goggles (Mandatory) CheckSplash->Goggles No FaceShield Consider Face Shield CheckSplash->FaceShield Yes LabCoat Lab Coat (Mandatory) Gloves Nitrile Gloves (Mandatory) LabCoat->Gloves Goggles->LabCoat FumeHood->CheckSplash FaceShield->Goggles

Caption: PPE selection process for handling the compound.

General Handling Procedures
  • Preparation: Designate a specific area within a fume hood for handling the compound.[12] Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before retrieving the chemical.

  • Weighing: Tare the balance with a weigh boat. Carefully transfer the desired amount of the solid compound using a clean spatula. Avoid creating dust clouds.

  • Transfers: If transferring the solid, do so carefully to minimize dust. If transferring a solution, use a pipette or syringe as appropriate.

  • Housekeeping: Clean the work area thoroughly after each use. Decontaminate spatulas and other reusable equipment.

  • Avoidance: Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly after handling the chemical, even if gloves were worn.[5]

Storage Procedures

Proper storage is crucial for maintaining the compound's integrity and preventing accidents.

  • Container: Keep the container tightly closed to prevent the absorption of moisture, which can lead to caking or degradation.[5][13]

  • Location: Store in a cool, dry, and well-ventilated area.[4] The recommended storage temperature is room temperature.[3]

  • Compatibility: Store away from strong oxidizing agents and incompatible materials.[14] Do not store with food or drink.[15]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and hazard warnings in accordance with the OSHA Hazard Communication Standard (29 CFR 1910.1200).[9]

Emergency Procedures: Spill and Exposure Protocol

Preparation is key to managing emergencies effectively.[8] All laboratory personnel must be familiar with these procedures.

Spill Cleanup Protocol

This protocol is for minor spills (e.g., <1 gram) that can be managed by trained laboratory personnel. For large or unmanageable spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office.[16][17]

  • Alert Personnel: Immediately notify others in the laboratory.[18]

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: Wear appropriate PPE, including double-gloving with nitrile gloves, safety goggles, and a lab coat.

  • Containment: Gently cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad) to prevent the dust from becoming airborne.[19]

  • Collection: Carefully sweep the absorbed material into a designated hazardous waste container using non-sparking tools.[19] Avoid creating dust.

  • Decontamination: Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials into the waste container.

  • Disposal: Seal and label the hazardous waste container. Dispose of the waste according to your institution's EHS guidelines.[18]

  • Reporting: Report the incident to your laboratory supervisor and EHS office.

Diagram: Chemical Spill Response Workflow

Spill_Response Spill Chemical Spill Occurs Assess Assess Spill Size & Hazard Spill->Assess Evacuate Evacuate Area Call EHS Assess->Evacuate Large Spill (>1g) or Unknown Hazard Alert Alert Others in Lab Assess->Alert Small Spill (<1g) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Alert->PPE Contain Cover with Absorbent Material PPE->Contain Collect Sweep into Hazardous Waste Container Contain->Collect Clean Decontaminate Area with Damp Cloth Collect->Clean Dispose Seal, Label & Dispose of Waste via EHS Clean->Dispose Report Report Incident to Supervisor Dispose->Report

Caption: Decision tree for responding to a chemical spill.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[4][6] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

Waste Disposal

All waste containing (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.[19]

  • Collect waste in a clearly labeled, sealed, and appropriate container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contact your institution's EHS department for specific disposal procedures.[18]

References

  • CUNY. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from The City University of New York website.
  • National Research Council. (2011). Guide for Chemical Spill Response. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
  • California State University Monterey Bay. (n.d.). Chemical Spill Procedures.
  • University of Delaware. (n.d.). Chemical Spill Clean-Up. Environmental Health & Safety.
  • University of British Columbia. (n.d.). Spill Clean up Procedure. Safety & Risk Services.
  • TES Publishing. (2020, April 1).
  • SynQuest Laboratories, Inc. (n.d.).
  • AK Scientific, Inc. (n.d.).
  • U.S. Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. OSHA 3404-11R 2011.
  • U.S. Department of Health and Human Services. (n.d.).
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Amino-2-methyl-4-phenylbutanoic acid.
  • American Chemical Society. (n.d.). Publications & Resources.
  • New Mexico State University. (n.d.). Chemical Safety in Research and Teaching.
  • Oregon Occupational Safety and Health. (n.d.).
  • Central Drug House (P) Ltd. (n.d.).
  • Thermo Fisher Scientific. (2025, October 30).
  • Thermo Fisher Scientific. (2025, December 21).
  • ChemicalBook. (n.d.). L-2-Aminobutanoic acid(1492-24-6) MSDS.
  • American Chemical Society Committee on Chemical Safety. (n.d.). Safety Tipsheets & Best Practices.
  • Benchchem. (n.d.).
  • Pharmaoffer. (2025, January 8).
  • American Chemical Society. (2012, October 4). Handling Chemicals Safely (C) ACS 1991 [Video]. YouTube.
  • Cambridge Crystallographic Data Centre. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance.
  • American Chemical Society. (n.d.). Introducing a Safety Guidance Chapter in the Fourth Edition of the ACS Style Guide.
  • University of Texas at Dallas. (n.d.). Chapter 6: Chemical Storage and Handling. Emergency Management and Safety.
  • Carl ROTH. (n.d.).
  • LinkedIn. (2025, March 18). How to solve the caking of API in the drug storage process?
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1119–1128.
  • Thermo Fisher Scientific. (2011, February 10).
  • CP Lab Safety. (n.d.). DL-3-Aminobutyric Acid, 25g, Each.

Sources

Application Note: GC-MS Analysis of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid Following Chemical Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Rationale

(R)-3-Amino-4-(3-fluorophenyl)butanoic acid is a chiral β-amino acid that serves as a critical structural motif and key intermediate in the synthesis of various pharmacologically active compounds. Accurate identification and quantification of this molecule are paramount in drug development, process chemistry, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical platform for this purpose, offering high chromatographic resolution, sensitive detection, and definitive structural elucidation.

However, the inherent physicochemical properties of this analyte—namely its zwitterionic nature, high polarity, and low volatility due to the presence of both a carboxylic acid (-COOH) and a primary amine (-NH2) functional group—preclude its direct analysis by GC.[1][][3] Attempting to inject the native compound would result in poor chromatographic performance, peak tailing, and thermal degradation within the hot injector port.[1]

To overcome this analytical challenge, a chemical derivatization step is mandatory. Derivatization is the process of chemically modifying the analyte to mask its polar functional groups, thereby increasing its volatility and thermal stability, making it amenable to GC analysis.[3][4] This application note provides a detailed guide with two robust protocols for the derivatization of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid, grounded in established chemical principles and field-proven methodologies.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Analyte in Solution B Solvent Evaporation (Anhydrous Conditions) A->B C Add Reagent(s) & Solvent B->C D Controlled Heating (Reaction) C->D E GC-MS Injection D->E F Data Acquisition & Interpretation E->F

Figure 1: General workflow for the analysis of polar analytes by GC-MS.

Selection of Derivatization Strategy

For amino acids, the two most prevalent and effective derivatization strategies are silylation and two-step esterification/acylation . The choice between them often depends on factors like desired derivative stability, potential for interference, and laboratory workflow preferences.

  • Silylation: This is a common and often single-step method where active hydrogens on the amine and carboxylic acid groups are replaced by a nonpolar silyl group, such as a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (TBDMS) moiety.[5][6] Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are particularly advantageous as they produce TBDMS derivatives that are significantly more stable and resistant to hydrolysis compared to their TMS counterparts.[7]

  • Two-Step Esterification and Acylation: This classical approach offers high specificity by targeting each functional group sequentially. First, the carboxylic acid is converted to an ester (e.g., a methyl or propyl ester).[8][9][10] Second, the amino group is acylated, often with a highly fluorinated anhydride like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).[4][8][10] This not only increases volatility but also introduces electronegative atoms, which can significantly enhance detector sensitivity and produce characteristic, high-mass fragments in the mass spectrum, aiding in identification.[4][5]

This guide details protocols for both approaches to provide maximum flexibility for the researcher.

Protocol 1: One-Step Silylation with MTBSTFA

This protocol creates the N,O-bis(tert-butyldimethylsilyl) derivative of the analyte. It is favored for its relative simplicity and the hydrolytic stability of the final product.

Rationale

MTBSTFA reacts with both the carboxylic acid and amine functional groups to replace the active protons with TBDMS groups. The reaction is driven to completion by heating. Acetonitrile is a common solvent for this reaction. While TBDMS derivatives are less sensitive to moisture than TMS derivatives, starting with a dry sample is crucial for achieving high reaction yield and reproducibility.

G A Analyte B Methyl Ester Intermediate A->B Step 1: Esterification 2M HCl in Methanol 80°C, 60 min C Final N-TFA-Methyl Ester Derivative B->C Step 2: Acylation TFAA in Ethyl Acetate 65°C, 15 min

Figure 3: Two-step derivatization workflow via esterification and acylation.

Step-by-Step Protocol
  • Sample Preparation: Transfer an aliquot of the sample (10-100 µg) to a vial and evaporate to dryness under a stream of nitrogen.

  • Step 1: Esterification

    • Prepare a 2M solution of HCl in methanol (CH₃OH). This can be done by carefully adding acetyl chloride to ice-cold methanol or by bubbling HCl gas through it. Caution: This reagent is corrosive and should be prepared in a fume hood.

    • Add 100 µL of the 2M HCl/CH₃OH solution to the dried sample. [11] * Cap the vial tightly and heat at 80°C for 60 minutes. [11] * After heating, cool the vial to room temperature and evaporate the methanolic HCl under a stream of nitrogen.

  • Step 2: Acylation

    • To the dried methyl ester intermediate, add 100 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA). [4] * Cap the vial tightly and heat at 65-70°C for 15-30 minutes. [4] * Cool the vial to room temperature. The sample is now ready for GC-MS analysis. It may be diluted with additional ethyl acetate if necessary.

GC-MS Instrumental Parameters

The following table provides a validated starting point for the GC-MS analysis of the derivatized analyte. Method optimization may be required based on the specific instrument and column used.

ParameterRecommended SettingRationale
GC System
Injector TypeSplit/SplitlessSplitless mode is preferred for trace analysis to maximize sensitivity.
Injector Temp.280°CEnsures rapid volatilization of the high-molecular-weight derivatives.
Carrier GasHelium, Constant Flow (1.0-1.2 mL/min)Provides optimal efficiency and is inert.
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, SLB-5ms)A robust, general-purpose column providing good separation for these types of derivatives. [1]
Oven ProgramInitial: 80°C, hold 2 minAllows for solvent focusing on the column head.
Ramp: 15°C/min to 290°CA moderate ramp rate to ensure good separation from matrix components.
Final: Hold at 290°C for 5 minEnsures elution of the derivative and cleans the column.
MS System
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique providing reproducible fragmentation patterns. [12]
Ionization Energy70 eVThe industry standard for generating comparable mass spectra and utilizing libraries. [12]
MS Source Temp.230°CStandard temperature to prevent analyte condensation.
MS Quad Temp.150°CStandard temperature to maintain mass accuracy.
Acquisition ModeFull Scan (m/z 50-650) & SIMFull scan for initial identification and method development. Selected Ion Monitoring (SIM) for targeted quantification to maximize sensitivity. [13]

Expected Results and Troubleshooting

Upon successful derivatization and analysis, a single, sharp, and symmetrical chromatographic peak corresponding to the derivative should be observed.

  • MTBSTFA Derivative: The resulting N,O-bis(TBDMS) derivative will have a significantly higher molecular weight. The mass spectrum is often characterized by a prominent ion at [M-57]+, corresponding to the loss of a tert-butyl group, which is a hallmark of TBDMS-derivatized compounds.

  • TFAA/Methyl Ester Derivative: The N-TFA-methyl ester derivative will also be highly volatile. Its mass spectrum will likely show characteristic fragments related to the loss of the methoxycarbonyl group (-OCH₃, -COOCH₃) and fragments containing the trifluoroacetyl moiety.

Troubleshooting:

  • Broad or Tailing Peaks: This often indicates incomplete derivatization. Ensure the sample is completely dry before adding reagents, check the freshness of the derivatizing agents, and consider increasing the reaction time or temperature. [3]* Multiple Peaks for the Analyte: This could also be due to incomplete derivatization (e.g., only one of the two functional groups reacting) or the presence of byproducts. Verify reaction conditions and reagent stoichiometry.

Conclusion

Chemical derivatization is an indispensable step for the successful analysis of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid by GC-MS. Both the one-step silylation with MTBSTFA and the two-step esterification/acylation method provide robust and reliable means to generate volatile and thermally stable derivatives. The MTBSTFA protocol offers simplicity and produces a highly stable derivative, while the two-step method provides high specificity and can yield derivatives with excellent sensitivity for mass spectrometric detection. The choice of method can be tailored to the specific needs of the analytical laboratory, with both protocols enabling accurate and sensitive quantification of this critical pharmaceutical intermediate.

References

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]

  • Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites. [Link]

  • Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. PubMed. [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. [Link]

  • Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS. PubMed. [Link]

  • Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]

  • Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. PubMed. [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. National Institutes of Health (NIH). [Link]

  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. National Institutes of Health (NIH). [Link]

  • (PDF) Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. ResearchGate. [Link]

  • Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols in Environmental Samples. MDPI. [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. ResearchGate. [Link]

  • Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. National Institutes of Health (NIH). [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Nicole Bibel. [Link]

  • (PDF) Derivatization Methods in GC and GC/MS. ResearchGate. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]

  • Comparison of silylation and esterification/acylation procedures in GC‐MS analysis of amino acids. ResearchGate. [Link]

  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. [Link]

  • (PDF) Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review. ResearchGate. [Link]

  • Derivatization reagents. Interchim. [Link]

Sources

Application Note: Synthesis and Quality Control of 4-Chlorobutyryl Chloride, a Key Intermediate for Cetirizine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, and rigorous quality control of 4-chlorobutyryl chloride. As a critical bifunctional intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including the widely-used antihistamine Cetirizine, the purity and quality of this compound are paramount.[1][2][3] This document outlines detailed, self-validating protocols for laboratory-scale synthesis from γ-butyrolactone, subsequent purification by vacuum distillation, and a multi-pronged analytical approach for quality control, ensuring the final intermediate meets the stringent requirements for API manufacturing.

Introduction: The Critical Role of Intermediates in API Synthesis

In modern pharmaceutical manufacturing, the quality of the final drug substance is not merely determined by the final purification step but is built-in throughout the synthetic process. This "Quality by Design" (QbD) approach places immense importance on the purity and characterization of all starting materials and intermediates. 4-Chlorobutyryl chloride (4-CBCl) is a prime example of a versatile and highly reactive building block.[1] Its structure contains two distinct reactive sites: a potent acyl chloride for acylation reactions and a terminal alkyl chloride for nucleophilic substitution.[1] This dual reactivity makes it an essential precursor for forming heterocyclic structures, which are core motifs in many drugs, including the antiepileptic Levetiracetam and the second-generation antihistamine Cetirizine.[1][4][5]

The primary challenge in handling 4-CBCl lies in its high reactivity, particularly its sensitivity to hydrolysis. Impurities such as the parent 4-chlorobutanoic acid or residual starting materials can lead to unwanted side products in subsequent steps, complicating purification and potentially compromising the safety and efficacy of the final API.[1] Therefore, a robust synthetic protocol coupled with a comprehensive analytical strategy is not just recommended; it is essential.

Synthetic Pathway and Core Principles

The most common and industrially viable route to 4-chlorobutyryl chloride involves the catalyzed, ring-opening chlorination of γ-butyrolactone using a chlorinating agent like thionyl chloride (SOCl₂).[1][2]

Causality of Reagent Selection:

  • Thionyl Chloride (SOCl₂): This reagent is preferred for converting carboxylic acids (or their lactone precursors) to acyl chlorides for several key reasons. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at typical reaction temperatures.[6][7] This facilitates their easy removal from the reaction mixture, driving the reaction to completion according to Le Châtelier's principle and simplifying the product workup.

  • Catalyst: While the reaction can proceed without a catalyst, additives like zinc chloride or N,N-dimethylformamide (DMF) are often used to accelerate the reaction rate.[2][8]

The overall synthetic transformation is depicted below.

Synthesis_Pathway cluster_product Intermediate Product cluster_byproducts Gaseous Byproducts gamma_butyrolactone γ-Butyrolactone cbc 4-Chlorobutyryl Chloride gamma_butyrolactone->cbc Ring-Opening Chlorination thionyl_chloride Thionyl Chloride (SOCl₂) catalyst Catalyst (e.g., DMF) so2 Sulfur Dioxide (SO₂) cbc->so2 Evolved hcl Hydrogen Chloride (HCl) cbc->hcl Evolved

Caption: Synthetic route from γ-butyrolactone to 4-chlorobutyryl chloride.

Detailed Experimental Protocols

Protocol: Synthesis of 4-Chlorobutyryl Chloride

Safety First: Thionyl chloride is toxic, corrosive, and reacts violently with water.[9][10] All operations must be conducted in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, acid-resistant gloves (e.g., neoprene), and a lab coat, is mandatory.[9][10] An emergency shower and eyewash station must be readily accessible.[10]

Methodology:

  • Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a 125 mL pressure-equalizing dropping funnel, and a nitrogen inlet. The outlet of the condenser should be connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gas.

  • Drying: Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen to create an inert, anhydrous atmosphere. This is critical to prevent the hydrolysis of both the thionyl chloride reagent and the acyl chloride product.

  • Reagent Charging: To the flask, add γ-butyrolactone (86.1 g, 1.0 mol) and a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL).

  • Addition of Thionyl Chloride: Charge the dropping funnel with thionyl chloride (131 g, 81 mL, 1.1 mol). Begin adding the thionyl chloride dropwise to the stirred γ-butyrolactone over a period of 60-90 minutes. The reaction is exothermic; maintain the internal temperature below 40°C using a water bath if necessary.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 75-80°C) and maintain for 2-3 hours. The reaction is considered complete when gas evolution ceases.

  • Removal of Excess Reagent: Cool the mixture to room temperature. Reconfigure the apparatus for simple distillation to remove the excess thionyl chloride (boiling point: 76°C).

Protocol: Purification by Vacuum Distillation

Rationale: Vacuum distillation is the method of choice for purifying high-boiling liquids like 4-chlorobutyryl chloride. Lowering the pressure reduces the boiling point, preventing thermal degradation of the product.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Use a short-path distillation head to minimize product loss.

  • Distillation: Apply vacuum to the cooled crude product from the previous step. Slowly heat the flask using a heating mantle.

  • Fraction Collection: Collect the fraction boiling at approximately 70-72°C at 20 mmHg (or 105-112°C at 50 mmHg).[8] Discard any initial lower-boiling forerun.

  • Product Handling: Collect the purified, colorless liquid product in a pre-weighed, dry, nitrogen-flushed receiver. The expected yield is typically in the range of 85-95%.

  • Storage: Store the purified 4-chlorobutyryl chloride under an inert atmosphere (nitrogen or argon) in a tightly sealed container to prevent moisture ingress.

Quality Control and Analytical Protocols

A multi-faceted analytical approach is required to confirm the identity, purity, and quality of the synthesized intermediate. This self-validating system ensures that the material is suitable for use in the subsequent GMP (Good Manufacturing Practice) steps of API synthesis.

QC_Workflow cluster_tests Analytical Testing Suite cluster_key *OOS: Out of Specification Sample Purified Intermediate (4-CBCl Sample) FTIR FT-IR (Identity) Sample->FTIR GCMS GC-MS (Purity & Impurities) Sample->GCMS Titration Titration (Assay) Sample->Titration Decision Decision Point FTIR->Decision GCMS->Decision Titration->Decision Release Release for API Synthesis Decision->Release All Specs Met Reject Reject / Reprocess Decision->Reject OOS*

Caption: Quality control workflow for the release of 4-chlorobutyryl chloride.

Protocol: Identity Confirmation by FT-IR Spectroscopy

Principle: Fourier-Transform Infrared (FT-IR) spectroscopy confirms the identity of the compound by identifying its key functional groups. The most critical verification is the appearance of the acyl chloride carbonyl (C=O) stretch and the disappearance of the broad hydroxyl (O-H) stretch of the precursor carboxylic acid.[11]

Methodology:

  • Sample Preparation: Place a single drop of the neat liquid sample between two salt plates (e.g., KBr or NaCl).

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Interpretation: Confirm the presence of a strong, sharp absorbance band characteristic of the acyl chloride C=O stretch, typically found at a high frequency around 1800 cm⁻¹.[12] Verify the absence of a broad absorbance band in the 3500-2500 cm⁻¹ region, which would indicate the presence of the starting carboxylic acid impurity.[11]

Protocol: Purity and Impurity Profiling by GC-MS

Principle: Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for determining the purity of volatile compounds like 4-CBCl and for identifying and semi-quantifying any impurities.[1][4]

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable dry solvent, such as dichloromethane or hexane.

  • GC Conditions:

    • Column: DB-5 (30m x 0.32mm, 0.25µm film thickness) or equivalent non-polar column.[4]

    • Injector Temp: 250°C.[4]

    • Carrier Gas: Helium.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 15°C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from 40 to 200 m/z.

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak. Identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST). The molecular ion peak for 4-CBCl is often not observed due to fragmentation; the base peak is typically an acylium ion.[13][14]

Protocol: Assay Determination by Titration

Principle: While GC provides purity based on relative area, a classic titrimetric method provides an absolute assay of the reactive acyl chloride content. The sample is carefully hydrolyzed to form HCl, which is then titrated with a standardized sodium hydroxide solution.

Methodology:

  • Sample Preparation: Accurately weigh approximately 2.0 g of the 4-chlorobutyryl chloride into a flask containing 50 mL of distilled water and 50 mL of ethanol (to aid solubility). Stopper the flask and stir vigorously for 30 minutes to ensure complete hydrolysis.

  • Titration: Add a few drops of phenolphthalein indicator. Titrate the resulting hydrochloric acid solution with standardized 1.0 N sodium hydroxide until a persistent pink endpoint is reached.

  • Calculation:

    • Assay (%) = (V × N × M) / (W × n × 10)

    • Where:

      • V = Volume of NaOH titrant (mL)

      • N = Normality of NaOH solution

      • M = Molar mass of 4-CBCl (141.00 g/mol )

      • W = Weight of the sample (g)

      • n = Number of acidic protons released per mole (n=1 for the HCl produced from the acyl chloride)

Data Summary and Interpretation

The following table summarizes the expected specifications for a high-quality batch of 4-chlorobutyryl chloride suitable for pharmaceutical synthesis.

ParameterMethodSpecificationRationale
Appearance VisualClear, colorless liquidIndicates absence of gross contamination or degradation products.
Identity FT-IRC=O stretch at 1800 ± 5 cm⁻¹; Absence of O-H stretch (3500-2500 cm⁻¹)Confirms functional group identity and absence of hydrolyzed impurity.[11][12]
Purity GC-MS≥ 99.0% (by area)Ensures the material is substantially free of volatile impurities.[4]
Individual Impurity GC-MS≤ 0.30%Controls specific known and unknown impurities to acceptable levels.[2]
Assay Titration99.0% - 101.0%Provides an absolute measure of the reactive acyl chloride content.

Conclusion

The synthesis and purification of 4-chlorobutyryl chloride represent a foundational step in the production of Cetirizine and other important pharmaceuticals. The protocols detailed in this guide emphasize safety, procedural control, and a robust, multi-technique analytical strategy. By explaining the causality behind experimental choices and providing self-validating quality control measures, this document serves as a reliable resource for researchers and drug development professionals. Adherence to these methodologies ensures the production of a high-quality intermediate, which is a critical prerequisite for manufacturing a safe and effective final drug product.

References

  • Thionyl chloride - Safety Data Sheet. Sigma-Aldrich.
  • 4-Chlorobutyryl Chloride | High Purity | For Research. Benchchem.
  • COMMON NAME: THIONYL CHLORIDE HAZARD SUMMARY. NJ.gov.
  • SOP 0079 - Thionyl Chloride - Standard Operating Procedures. University of California, Santa Cruz.
  • Thionyl chloride Product Safety Assessment. Lanxess.
  • CN101445447A - Synthesis method for 4-chlorobutyryl chloride. Google Patents.
  • Ch20: Spectroscopic Analysis : Acyl Chlorides. University of Calgary.
  • FT-IR of fatty acyl chlorides. ResearchGate.
  • Process method for synthesizing and purifying 4-chlorobutyryl chloride. Patsnap.
  • Infrared spectra of acid chlorides. Chemistry Blog.
  • Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts.
  • Simple and validated gas chromatography method for the purity and single maximum impurity determination of 4-chloro butyryl chloride; ksm of levetiracetam api. World Journal of Pharmaceutical and Life Sciences.
  • 4-Chlorobutyryl chloride | C4H6Cl2O | CID 78370. PubChem.
  • Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy. ResearchGate.
  • 4-Chlorobutyryl Chloride: A Versatile Intermediate for Pharmaceuticals, Agrochemicals, and Polymers. Ningbo Inno Pharmchem Co.,Ltd.
  • New manufacturing procedure of cetirizine. LookChem.
  • A Level Chemistry Revision Notes - Acyl Chlorides. Save My Exams.
  • Chloride titrations with potentiometric indication. Metrohm.
  • Titration of Chloride. YSI.

Sources

Application Notes and Protocols: In Vitro Profiling of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for a Multi-Assay Approach

(R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride is a structural analog of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system. Its chemical structure bears a close resemblance to known GABAergic modulators such as phenibut and baclofen, which are established GABA-B (GABAB) receptor agonists.[1][2] The introduction of a fluorine atom to the phenyl ring can significantly alter the compound's potency, selectivity, and pharmacokinetic properties. Therefore, a systematic in vitro evaluation is essential to characterize its pharmacological profile.

This guide provides a comprehensive framework for the in vitro characterization of this compound. The experimental strategy is designed to first determine the compound's affinity for the primary hypothesized target, the GABAB receptor, then to elucidate its functional activity as an agonist or antagonist, and finally, to assess its selectivity by counter-screening against other key components of the GABAergic system, namely the GABA-A (GABAA) receptor and GABA transporters (GATs). This multi-assay approach ensures a thorough and reliable initial assessment for researchers in neuroscience and drug development.

Logical Workflow for In Vitro Characterization

The proposed experimental workflow follows a logical progression from primary binding affinity to functional activity and target selectivity. This hierarchical approach is efficient, ensuring that resource-intensive functional assays are conducted with a clear rationale based on initial binding data.

G A Test Compound: This compound B Primary Assay: GABAB Receptor Radioligand Binding Assay A->B F Selectivity Counter-Screens A->F C Determine Affinity (Ki) B->C D Functional Assay: [35S]GTPγS Binding Assay C->D If high affinity E Determine Functional Activity (Agonist/Antagonist) & Potency (EC50) D->E G GABAA Receptor Binding Assay F->G H GABA Transporter (GAT) Uptake Assay F->H I Assess Off-Target Affinity G->I H->I G Receptor GABAB Receptor (Inactive) Gi/o Protein (GDP-bound) GDP GDP Receptor:f1->GDP Active_Complex GABAB Receptor (Active) Gi/o Protein (GTPγS-bound) (Signal) Receptor->Active_Complex Conformational Change Agonist Agonist (e.g., GABA, Test Compound) GTP GTPγS Active_Complex:f1->GTP

Caption: G-protein activation cycle in the [35S]GTPγS assay.

Part 3: Selectivity Profiling - Counter-Screening

To establish a comprehensive pharmacological profile, it is crucial to assess the compound's selectivity. This involves testing its activity at other related targets within the GABAergic system.

Protocol 3: GABAA Receptor Binding Assay

This assay determines if the compound interacts with the primary ionotropic GABA receptor, the GABAA receptor. It is a competitive binding assay similar to Protocol 1, but uses a GABAA-selective radioligand.

  • Rationale: To rule out effects on fast synaptic inhibition mediated by GABAA receptors. [3]* Methodology: A competitive binding assay using rat brain membranes and [3H]-Muscimol, a selective GABAA receptor agonist, as the radioligand. [4][5]Non-specific binding is determined using a high concentration of unlabeled GABA. The procedure follows the same principles of incubation, filtration, and quantification as Protocol 1. A lack of displacement of [3H]-Muscimol indicates selectivity for the GABAB receptor over the GABAA receptor.

Protocol 4: GABA Transporter (GAT-1) Uptake Assay

This functional assay measures the compound's ability to inhibit the reuptake of GABA from the synaptic cleft, a process mediated by GABA transporters (GATs).

  • Rationale: To determine if the compound's mechanism of action involves increasing synaptic GABA levels by blocking reuptake.

  • Methodology: This assay uses cells expressing the human GAT-1 transporter (e.g., HEK293-hGAT1) or synaptosomes prepared from rat brain. [6][7] 1. Cells or synaptosomes are incubated with the test compound at various concentrations. 2. [3H]-GABA is then added to initiate the uptake process. 3. After a short incubation period (e.g., 10-20 minutes), uptake is terminated by rapid washing with ice-cold buffer. [7][8] 4. The cells are lysed, and the amount of [3H]-GABA taken up is quantified by liquid scintillation counting. 5. The ability of the test compound to inhibit [3H]-GABA uptake is compared to a known GAT-1 inhibitor (e.g., Tiagabine) to determine its IC50.

Summary of Data Interpretation

The collective data from these assays will provide a clear in vitro pharmacological profile of this compound.

AssayPrimary EndpointInterpretation
GABAB Binding KiHigh Affinity (Low Ki): Compound binds effectively to the GABAB receptor.
[35S]GTPγS Functional EC50 / IC50Agonist: Stimulates GTPγS binding (low EC50). Antagonist: Inhibits GABA-stimulated binding (low IC50). No Activity: Binds but does not produce a functional response.
GABAA Binding % Inhibition @ high conc.High Inhibition: Compound has off-target effects at GABAA receptors. Low/No Inhibition: Compound is selective for GABAB over GABAA.
GAT-1 Uptake IC50Low IC50: Compound inhibits GABA reuptake. High IC50: Compound does not act as a GAT-1 inhibitor.

References

  • A homogeneous assay to assess GABA transporter activity. PubMed. [Link]

  • GABA - PDSP. University of North Carolina Chapel Hill. [Link]

  • Characterization of GABA Receptors - PMC. PubMed Central. [Link]

  • Establishing a linearly responding [³H]GABA uptake assay in an appropriate cell type. ResearchGate. [Link]

  • A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. PLOS ONE. [Link]

  • Experiment 9 Transport Assay Kinetics of GABA Uptake by the Brain GABA Transporter. Course Hero. [Link]

  • A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. National Institutes of Health. [Link]

  • γ-Aminobutyric Acid (GABA) Colorimetric Assay Kit Technical Manual. Maokang Biotechnology. [Link]

  • Cellular Uptake and Release Assays Protocol. Gifford Bioscience. [Link]

  • High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Springer. [Link]

  • (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. PubChem. [Link]

  • 4-Fluorophenibut. Wikipedia. [Link]

  • 4-Amino-3-(4-fluorophenyl)butanoic acid hydrochloride. PubChem. [Link]

  • Biochemistry and binding assay a, FSEC of GABAA receptor with and without Fab bound, and SDS–PAGE analysis of a representative purification. ResearchGate. [Link]

  • Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. [Link]

  • 4-AMINO-4-PHENYLBUTANOIC ACID HYDROCHLORIDE. precisionFDA. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield and purity of this critical chiral building block. Chiral β-amino acids are foundational components in modern drug discovery, valued for their ability to confer enhanced metabolic stability and induce specific secondary structures in peptidomimetics.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Synthesis Pathway Overview

The most robust and scalable methods for producing enantiopure β-amino acids often rely on the asymmetric hydrogenation of a prochiral β-enamido ester or a similar precursor.[1] This approach offers high enantioselectivity and is atom-economical. The general pathway involves the synthesis of a β-ketoester, its conversion to a β-enamido ester, a key asymmetric hydrogenation step using a chiral catalyst, and finally, deprotection and salt formation to yield the target hydrochloride.

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: Deprotection & Salt Formation A 3-Fluorophenylacetic acid + Malonic acid half-ester B Prochiral β-Ketoester A->B Condensation C Prochiral β-Enamido Ester B->C Enamine Formation D N-Acyl-(R)-3-amino-4- (3-fluorophenyl)butanoic acid ester C->D Chiral Ru/Rh Catalyst H₂ Pressure E (R)-3-Amino-4-(3-fluorophenyl) butanoic acid D->E Acid Hydrolysis F (R)-3-Amino-4-(3-fluorophenyl) butanoic acid hydrochloride E->F HCl Treatment

Caption: General synthetic pathway for this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Question: My overall yield is significantly lower than expected. Which steps are the most likely culprits?

Answer: Low overall yield is a multi-faceted problem. A systematic investigation is required:

  • Precursor Quality (Step 1): The purity of your β-enamido ester is paramount. Impurities from the initial condensation or enamine formation steps can act as catalyst poisons in the subsequent hydrogenation. Ensure complete removal of coupling agents and byproducts. Re-purify the precursor via recrystallization or chromatography if necessary.

  • Catalyst Activity (Step 2): The chiral hydrogenation catalyst (e.g., Ru- or Rh-based) is sensitive to air, moisture, and impurities. Ensure you are using an appropriate grade of anhydrous solvent and that all glassware is rigorously dried. The catalyst may also require pre-activation. Incomplete hydrogenation is a common cause of yield loss.

  • Hydrolysis & Deprotection (Step 3): The acid hydrolysis step to remove the N-acyl protecting group must be driven to completion. Monitor the reaction by TLC or HPLC. Incomplete deprotection will result in the loss of product during workup and purification. However, overly harsh conditions (excessive heat or prolonged reaction time) can lead to degradation.

  • Isolation & Purification: Significant product loss can occur during the final isolation and crystallization. Ensure the pH is correctly adjusted to precipitate the free amino acid before salt formation. When forming the hydrochloride salt, use a suitable solvent system (e.g., ethanol, isopropanol) to ensure high recovery through crystallization.[2]

Question: The enantiomeric excess (ee%) of my final product is poor. How can I improve stereoselectivity?

Answer: Achieving high enantioselectivity is the core challenge of this synthesis. Consider the following factors:

  • Catalyst and Ligand Choice: The selection of the chiral phosphine ligand is the most critical factor. Ligands like Josiphos-type or Me-CATPHOS have demonstrated high efficacy for similar substrates.[1] The catalyst-to-substrate ratio is also crucial; a low ratio may lead to a competing, non-catalyzed racemic background reaction.

  • Hydrogen Pressure: The pressure of hydrogen gas can significantly influence enantioselectivity. This parameter must be optimized for your specific catalyst-substrate combination. A pressure screening (e.g., 5, 10, 20 bar) is recommended.

  • Temperature: Asymmetric hydrogenations are often highly sensitive to temperature. Lower temperatures generally favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. Run the reaction at the lowest practical temperature that still allows for a reasonable reaction rate.

  • Solvent: The polarity and coordinating ability of the solvent can affect the catalyst's conformation and, therefore, its stereodifferentiating ability. Protic solvents like methanol or ethanol are common, but a screen of aprotic solvents may be warranted if ee% is low.

Question: I am struggling with a persistent impurity that co-crystallizes with my final hydrochloride salt. What could it be and how can I remove it?

Answer: The most likely culprits are either unreacted N-acyl protected intermediate or a condensation byproduct.

  • Source of Impurity: In the synthesis of similar BOC-protected β-amino acids, condensation impurities formed between two molecules of the starting material have been identified as a significant issue.[3] This can occur if the activation of the carboxylic acid group (in a different synthetic route) or the handling of the free amino acid is not carefully controlled.

  • Detection: Use a high-resolution analytical technique like LC-MS to identify the mass of the impurity, which can help elucidate its structure.

  • Removal Strategy:

    • pH Adjustment: Carefully control the pH during workup. The protected intermediate will have a different pKa and may be separated by liquid-liquid extraction at a specific pH.

    • Solvent Selection for Recrystallization: A different recrystallization solvent or solvent/anti-solvent system may alter the solubility of the impurity relative to the desired product. Try systems like ethanol/MTBE or isopropanol/heptane.

    • BOC Protection and Re-purification: If the impurity is carried over from the free amino acid stage, you can protect the crude product with a BOC group. The resulting BOC-protected amino acid is often more amenable to chromatographic purification. After purification, the BOC group can be cleaved to give the high-purity free amino acid, which is then converted to the hydrochloride salt.[3]

Frequently Asked Questions (FAQs)

Q: What are the primary safety precautions for the asymmetric hydrogenation step? A: The primary hazards are the use of high-pressure hydrogen gas and potentially pyrophoric catalysts (especially if handled improperly). All hydrogenation reactions must be conducted in a specialized high-pressure reactor (autoclave) behind a safety shield in a well-ventilated fume hood. Personnel must be thoroughly trained in the operation of the equipment. The catalyst should be handled under an inert atmosphere (e.g., in a glovebox) to prevent deactivation and potential fire risk.

Q: Are there viable alternatives to asymmetric hydrogenation for this synthesis? A: Yes, several other methods exist for synthesizing chiral β-amino acids. Biocatalysis using ω-transaminases has emerged as a powerful green chemistry alternative.[4] These enzymes can perform a kinetic resolution of a racemic β-amino acid or an asymmetric synthesis from a prochiral β-keto acid, often yielding products with excellent enantiomeric excess (>99%).[5] However, this requires screening for a suitable enzyme that accepts the specific substrate.

Q: How should the final this compound product be stored? A: The hydrochloride salt is generally a crystalline, stable solid. It should be stored in a tightly sealed container in a cool, dry place, protected from moisture and light to prevent degradation.

Key Experimental Protocols

The following protocols are provided as a representative guide based on established methodologies.[1] Optimization will be required for your specific laboratory conditions and equipment.

Experimental Workflow

Workflow A 1. Synthesize & Purify β-Enamido Ester Precursor B 2. Prepare Autoclave & Inert Atmosphere A->B C 3. Charge Substrate, Solvent, & Chiral Catalyst B->C D 4. Pressurize with H₂ & Run Reaction C->D E 5. Monitor by HPLC/TLC for Completion D->E F 6. Depressurize & Filter Catalyst E->F Reaction Complete G 7. Concentrate & Perform Acid Hydrolysis F->G H 8. Workup & Isolate Free Amino Acid G->H I 9. Form Hydrochloride Salt & Recrystallize H->I J 10. Dry & Characterize Final Product (NMR, HPLC, ee%) I->J

Sources

Troubleshooting low solubility of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl in buffers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl. As Senior Application Scientists, we understand that navigating the physicochemical properties of a novel compound is critical to experimental success. This guide is designed to address the most common challenge encountered with this molecule: its low solubility in aqueous buffers. Here, we provide in-depth, scientifically-grounded answers and protocols to help you overcome these hurdles.

Frequently Asked Questions (FAQs)

FAQ 1: My (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl won't dissolve in my phosphate-buffered saline (PBS) at pH 7.4. What is the issue?

This is the most frequently reported issue and is directly related to the compound's chemical structure at this specific pH.

Root Cause Analysis:

(R)-3-Amino-4-(3-fluorophenyl)butanoic acid is an amino acid derivative, meaning it contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). In a solution, these groups can be protonated or deprotonated depending on the pH.

  • Zwitterionic Form at Neutral pH: At a pH of 7.4, the compound is near its isoelectric point (pI) . The pI is the pH at which the molecule has a net neutral charge. The carboxylic acid group (pKa₁ ≈ 4.2) is deprotonated (negatively charged, -COO⁻), while the amino group (pKa₂ ≈ 10.5) is protonated (positively charged, -NH₃⁺). This dual-charged but overall neutral state is called a zwitterion.

  • Low Solubility at the pI: Zwitterions often exhibit minimum solubility in water.[1][2] The strong electrostatic interactions between the positive and negative charges on adjacent molecules in the solid crystal lattice are more favorable than interacting with water molecules, leading to poor dissolution.[1][3][4]

Essentially, at pH 7.4, the compound prefers to interact with itself rather than with the water in your buffer.

FAQ 2: What are the key physicochemical properties I should know about this compound?

Understanding the molecule's properties is the first step to troubleshooting. While extensive experimental data for this specific molecule is not widely published, we can estimate its key parameters based on its structural similarity to 3-aminobutanoic acid and other amino acids.

PropertyEstimated ValueSignificance for Solubility
pKa₁ (Carboxylic Acid) 4.22Below this pH, the group is neutral (-COOH). Above this pH, it is negatively charged (-COO⁻).
pKa₂ (Amino Group) 10.53Below this pH, the group is positively charged (-NH₃⁺). Above this pH, it is neutral (-NH₂).
Isoelectric Point (pI) ~7.4Calculated as (pKa₁ + pKa₂) / 2. This is the pH of minimum solubility where the molecule is zwitterionic.[4][5]
Form Supplied Hydrochloride (HCl) SaltThe HCl salt form ensures the amino group is protonated (-NH₃⁺Cl⁻), which typically enhances stability and solubility in acidic conditions.

pKa values are estimated based on published data for 3-aminobutanoic acid.[6]

The diagram below illustrates the dominant ionic species of the molecule at different pH ranges, which directly governs its solubility.

G cluster_low_ph Low pH (< 4.2) cluster_pi Near Isoelectric Point (pH ≈ 7.4) cluster_high_ph High pH (> 10.5) low_ph Cationic Form -COOH -NH3+ (High Solubility) pi Zwitterionic Form -COO- -NH3+ (Minimum Solubility) low_ph->pi Increase pH high_ph Anionic Form -COO- -NH2 (High Solubility) pi->high_ph Increase pH

Caption: Predominant ionic forms of the compound at various pH levels.

FAQ 3: What is the optimal buffer and pH for dissolving (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl?

The key is to move the pH away from the isoelectric point (pI). Since the compound is supplied as an HCl salt, the most straightforward approach is to dissolve it in an acidic buffer.

Recommendation: Start with an acidic buffer (pH 2-4).

At a low pH, both the carboxylic acid and amino groups are protonated, making the molecule a fully cationic salt (-COOH, -NH₃⁺Cl⁻). This charged species is significantly more soluble in aqueous solutions than the neutral zwitterion.[7]

Recommended Buffers for Initial Dissolution:

Buffer SystemEffective pH RangeConcentrationComments
Glycine-HCl 2.2 - 3.610-50 mMExcellent choice for low pH work.
Citrate Buffer 3.0 - 6.210-50 mMVersatile and commonly available. Start at pH 3.0.
0.1 M HCl ~1.0N/AFor creating a highly concentrated, acidic stock solution. Can be diluted and pH-adjusted later.

Experimental Protocol: Preparing a 10 mM Stock Solution

  • Target: Prepare a 10 mM stock solution in 10 mL of pH 3.0 Citrate Buffer. The molecular weight of the HCl salt is 233.67 g/mol .[8]

  • Calculation: (0.010 mol/L) * (0.010 L) * (233.67 g/mol ) = 0.02337 g = 23.37 mg.

  • Procedure: a. Weigh 23.4 mg of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl. b. Add it to a 15 mL conical tube. c. Add 8 mL of pH 3.0 citrate buffer. d. Vortex or sonicate the solution. The compound should dissolve readily. e. Once fully dissolved, add buffer to a final volume of 10.0 mL. f. Sterile filter if required for your application.

FAQ 4: How can I increase the concentration of my compound? Can I use co-solvents?

If you require concentrations higher than what can be achieved in purely aqueous buffers, or if your final application buffer must be at a neutral pH, using co-solvents is a standard and effective strategy.[9]

Mechanism of Co-solvents:

Co-solvents are water-miscible organic solvents that enhance solubility by reducing the polarity of the solvent system.[9] They disrupt the hydrogen-bonding network of water, making it more favorable for the hydrophobic fluorophenyl group of your compound to be solvated.

Recommended Co-solvents:

Co-SolventStarting % (v/v) in BufferProperties & Cautions
DMSO 5-10%Excellent solubilizing agent. Can be cytotoxic in some cell-based assays.
Ethanol 10-20%Good biocompatibility. Less effective than DMSO for highly insoluble compounds.
PEG 400 10-30%Often used in preclinical formulations. Can increase viscosity.

Troubleshooting Workflow for Co-Solvent Use:

The following workflow provides a systematic approach to finding the right conditions for your desired concentration.

Caption: A systematic workflow for optimizing co-solvent use.

FAQ 5: My compound dissolved initially after pH adjustment but then precipitated. What happened?

This common issue points to either creating a supersaturated solution or buffer incompatibility, especially with phosphate buffers.

1. Supersaturation and Kinetic vs. Thermodynamic Solubility: You may have temporarily exceeded the compound's thermodynamic solubility limit. For instance, if you dissolved the compound in 0.1 M HCl and then quickly neutralized it with NaOH to pH 7.4, you create a fleeting, supersaturated state. Over time, the system equilibrates, and the excess compound crashes out of solution until it reaches its true, lower solubility limit at that pH.

2. Buffer Incompatibility (Phosphate Buffers): Phosphate buffers are known to precipitate with organic molecules, especially when mixed with organic co-solvents like acetonitrile or methanol.[10][11][12] If you prepared a stock in an organic solvent and diluted it into a phosphate buffer, you risk salt precipitation.[13]

Preventative Measures:

  • Gradual pH Adjustment: When adjusting the pH of your solution, do so slowly while stirring vigorously to avoid localized areas of high concentration.

  • Avoid Phosphate Buffers with Co-solvents: If using co-solvents, consider alternative buffers like HEPES or Tris, which are generally more compatible with organic modifiers.

  • Equilibration Time: After preparing your solution, allow it to sit at the intended storage temperature for several hours or overnight to ensure it is thermodynamically stable before use in a critical experiment.

By understanding the zwitterionic nature of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl and its pH-dependent solubility, you can select the appropriate buffer system and dissolution strategy to ensure consistent and reliable experimental outcomes.

References

  • Why are amino acids least soluble at isoelectric point? Chemistry Stack Exchange. Available from: [Link]

  • Why is an amino acid least soluble at its isoelectric point? Quora. Available from: [Link]

  • What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications. Available from: [Link]

  • Vrakas, D., et al. Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling. 2006;46(6):2601-9. Available from: [Link]

  • Isoelectric point. Wikipedia. Available from: [Link]

  • Yalkowsky, S., et al. Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. 2015;3(4):358-362. Available from: [Link]

  • Liao, X., et al. Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. Molecular Pharmaceutics. 2018;15(1):285-295. Available from: [Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. Available from: [Link]

  • Chapter 3. Pharmacokinetics. AccessPhysiotherapy. Available from: [Link]

  • Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. Available from: [Link]

  • Blesic, M., et al. Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem. 2018;19(5):575-580. Available from: [Link]

  • Amino acid pKa and pKi values. Isca Biochemicals. Available from: [Link]

  • Table of pKa and pI values. University of Calgary. Available from: [Link]

  • Blesic, M., et al. Solubility Modifying Power of Zwitterionic Salts. Queen's University Belfast. Available from: [Link]

  • Savjani, K. T., et al. Techniques to improve the solubility of poorly soluble drugs. ResearchGate. 2012. Available from: [Link]

  • Acid-base properties of nitrogen-containing functional groups. Chemistry LibreTexts. Available from: [Link]

  • Solubility-Modifying Power of Zwitterionic Salts. Advances in Engineering. Available from: [Link]

  • Isolation of primary amines as HCL salt problem. Sciencemadness.org. Available from: [Link]

  • Phosphate Buffer plus NaOH and HCl. aqion. Available from: [Link]

  • 3-Aminobutanoic acid (FDB008314). FooDB. Available from: [Link]

  • Precipitation in HPLC with phosphate buffer? Chromatography Forum. Available from: [Link]

  • beta-Aminobutyric acid. PubChem. Available from: [Link]

  • Recovery of amines from by-product chloride salts. Google Patents.
  • Will phosphates precipitate in an HPLC column. PRIMER. Available from: [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. Available from: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. Available from: [Link]

  • (R)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride. PubChem. Available from: [Link]

  • Isolation (Recovery) of amines. University of Alberta. Available from: [Link]

  • How to make a salt of a novel compound? ResearchGate. Available from: [Link]

Sources

Technical Support Center: Purification of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride (CAS: 331763-65-6). This document is designed for researchers, chemists, and drug development professionals who are working with this compound and require methods to enhance its purity. As a critical chiral building block, achieving high chemical and enantiomeric purity is paramount for its successful application in synthesis and research. This guide provides in-depth, experience-driven answers to common purification challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses initial high-level questions that researchers often have before undertaking a purification campaign.

Q1: What are the most common impurities I should expect in my crude sample?

A: Impurities in this compound typically fall into four categories:

  • Enantiomeric Impurity: The most critical impurity is its mirror image, the (S)-enantiomer. Its presence can significantly impact the efficacy and safety of a final active pharmaceutical ingredient (API)[1].

  • Synthetic Byproducts: These are molecules formed from side reactions during the synthesis. They can include condensation products, incompletely reacted intermediates, or products of over-reaction[2].

  • Residual Starting Materials: The synthesis of this compound often begins with precursors like a fluorinated benzaldehyde derivative, which may be carried through the process if the reaction does not go to completion[3].

  • Inorganic Salts & Solvents: Residual acids (like excess HCl), bases, or solvents from the reaction and workup steps are common. The hydrochloride salt form itself is intended, but other salts may be present as impurities.

Q2: I have a crude batch of the material. What is the first and most straightforward purification method I should attempt?

A: For a solid crystalline compound like this hydrochloride salt, recrystallization is the most direct and often most effective initial purification technique. It is excellent for removing small amounts of organic byproducts and some inorganic impurities. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. A well-executed recrystallization can significantly improve purity with minimal product loss.

Q3: How do I reliably assess the purity of my sample both before and after purification?

A: A multi-pronged analytical approach is essential for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for determining chemical purity. An HPLC chromatogram will show the main compound peak and any other non-volatile organic impurities, allowing for quantification by peak area percentage. A purity level of >95% is often a minimum requirement[4].

  • Chiral HPLC: To determine the enantiomeric excess (e.e.), a specialized chiral HPLC method is required. This involves using a chiral stationary phase (CSP) column or derivatizing the amino acid with a chiral agent to form diastereomers that can be separated on a standard achiral column[5][6].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for confirming the structural integrity of your compound and identifying the nature of any organic impurities that may be present.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound, ensuring you have the correct molecule. The expected monoisotopic mass for the free base is approximately 211.08 Da, and for the hydrochloride salt, the nominal mass is around 233.7 g/mol [7][8].

Section 2: Troubleshooting Guides & In-Depth Protocols

This section provides detailed, step-by-step solutions to specific purification challenges.

Focus Area 1: Purification by Recrystallization

Recrystallization is a powerful technique but requires careful optimization.

Q: How do I select the optimal solvent or solvent system for recrystallization?

A: The ideal recrystallization solvent should dissolve your compound completely at an elevated temperature (near the solvent's boiling point) but poorly at low temperatures (e.g., 0-4 °C). Impurities, ideally, should either be insoluble at high temperatures or remain soluble at low temperatures.

Causality: This temperature-dependent solubility differential is the driving force of purification. As the saturated hot solution cools, the solubility of the desired compound drops sharply, forcing it to crystallize out, while impurities remain in the solution (the mother liquor).

Experimental Protocol: Solvent Screening for Recrystallization

  • Preparation: Place approximately 20-30 mg of your crude material into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, vortexing after each addition, until a slurry is formed. Note the solubility at room temperature.

  • Heating: Gently heat the tubes in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves completely. Record the approximate volume of solvent used.

  • Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. If no crystals form, gently scratch the inside of the tube with a glass rod.

  • Chilling: Once at room temperature, place the tubes in an ice bath for 15-30 minutes.

  • Evaluation: The best solvent is one that required a minimal amount of hot solvent to dissolve the compound and produced a large quantity of crystalline precipitate upon cooling. A water/ethanol mixture is often a good starting point for amino acid salts[9].

Solvent/System Class Boiling Point (°C) Rationale & Comments
WaterProtic100The hydrochloride salt should have good solubility in hot water.
Ethanol (EtOH)Protic78Often used in combination with water to modulate polarity.
Isopropanol (IPA)Protic82A common alternative to ethanol.
AcetonitrilePolar Aprotic82Can offer different selectivity compared to alcohols.
Water/Ethanol MixProtic MixtureVariableHighly versatile. Start with ratios like 9:1, 4:1, or 1:1 to fine-tune solubility.
Water/IPA MixProtic MixtureVariableSimilar to Water/EtOH, provides another option for optimization.

Q: My recrystallization yield was very low. What are the likely causes and how can I fix it?

A: Low yield is a common issue with several potential causes:

  • Excessive Solvent: Using too much hot solvent to dissolve the compound will keep a significant portion of your product in the mother liquor even after cooling. Solution: Use the absolute minimum volume of hot solvent required for complete dissolution.

  • Premature Crystallization: If the solution cools during a hot filtration step (used to remove insoluble impurities), you will lose product on the filter paper. Solution: Use a pre-heated funnel and filter flask, and keep the solution hot during the transfer.

  • Cooling Too Rapidly: Crash cooling a solution by placing it directly into an ice bath can trap impurities and lead to the formation of very small crystals that are difficult to filter. Solution: Allow the solution to cool slowly to room temperature first, which promotes the growth of larger, purer crystals, before moving it to an ice bath to maximize precipitation.

Focus Area 2: Enhancing Chiral Purity

Removing the unwanted (S)-enantiomer is often the most significant challenge.

Q: Standard recrystallization did not improve the enantiomeric excess (e.e.) of my material. What is the next step?

A: Standard recrystallization is generally ineffective at separating enantiomers because they have identical physical properties, including solubility. To separate them, you must temporarily convert them into diastereomers, which have different physical properties.

The Principle of Diastereomeric Salt Resolution: This classic chemical method involves reacting your racemic or enantiomerically-impure amino acid hydrochloride with a single enantiomer of a chiral resolving agent (a chiral acid or base). This reaction forms a pair of diastereomeric salts. Due to their different spatial arrangements, these salts have different solubilities, allowing one to be selectively crystallized.

dot

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation start (R)-Acid + (S)-Acid (Your Mixture) product (R)-Acid-(R')-Base Salt (S)-Acid-(R')-Base Salt (Diastereomeric Pair) start->product Reaction in Solvent reagent + (R')-Base (Chiral Resolving Agent) separation Fractional Crystallization product->separation crystal Less Soluble Salt Crystallizes (e.g., (R)-Acid-(R')-Base) separation->crystal mother_liquor More Soluble Salt in Solution (e.g., (S)-Acid-(R')-Base) separation->mother_liquor liberation Acidification (e.g., with HCl) crystal->liberation final_product Pure (R)-Acid (Precipitates or Extracted) liberation->final_product

Caption: Workflow for Diastereomeric Salt Resolution.

Experimental Protocol: General Method for Chiral Purity Analysis by HPLC

This protocol is essential for quantifying the success of your chiral purification.

  • Column Selection: Use a suitable Chiral Stationary Phase (CSP) column. Macrocyclic glycopeptide-based columns are often effective for underivatized amino acids[6].

  • Mobile Phase Preparation: A typical mobile phase might consist of an alcohol (e.g., ethanol or methanol) and an aqueous buffer containing a small amount of acid (e.g., 0.1% formic acid) to ensure proper ionization[10].

  • Sample Preparation: Dissolve a small, accurately weighed amount of your compound in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.

  • HPLC Conditions (Typical Starting Point):

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25-40 °C[10]

    • Detection Wavelength: 210 nm or 254 nm[5]

    • Injection Volume: 5-10 µL

  • Analysis: Inject your sample and a racemic standard (if available) to identify the retention times of the (R)- and (S)-enantiomers. Integrate the peak areas to calculate the enantiomeric excess (e.e. % = [Area(R) - Area(S)] / [Area(R) + Area(S)] x 100).

Focus Area 3: Advanced Purification Strategies

When recrystallization is insufficient for removing stubborn chemical impurities.

Q: A persistent organic impurity remains after multiple recrystallization attempts. What other purification methods can I use?

A: If an impurity has very similar solubility properties to your product, recrystallization will be ineffective. In this case, you can exploit the amphoteric nature (having both acidic and basic properties) of your amino acid through an acid-base purification workflow.

Causality: Your compound has a basic amino group and an acidic carboxylic acid group. Most synthetic byproducts will lack this specific combination. By carefully adjusting the pH of an aqueous solution, you can modulate the charge state and thus the solubility of your desired compound, leaving impurities behind. The compound is least soluble at its isoelectric point (pI), the pH at which it exists as a neutral zwitterion[9].

dot

G start Crude Material (Dissolved in Water) add_base Add Base (e.g., NaHCO₃) to pH > 10 start->add_base extract_base Extract with Organic Solvent (e.g., Ethyl Acetate) add_base->extract_base organic_phase_1 Organic Phase: Basic Impurities extract_base->organic_phase_1 Discard aqueous_phase_1 Aqueous Phase: Deprotonated Product & Acidic Impurities extract_base->aqueous_phase_1 adjust_acid Adjust Aqueous Phase to pH ~ 2 with HCl aqueous_phase_1->adjust_acid extract_acid Extract with Organic Solvent adjust_acid->extract_acid organic_phase_2 Organic Phase: Neutral Impurities extract_acid->organic_phase_2 Discard aqueous_phase_2 Aqueous Phase: Protonated Product extract_acid->aqueous_phase_2 adjust_pi Adjust Aqueous Phase to Isoelectric Point (pI) (e.g., pH ~6) aqueous_phase_2->adjust_pi precipitate Pure Zwitterion Precipitates adjust_pi->precipitate filter Filter & Wash Precipitate precipitate->filter final_form Redissolve in HCl/Solvent & Crystallize filter->final_form final_product Pure (R)-...HCl Salt final_form->final_product

Caption: Decision workflow for acid-base purification.

References
  • Radboud University Repository. (n.d.). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals.
  • BenchChem. (2025). Application Note: Hydrolysis of 2-Aminobutanenitrile for the Synthesis of 2-Aminobutanoic Acid.
  • ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?
  • PubChem. (n.d.). (R)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride.
  • Sigma-Aldrich. (n.d.). (R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butanoic acid hydrochloride AldrichCPR.
  • Deep Blue Repositories. (n.d.). Rapid and Efficient Preparation of Free Amino Acids from Strong Acid Salts on Columns of Crosslinked Poly-4-vinylpyridine.
  • Royal Society of Chemistry. (2023). Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent. RSC Publishing.
  • BenchChem. (2025). HPLC analytical methods for determining aminobutanol chiral purity.
  • Oakwood Chemical. (n.d.). (R)-3-Amino-4-(3-fluorophenyl)butanoic acid, HCl, min 95%.
  • AHH Chemical. (n.d.). (R)-3-Amino-4-(3-fluorophenyl)butanoic acid, HCl.
  • Royal Society of Chemistry. (n.d.). Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent. Analytical Methods (RSC Publishing).
  • Smolecule. (n.d.). (3S)-3-amino-4-(4-fluorophenyl)butanoic Acid.
  • European Patent Office. (n.d.). Process for producing crystals of salt of acidic amino acid and basic amino acid.
  • PubChem. (n.d.). 4-Amino-3-(4-fluorophenyl)butanoic acid hydrochloride.
  • Indian Journal of Chemistry. (n.d.). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin.
  • ResearchGate. (2025).
  • LGC Standards. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride.
  • Echemi. (n.d.). This compound.
  • ChemicalBook. (2025). Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.
  • Asian Journal of Chemistry. (2019).
  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.
  • Google Patents. (n.d.). CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
  • Google Patents. (n.d.).
  • PubChem. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. NIH.
  • Google Patents. (n.d.).
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Chemical Properties of 4-Amino-3-(4-fluorophenyl)butyric Acid Hydrochloride.

Sources

Technical Support Center: Optimizing the Synthesis of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this critical synthesis. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and optimize your reaction conditions for a successful and reproducible outcome.

Introduction to the Synthesis

(R)-3-Amino-4-(3-fluorophenyl)butanoic acid is a chiral β-amino acid and a key structural motif in various pharmaceutical compounds. Its synthesis requires precise control over stereochemistry, often achieved through asymmetric synthesis methodologies. The most common and industrially relevant approaches involve the asymmetric hydrogenation of a prochiral enamine or a β-keto ester precursor. This guide will focus on the troubleshooting and optimization of these prevalent synthetic routes.

A general and effective approach to synthesizing the target molecule involves the asymmetric hydrogenation of an enamine precursor. This method is often favored for its high enantioselectivity and atom economy.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl, providing potential causes and actionable solutions.

Issue 1: Low Enantiomeric Excess (ee)

A low enantiomeric excess is a critical issue in chiral synthesis, indicating a lack of effective stereochemical control.

Potential Cause Troubleshooting Steps
Suboptimal Catalyst or Ligand The choice of the chiral catalyst and ligand is paramount for achieving high enantioselectivity. The ligand's structure creates the chiral environment necessary for facial discrimination of the prochiral substrate. An inappropriate ligand for the 3-fluorophenyl substituted substrate can lead to poor stereochemical induction. Actionable Advice: Screen a variety of chiral phosphine ligands (e.g., Josiphos, DuanPhos, BINAP) in combination with a suitable metal precursor (e.g., Rhodium or Ruthenium). The electronic and steric properties of the ligand should be carefully considered in relation to the substrate.
Incorrect Reaction Conditions Temperature, hydrogen pressure, and solvent polarity can significantly impact the energy difference between the diastereomeric transition states, thereby affecting the enantioselectivity.[1] Actionable Advice: Systematically optimize the reaction parameters. Lowering the temperature often enhances enantioselectivity, although it may decrease the reaction rate. Varying the hydrogen pressure can also influence the outcome. The solvent should be carefully chosen to ensure adequate solubility of both the substrate and the catalyst, while also favoring the desired stereochemical pathway.
Catalyst Poisoning Impurities in the starting materials, solvent, or even the hydrogen gas can act as catalyst poisons, leading to reduced activity and selectivity. Water and oxygen are common culprits. Actionable Advice: Ensure all starting materials and solvents are of high purity and are appropriately dried and degassed. Use high-purity hydrogen gas. The presence of coordinating functional groups in impurities can compete with the substrate for binding to the catalyst's active site.
Racemization The desired (R)-enantiomer may be susceptible to racemization under the reaction or work-up conditions, particularly if the conditions are too harsh (e.g., strongly acidic or basic). Actionable Advice: Employ mild work-up and purification conditions. Analyze the enantiomeric excess at different stages of the process to identify if racemization is occurring during the reaction or subsequent steps.
Issue 2: Incomplete Reaction or Low Yield

Failure to achieve complete conversion of the starting material results in a low yield of the desired product and complicates purification.

Potential Cause Troubleshooting Steps
Insufficient Catalyst Loading or Activity The catalyst loading may be too low for the scale of the reaction, or the catalyst may have lost its activity due to improper handling or storage. Actionable Advice: Increase the catalyst loading in a stepwise manner. Ensure the catalyst is stored under an inert atmosphere and handled using appropriate techniques to prevent deactivation. A fresh batch of catalyst should be used if deactivation is suspected.
Poor Substrate Solubility The substrate may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and incomplete conversion. Actionable Advice: Select a solvent or a co-solvent system that ensures complete solubility of the starting material at the reaction temperature. For instance, a mixture of methanol and dichloromethane is often effective.
Mass Transfer Limitations In heterogeneous catalysis or when dealing with gaseous reactants like hydrogen, inefficient mixing can limit the reaction rate. Actionable Advice: Ensure vigorous and efficient stirring to maximize the contact between the substrate, catalyst, and hydrogen. In larger scale reactions, the design of the reactor and the agitation speed are critical parameters.
Product Inhibition The product, the chiral amine, can sometimes coordinate to the metal center of the catalyst, leading to inhibition and a decrease in the reaction rate. Actionable Advice: In some cases, using a protected form of the amine precursor (e.g., an N-acyl enamine) can mitigate product inhibition. The protecting group can then be removed in a subsequent step.
Issue 3: Formation of Impurities

The presence of impurities complicates the purification process and can affect the quality of the final product.

Potential Cause Troubleshooting Steps
Side Reactions The starting materials or intermediates may undergo side reactions under the reaction conditions, leading to the formation of byproducts. For example, over-reduction of the aromatic ring can occur under harsh hydrogenation conditions. Actionable Advice: Optimize the reaction conditions (temperature, pressure, and reaction time) to minimize side reactions. Analyze the impurity profile using techniques like HPLC and LC-MS to identify the structure of the byproducts and understand their formation mechanism.
Impure Starting Materials The presence of impurities in the starting materials can lead to the formation of corresponding impurity derivatives in the final product. Actionable Advice: Ensure the purity of all starting materials through appropriate analytical techniques (e.g., NMR, HPLC) and purify them if necessary before use.
Degradation during Work-up or Purification The product may be unstable under the work-up or purification conditions, leading to degradation. Actionable Advice: Use mild work-up procedures and avoid prolonged exposure to harsh conditions. For purification, techniques like crystallization are often preferred over chromatography to minimize the risk of degradation on the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control for achieving high enantioselectivity in the asymmetric hydrogenation route?

A1: The choice of the chiral ligand is undoubtedly the most critical parameter. The ligand dictates the stereochemical outcome of the reaction by creating a chiral environment around the metal center. A thorough screening of different classes of chiral ligands is essential to identify the optimal one for the specific substrate.

Q2: How can I effectively remove the hydrogenation catalyst from the reaction mixture?

A2: The removal of the metal catalyst is crucial, especially for pharmaceutical applications. Common methods include:

  • Filtration through a pad of celite or silica gel: This is a straightforward method for removing heterogeneous catalysts or precipitated homogeneous catalysts.

  • Adsorption on activated carbon: Activated carbon can effectively scavenge residual metal catalysts.

  • Use of metal scavengers: Specialized resins or reagents designed to bind to specific metals can be used for highly efficient removal.

Q3: What analytical techniques are recommended for monitoring the progress and purity of the reaction?

A3: A combination of analytical techniques is recommended for comprehensive monitoring:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric excess (ee) of the product. Achiral HPLC is used to monitor the conversion of the starting material and the formation of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the product and identify any major impurities. ¹⁹F NMR is particularly useful for characterizing the fluorine-containing compounds.

  • Mass Spectrometry (MS): LC-MS is a powerful tool for identifying the molecular weights of the product and any byproducts, aiding in impurity profiling.

Q4: Can enzymatic methods be used for the synthesis of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl?

A4: Yes, enzymatic methods, particularly using transaminases, are a viable and increasingly popular alternative for the synthesis of chiral amines.[2] A transaminase enzyme can catalyze the asymmetric amination of a corresponding ketone precursor to yield the desired (R)-amino acid with high enantioselectivity. This biocatalytic approach offers several advantages, including mild reaction conditions, high selectivity, and a better environmental profile. However, optimization of parameters such as pH, temperature, and substrate/enzyme concentrations is crucial for success.

Experimental Workflow & Diagrams

Asymmetric Hydrogenation Workflow

The following diagram illustrates a typical workflow for the synthesis of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl via asymmetric hydrogenation of an enamine precursor.

Asymmetric Hydrogenation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Enamine Precursor (from 3-fluorophenylacetic acid derivative) reactor Asymmetric Hydrogenation - Solvent (e.g., MeOH) - H2 Pressure - Temperature start->reactor catalyst Chiral Catalyst Preparation (e.g., [Rh(COD)2]BF4 + Ligand) catalyst->reactor workup Reaction Quenching & Catalyst Removal reactor->workup purification Crystallization workup->purification hcl_salt HCl Salt Formation purification->hcl_salt analysis Product Characterization - HPLC (chiral & achiral) - NMR (1H, 13C, 19F) - MS hcl_salt->analysis

Caption: Workflow for Asymmetric Hydrogenation.

Logical Relationship for Troubleshooting Low Enantiomeric Excess

The following diagram outlines the logical steps to troubleshoot low enantiomeric excess.

Troubleshooting Low ee cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_impurities Impurities & Racemization start Low Enantiomeric Excess (ee) Observed ligand Screen Chiral Ligands start->ligand temperature Optimize Temperature start->temperature impurities Analyze & Purify Starting Materials start->impurities metal Vary Metal Precursor ligand->metal catalyst_purity Check Catalyst Purity & Handling metal->catalyst_purity pressure Optimize H2 Pressure temperature->pressure solvent Screen Solvents pressure->solvent racemization Investigate Racemization during Work-up & Purification impurities->racemization

Sources

Unexpected side reactions in the synthesis of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl

Author: BenchChem Technical Support Team. Date: January 2026

Answering as a Senior Application Scientist.

Technical Support Center: Synthesis of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl

Welcome to the technical support center for the synthesis of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this chiral synthesis. As a key building block in medicinal chemistry, achieving high purity and enantioselectivity is paramount. This document provides in-depth troubleshooting guides and FAQs to address unexpected side reactions and common challenges encountered during its synthesis.

Troubleshooting Guide: Unexpected Side Reactions & Outcomes

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering actionable solutions.

Q1: My final product shows low enantiomeric excess (ee). What are the likely causes and how can I fix it?

Low enantioselectivity is a frequent and critical issue in asymmetric synthesis. The cause can often be traced to the catalyst, reaction conditions, or downstream processing steps.

Potential Cause A: Catalyst Inefficiency or Poisoning The performance of the chiral catalyst (e.g., a Rhodium or Iridium complex for asymmetric hydrogenation) is the most critical factor for achieving high stereoselectivity.[1][2][3]

  • Expertise & Causality: Trace impurities in the substrate, solvent, or hydrogen gas (like sulfur, water, or oxygen) can poison the metal center of the catalyst, rendering it inactive or non-selective. The chiral ligand itself may also degrade under harsh conditions.

  • Troubleshooting Protocol:

    • Reagent Purity Check: Ensure the prochiral precursor (e.g., the corresponding β-amino acrylic acid derivative) is highly pure. Use techniques like NMR or LC-MS to check for potential catalyst poisons.

    • Solvent & Gas Purity: Use anhydrous, degassed solvents. If using hydrogen gas from a cylinder, pass it through an oxygen and moisture trap.

    • Catalyst Loading: While seemingly counterintuitive, excessively high catalyst loading can sometimes lead to the formation of achiral or less selective catalytic species, reducing the overall ee. Screen a range of catalyst loadings (e.g., S/C ratio from 100:1 to 1000:1).

Potential Cause B: Suboptimal Reaction Conditions The delicate energy difference between the transition states leading to the R and S enantiomers is influenced by temperature, pressure, and solvent.[1]

  • Expertise & Causality: Higher temperatures can provide enough energy to overcome the activation barrier for the undesired diastereomeric transition state, leading to a loss of selectivity.[1] Hydrogen pressure can influence the kinetics of the catalytic cycle and the concentration of active species.

  • Troubleshooting Protocol:

    • Temperature Screening: Perform the reaction at a lower temperature. If your standard protocol is at room temperature, try running it at 0°C or even -20°C.

    • Pressure Optimization: Systematically vary the hydrogen pressure (e.g., from 20 psi to 200 psi) to find the optimal range for your specific catalyst-substrate combination.

    • Solvent Effects: The polarity and coordinating ability of the solvent can impact catalyst performance. Screen a variety of solvents, such as methanol, ethanol, THF, and dichloromethane.

Potential Cause C: Racemization The desired (R)-enantiomer may form with high selectivity, but racemization can occur during the workup, purification, or salt formation steps, especially under harsh pH conditions.

  • Expertise & Causality: The proton alpha to the carboxylic acid can be labile, particularly under strong basic or acidic conditions, leading to epimerization at the chiral center.

  • Troubleshooting Protocol:

    • Mild Workup: Use mild acids (e.g., citric acid) or bases (e.g., sodium bicarbonate) during extraction. Avoid prolonged exposure to strong HCl or NaOH.

    • Purification Method: Column chromatography on silica gel can sometimes cause racemization. If this is suspected, consider switching to a different grade of silica, using a neutral mobile phase, or opting for recrystallization.

    • Monitor Stereochemical Purity: Take samples at each stage (post-reaction, post-workup, post-purification) and analyze the ee by chiral HPLC to pinpoint where the loss of selectivity is occurring.

Q2: I am observing significant amounts of alkene impurities in my product. Where are they coming from?

The formation of dehydro impurities, such as 3-desamino-2,3-dehydro or 3-desamino-3,4-dehydro analogues, is a known issue, particularly in syntheses related to sitagliptin.[4][5]

Potential Cause: Acid-Catalyzed Elimination The amino group can be eliminated, often via an E1 or E2 mechanism, to form a double bond. This is frequently catalyzed by acid, which may be present during deprotection or salt formation.[4]

  • Expertise & Causality: During the final deprotection step (e.g., removal of a Boc group with TFA or HCl) or the formation of the HCl salt, the excess acid can protonate the amine, turning it into a good leaving group (-NH3+). Subsequent elimination, driven by heat or prolonged reaction time, generates the undesired alkene byproduct.

  • Troubleshooting Protocol:

    • Control Deprotection: Use the minimum required amount of acid for deprotection. Keep the reaction temperature low (e.g., 0°C) and monitor the reaction closely to avoid extended reaction times.

    • HCl Salt Formation: When forming the hydrochloride salt, use a stoichiometric amount of HCl (e.g., HCl in ether or isopropanol) and add it slowly at a low temperature. Avoid using a large excess of concentrated aqueous HCl.

    • Purification: These impurities can often be separated from the desired product by recrystallization from a suitable solvent system (e.g., isopropanol/water).

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of failure when removing a Boc protecting group from the amino acid?

The most common issue is incomplete deprotection or the generation of side products due to overly harsh conditions. The choice and application of the acidic reagent are critical.

  • Expertise & Causality: While trifluoroacetic acid (TFA) or hydrogen chloride (HCl) are standard reagents for Boc removal, their effectiveness depends on the solvent and the presence of scavengers.[6][] Without a scavenger (like anisole or triethylsilane), the released tert-butyl cation is a potent electrophile that can alkylate electron-rich moieties on your target molecule or solvent, leading to impurities. Incomplete deprotection often results from using insufficient acid or running the reaction for too short a time, especially if the reaction is performed at a low temperature to prevent other side reactions.

Q2: How do I select the best protecting group strategy for this synthesis?

Choosing an appropriate protecting group is essential for preventing side reactions like polymerization and ensuring high yields.[8][9][10]

  • Expertise & Causality: The ideal protecting group should be easy to install, stable to the reaction conditions of subsequent steps (e.g., hydrogenation), and easy to remove without affecting the rest of the molecule (orthogonality).

    • Boc (tert-Butoxycarbonyl): This is a very common choice. It is stable to hydrogenation and basic conditions but is readily removed with moderate acids (TFA, HCl).[] This makes it highly compatible with many synthetic routes.

    • Cbz (Benzyloxycarbonyl): This group can be removed by catalytic hydrogenation.[] If your key chiral-inducing step is asymmetric hydrogenation, using a Cbz group is problematic as it would be cleaved simultaneously. However, if you are using a different method, such as chiral resolution, Cbz can be an excellent choice as its deprotection is very clean (yielding only toluene and CO2).

Q3: What are the critical quality attributes of the enamine precursor for a successful asymmetric hydrogenation?

The purity and isomeric form of the β-amino acrylic acid derivative (the enamine precursor) are paramount for a successful and selective hydrogenation.

  • Expertise & Causality:

    • Chemical Purity: As mentioned in the troubleshooting guide, impurities can poison the catalyst. Starting with >99% pure material is crucial.

    • Geometric Isomerism (E/Z): Enamines can exist as E and Z isomers. Chiral catalysts often show high selectivity for one isomer but poor selectivity for the other.[11] It is essential to synthesize the precursor with high geometric purity or to use a catalyst system known to be effective for the specific isomeric mixture you have. The (Z)-enamine is often reported to give higher enantioselectivity in Rh-catalyzed hydrogenations.[2][11]

    • Stability: Some enamine precursors can be prone to hydrolysis or isomerization upon storage or under certain pH conditions.[12] They should be stored under inert gas in a cool, dry place and used promptly after synthesis.

Data Presentation & Visualizations

Table 1: Common Impurities in the Synthesis of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl
Impurity Name/TypePotential OriginRecommended Analytical MethodMitigation Strategy
(S)-Enantiomer Inefficient asymmetric catalysis; Racemization during workup.Chiral HPLCOptimize catalyst, temperature, and pressure; Use mild workup conditions.
Dehydro Impurities Acid-catalyzed elimination of the amino group.[4]HPLC-UV, LC-MSControl acid stoichiometry and temperature during deprotection/salt formation.
N-Alkylated Impurity Side reaction during Boc deprotection without a scavenger.LC-MS, NMRAdd a scavenger like anisole or triethylsilane during acid-mediated deprotection.
Unreacted Precursor Incomplete hydrogenation or coupling reaction.HPLC-UV, TLCIncrease reaction time, temperature, or catalyst loading; verify reagent quality.
Diagram 1: Troubleshooting Workflow for Low Enantioselectivity

low_ee_workflow start Low Enantiomeric Excess (ee) Observed check_purity Step 1: Verify Purity of Substrate & Reagents start->check_purity check_conditions Step 2: Re-evaluate Reaction Conditions check_purity->check_conditions All pure purity_cause Potential Cause: Catalyst Poisoning check_purity->purity_cause Impurities found? check_workup Step 3: Analyze Workup & Purification Steps check_conditions->check_workup Conditions optimized conditions_cause Potential Cause: Suboptimal Conditions check_conditions->conditions_cause Standard conditions used? workup_cause Potential Cause: Racemization check_workup->workup_cause ee drops after reaction? purity_solution Solution: - Use high-purity substrate - Purify solvents/gas - Screen catalyst loading purity_cause->purity_solution conditions_solution Solution: - Lower reaction temperature - Optimize H2 pressure - Screen solvents conditions_cause->conditions_solution workup_solution Solution: - Use mild pH conditions - Analyze ee at each step - Consider recrystallization workup_cause->workup_solution

Caption: A logical workflow for diagnosing and resolving low enantioselectivity.

Diagram 2: Proposed Mechanism for Dehydro Impurity Formation

elimination_mechanism cluster_main Acid-Catalyzed Elimination (E1 Pathway Example) product (R)-3-Amino-4-(3-fluorophenyl) butanoic acid protonated Protonated Amine (Good Leaving Group) product->protonated + H⁺ (e.g., from excess HCl) carbocation Secondary Carbocation Intermediate protonated->carbocation - NH₃ (Slow, Rate-Determining) impurity Dehydro Impurity (Alkene Product) carbocation->impurity - H⁺ (Fast)

Caption: Simplified E1 mechanism for the formation of alkene impurities.

Experimental Protocols

Protocol 1: General Procedure for Chiral HPLC Analysis

Purpose: To accurately determine the enantiomeric excess (ee) of the product.

  • Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve it in 1 mL of mobile phase diluent (e.g., a mixture of hexane and isopropanol).

  • Column: Use a chiral stationary phase column suitable for amino acids, such as a Chiralcel OD-H or Chiralpak AD-H column.

  • Mobile Phase: A typical mobile phase is a mixture of n-hexane, isopropanol, and a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 85:15:0.1 v/v/v). The exact ratio should be optimized for best separation.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Detection: Use a UV detector set to a wavelength where the phenyl ring absorbs (e.g., 254 nm or 210 nm).

  • Analysis: Inject 10 µL of the sample. The two enantiomers should appear as distinct peaks. Calculate the enantiomeric excess using the peak areas: ee (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.

Protocol 2: Recrystallization for Purification and Enantiomeric Enrichment

Purpose: To remove chemical and stereochemical impurities from the final HCl salt.

  • Solvent Selection: Screen solvent systems for optimal results. A common choice for amino acid hydrochlorides is an alcohol/water mixture (e.g., isopropanol/water or ethanol/water).

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent mixture. For example, add the crude solid to a flask and add the solvent portion-wise at reflux until all the solid dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Do not disturb the flask to allow for the formation of large, well-defined crystals.

  • Crystallization: Once at room temperature, place the flask in an ice bath or refrigerator (4°C) for several hours (or overnight) to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Analysis: Analyze the purified product for chemical purity (HPLC) and enantiomeric excess (Chiral HPLC).

References

  • Shou, W-G., et al. (2020). Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities. ACS Omega. Available at: [Link][4][5]

  • Veeprho. Sitagliptin Impurities and Related Compound. Veeprho. Available at: [Link]

  • SynZeal. Sitagliptin Impurities. SynZeal. Available at: [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Electronic Theses and Dissertations. Available at: [Link]

  • Tang, W., et al. (2006). Process to chiral beta amino acid derivatives by asymmetric hydrogenation. Google Patents.
  • Singh, U. K., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. Available at: [Link]

  • Singh, U. K., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. Available at: [Link][11]

  • Tang, W., et al. (2014). Highly efficient synthesis of enantioenriched β-hydroxy α-amino acid derivatives via Ir-catalyzed dynamic kinetic asymmetric hydrogenation. Organic Chemistry Frontiers. Available at: [Link]

  • G. C. H. (2003). Asymmetric catalytic synthesis of .beta.-branched amino acids via highly enantioselective hydrogenation of .alpha.-enamides. Journal of the American Chemical Society. Available at: [Link][3]

  • Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology. Available at: [Link][8]

  • Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. Available at: [Link][9]

  • Liu, G., et al. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry. Available at: [Link][12]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link][10]

Sources

Stability issues of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific problems you may encounter during your research, providing explanations and actionable protocols to identify and resolve the issues.

Question 1: Why is the concentration of my stock solution of this compound decreasing over time, even when stored at 4°C?

A gradual decrease in the concentration of your stock solution suggests chemical instability. The primary suspects for a beta-amino acid derivative like this are hydrolysis and potential dimerization or oligomerization, although the latter is less common under typical storage conditions. As a hydrochloride salt, the initial solution will be acidic, which can influence the rate of degradation.

Troubleshooting Workflow:

  • pH Measurement: Immediately measure the pH of your stock solution. The hydrochloride salt will make the solution acidic, but the exact pH will depend on the concentration and the solvent.

  • Forced Degradation Study: To understand the degradation profile, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to accelerate degradation and identify the degradation products.[1][2]

  • Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from any degradants.

Protocol: Forced Degradation Study

This protocol will help you determine the primary degradation pathway for your compound in solution.

Materials:

  • This compound

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV detector or Mass Spectrometer

  • pH meter

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in your experimental solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

    • Oxidation: Add an equal volume of 3% H₂O₂.

    • Thermal Stress: Incubate a vial of the stock solution at 60°C.

    • Photostability: Expose a vial of the stock solution to a light source (as per ICH Q1B guidelines).[3]

    • Control: Keep one vial of the stock solution at 4°C, protected from light.

  • Time Points: Analyze the samples by HPLC at initial (t=0), and subsequent time points (e.g., 2, 4, 8, 24 hours).

  • HPLC Analysis: Use a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Data Presentation: Expected Degradation under Stress Conditions

Stress ConditionExpected Degradation RatePotential Degradants
Acidic (0.1 M HCl) ModerateHydrolysis products
Basic (0.1 M NaOH) RapidHydrolysis products, potential for epimerization
Oxidative (3% H₂O₂) Moderate to RapidOxidized amine or other related impurities
Thermal (60°C) Slow to ModerateVarious degradation products
Photolytic SlowPhotodegradation products

Logical Workflow for Troubleshooting Decreasing Concentration

Caption: Troubleshooting workflow for decreasing solution concentration.

Question 2: I am observing a new peak in my chromatogram that co-elutes with my compound of interest after leaving the solution at room temperature. What could this be?

The appearance of a new peak, especially one that is not well-resolved from the main peak, could indicate the formation of a stereoisomer, specifically the (S)-enantiomer, through a process called epimerization. Epimerization is the change in configuration at a single chiral center. For amino acids, this can be facilitated by basic conditions or elevated temperatures.

Troubleshooting Workflow:

  • Chiral HPLC Analysis: The most definitive way to confirm epimerization is to use a chiral HPLC method. This will separate the (R) and (S) enantiomers into two distinct peaks.

  • Control Experiment: Prepare a fresh solution of this compound and analyze it immediately using the chiral HPLC method to establish a baseline for enantiomeric purity.

  • Stress Conditions: To confirm susceptibility to epimerization, intentionally expose a sample to mildly basic conditions (e.g., pH 8-9) or elevated temperature (e.g., 40°C) for a defined period and re-analyze by chiral HPLC.

Protocol: Chiral HPLC for Enantiomeric Purity

This protocol provides a starting point for developing a chiral HPLC method to separate the (R) and (S) enantiomers.

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP) column. Based on literature for similar compounds, a zwitterionic CSP like CHIRALPAK ZWIX(-) or a macrocyclic glycopeptide-based CSP such as Astec CHIROBIOTIC T could be effective.[4][5]

Mobile Phase Development:

  • Initial Screening: A common mobile phase for zwitterionic CSPs is a mixture of Methanol/Acetonitrile (50/50 v/v) containing a small amount of acid and base to aid in the separation, for example, 25 mM triethylamine (TEA) and 50 mM acetic acid.[4]

  • Optimization: Adjust the ratio of organic solvents and the concentration of additives to optimize the resolution between the enantiomers.

Diagram: Epimerization of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid

R_enantiomer (R)-enantiomer Chiral Center Intermediate Planar Intermediate R_enantiomer->Intermediate Base or Heat S_enantiomer (S)-enantiomer Chiral Center Intermediate->R_enantiomer Protonation Intermediate->S_enantiomer Protonation

Sources

Technical Support Center: Strategies to Overcome Poor Cell Permeability of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for (R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride. This document provides in-depth troubleshooting advice, experimental protocols, and frequently asked questions (FAQs) to help researchers and drug development professionals overcome the inherent cell permeability challenges associated with this molecule. Our goal is to equip you with both the strategic rationale and the practical methodologies required to enhance its delivery into cells.

Section 1: Foundational FAQs - Understanding the Permeability Problem

This section addresses the fundamental reasons behind the compound's poor membrane transport and how to measure it.

Q1: Why does my compound, (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl, exhibit poor cell permeability?

A1: The molecular structure of your compound is the primary reason for its low cell permeability. As a derivative of gamma-aminobutyric acid (GABA), it possesses both a primary amine (-NH₂) and a carboxylic acid (-COOH) group.[1][2] At physiological pH (~7.4), these groups are ionized, forming a zwitterion with both a positive charge (on the ammonium group, -NH₃⁺) and a negative charge (on the carboxylate group, -COO⁻).

This dual charge makes the molecule highly polar and hydrophilic. The cell membrane, however, is a lipid bilayer that is predominantly nonpolar (hydrophobic).[3] Consequently, polar, charged molecules like yours cannot easily pass through it via passive diffusion, which is the primary route for many small-molecule drugs.[4] This issue is common among GABA analogues, many of which require active transport mechanisms to cross biological barriers like the blood-brain barrier.[2][5]

Q2: How can I quantitatively measure the baseline permeability of my compound?

A2: Before attempting to improve permeability, you must establish a reliable baseline. Two industry-standard in vitro assays are recommended:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[6] It is excellent for initial screening as it isolates the contribution of passive transport and is cost-effective.[7][8]

  • Caco-2 Permeability Assay: This is a more complex, cell-based assay that uses a monolayer of differentiated Caco-2 human colon adenocarcinoma cells.[9] These cells form tight junctions and express various transporters, thus mimicking the human intestinal epithelium.[10][11] This assay can measure both passive diffusion and active transport processes, including efflux.[12]

We strongly recommend starting with PAMPA to confirm low passive diffusion and then moving to the Caco-2 assay for a more biologically relevant assessment. Detailed protocols for both are provided in Section 5 .

Section 2: Troubleshooting Workflow - A Strategic Approach

Navigating permeability issues requires a systematic approach. The following workflow outlines a logical progression from characterization to optimization and validation.

Permeability Troubleshooting Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Validation & Iteration Start Start with (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl Measure Measure Baseline Permeability (PAMPA & Caco-2 Assays) Start->Measure Analyze Analyze Results: Confirm Low Permeability (Papp < 1.0 x 10⁻⁶ cm/s) Measure->Analyze Decision Choose Enhancement Strategy Analyze->Decision Prodrug Chemical Modification: Prodrug Synthesis Decision->Prodrug Modify the molecule Formulation Formulation Development: Liposomes, Nanoparticles Decision->Formulation Encapsulate the molecule Synthesize Synthesize Prodrugs or Prepare Formulations Prodrug->Synthesize Formulation->Synthesize Remeasure Re-evaluate Permeability (PAMPA & Caco-2 Assays) Synthesize->Remeasure Compare Compare Papp values: New vs. Baseline Remeasure->Compare Success Successful Candidate: Proceed to In Vivo PK Compare->Success Permeability Significantly Increased Fail Iterate: Refine Prodrug/Formulation Compare->Fail Insufficient Improvement Fail->Decision

Caption: A strategic workflow for addressing permeability issues.

Section 3: Chemical Modification Strategies

If your goal is to create a new chemical entity with improved properties, the prodrug approach is the most direct method.

FAQ: The Prodrug Approach
Q3: What is a prodrug strategy and how can it help my compound?

A3: A prodrug is a biologically inactive derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[13] For your compound, the strategy is to mask one or both of the polar, charged groups (the amine and the carboxylic acid) with a temporary, lipophilic (fat-soluble) group.[4] This modification neutralizes the charge, increases lipophilicity, and allows the prodrug to diffuse across the cell membrane. Once inside the cell, ubiquitous enzymes like esterases cleave the masking group, releasing the active parent compound where it is needed.[13][14]

Prodrug Mechanism cluster_0 Extracellular Space cluster_1 Intracellular Space (Cytosol) Prodrug Lipophilic Prodrug (Charges Masked) Membrane Cell Membrane (Lipid Bilayer) Prodrug->Membrane Passive Diffusion ActiveDrug Active Drug Released (Charges Restored) Enzyme Intracellular Esterases Enzyme->ActiveDrug Cleavage Membrane->Enzyme Enters Cell

Caption: Mechanism of a charge-masking lipophilic prodrug.

Q4: What are some common prodrug moieties I can use for an amino acid-like compound?

A4: Given the structure, the most straightforward approach is to create an ester prodrug by modifying the carboxylic acid.

  • Simple Alkyl Esters: Creating a methyl, ethyl, or tert-butyl ester is a classic strategy. The ethyl ester of oseltamivir (Tamiflu®) is a well-known example that dramatically improves the oral bioavailability of the parent carboxylic acid.[4][]

  • Amino Acid Esters: Conjugating another amino acid (like L-valine) to your compound via an ester bond can create a dipeptide-like molecule.[16] This strategy is particularly powerful because it can hijack nutrient transporters, such as the peptide transporter 1 (PEPT1), which are highly expressed in the intestine and facilitate active uptake.[14] The antiviral valacyclovir is a famous example of this approach, being an L-valyl ester of acyclovir.[13][16]

Q5: How do I choose the right linker for my prodrug?

A5: The ideal linker must strike a critical balance: it needs to be stable enough to survive in the gastrointestinal tract and bloodstream but labile enough to be rapidly cleaved by intracellular enzymes.[13][14] Simple ester bonds are often a good starting point due to the high activity of esterases in the cell. The rate of hydrolysis can be tuned by introducing steric hindrance near the ester bond. For instance, a tert-butyl ester will generally be more stable and hydrolyze more slowly than a methyl ester.

Section 4: Advanced Formulation Strategies

If you want to enhance the delivery of the parent molecule without chemically modifying it, advanced formulations are the preferred route.

FAQ: Liposomal Encapsulation
Q6: How can a liposomal formulation improve the delivery of my hydrophilic compound?

A6: Liposomes are microscopic vesicles composed of one or more phospholipid bilayers, closely resembling the structure of a cell membrane.[3][17] Because your compound is hydrophilic, it can be encapsulated within the aqueous core of the liposome.[18] This lipid shell effectively shields the polar drug from the hydrophobic environment of the cell membrane. The liposome can then cross the cell membrane, often by fusing with it, and release its encapsulated payload directly into the cytoplasm.[3]

Liposomal Drug Delivery cluster_liposome Liposome A Hydrophilic Drug Core B Phospholipid Bilayer Cell Target Cell B->Cell Membrane Fusion & Drug Release

Caption: Encapsulation of a hydrophilic drug in a liposome.

Q7: What are the key components of a liposomal formulation?

A7: A typical liposomal formulation includes:

  • Phospholipids: These are the primary building blocks. Common choices include natural lipids like egg or soy phosphatidylcholine (PC) or synthetic saturated lipids like dipalmitoylphosphatidylcholine (DPPC) for greater rigidity and stability.[17]

  • Cholesterol: Adding cholesterol into the lipid bilayer is crucial. It modulates membrane fluidity, reduces permeability (leakiness), and enhances the stability of the liposome in biological fluids.[19]

  • Surface Modifiers (Optional): Polyethylene glycol (PEG) can be attached to the surface of the liposome ("PEGylation"). This creates a "stealth" liposome that can evade the immune system, leading to a longer circulation half-life.[17]

FAQ: Other Strategies
Q8: Are there other options, like permeation enhancers or cell-penetrating peptides (CPPs)?

A8: Yes, though these are often considered more advanced or specialized strategies.

  • Permeation Enhancers: These are excipients added to a formulation that reversibly open the tight junctions between cells or disrupt the cell membrane to allow paracellular or transcellular passage.[20] Examples include medium-chain fatty acids (e.g., capric acid) and chitosan.[20] The main challenge is managing the potential for cytotoxicity.

  • Cell-Penetrating Peptides (CPPs): These are short peptides (5-30 amino acids) that can ferry a conjugated cargo molecule across the cell membrane.[21][22] The mechanism can involve direct translocation or endocytosis.[23][24][25] This requires covalent conjugation of the CPP to your compound, adding significant synthetic complexity.

Section 5: Experimental Protocols & Data Interpretation

Here we provide standardized, step-by-step protocols for the key permeability assays.

Guide 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates passive, transcellular permeability.

Experimental Protocol:

  • Prepare Lipid Solution: Dissolve a suitable lipid (e.g., 2% L-α-phosphatidylcholine in dodecane) to create the artificial membrane.

  • Coat Donor Plate: Pipette 5 µL of the lipid solution onto the membrane of each well of a 96-well PVDF filter donor plate. Allow the solvent to evaporate for approximately 20 minutes.[6]

  • Prepare Donor Solutions: Dissolve your test compound and controls (see table below) in a buffer (e.g., PBS, pH 7.4) with a small amount of co-solvent (e.g., 5% DMSO) to a final concentration of ~200-500 µM.[8]

  • Prepare Acceptor Plate: Fill each well of a 96-well acceptor plate with 300 µL of buffer.

  • Assemble Sandwich: Place the lipid-coated donor plate onto the acceptor plate. Add 150-200 µL of your donor solutions to the donor wells.[6]

  • Incubate: Cover the plate and incubate for 4-16 hours at room temperature with gentle shaking.[26]

  • Analyze: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

Data Calculation & Interpretation:

The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * Area * Time) * ln(1 - [Acceptor] / [Equilibrium]) Where Vd and Va are volumes of donor and acceptor wells, Area is the membrane surface area, and Time is incubation time.

Papp (x 10⁻⁶ cm/s) Permeability Classification Predicted Human Absorption Example Controls
< 1.0Low< 30% (Poor)Atenolol, Theophylline[8][11]
1.0 - 10.0Medium30% - 80% (Moderate)Diclofenac[8]
> 10.0High> 80% (Excellent)Antipyrine, Chloramphenicol[8][11]
Guide 2: Caco-2 Cell Permeability Assay

This assay evaluates both passive and active transport across a biological monolayer.[9]

Caco2 Workflow A 1. Seed Caco-2 cells on Transwell inserts B 2. Culture for 21 days to form a differentiated monolayer A->B C 3. Verify Monolayer Integrity (Measure TEER > 200 Ω·cm²) B->C D 4. Perform Bidirectional Transport Study (Apical-to-Basolateral & Basolateral-to-Apical) C->D E 5. Incubate for 2 hours at 37°C D->E F 6. Quantify compound in donor and receiver compartments (LC-MS/MS) E->F G 7. Calculate Papp (A→B), Papp (B→A), and Efflux Ratio F->G

Caption: Experimental workflow for the Caco-2 permeability assay.

Experimental Protocol:

  • Cell Culture: Seed Caco-2 cells onto semipermeable Transwell™ filter supports and culture for 18-22 days until they form a differentiated, polarized monolayer.[11]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values >200 Ω·cm². You can also check the passage of a low-permeability marker like Lucifer Yellow.[12][27]

  • Prepare Dosing Solutions: Prepare your test compound (typically at 1-10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).[9]

  • Bidirectional Transport:

    • Apical-to-Basolateral (A→B): Add the dosing solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber. This simulates gut absorption.

    • Basolateral-to-Apical (B→A): Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber. This measures efflux.[11]

  • Incubation: Incubate the plates at 37°C for a defined period, typically 2 hours, with gentle shaking.

  • Sampling & Analysis: At the end of the incubation, take samples from both the donor and receiver chambers and determine the compound concentrations via LC-MS/MS.

Data Calculation & Interpretation:

Papp is calculated for both directions. The Efflux Ratio (ER) is then determined: ER = Papp (B→A) / Papp (A→B)

Papp (A→B) (x 10⁻⁶ cm/s) Permeability Classification Efflux Ratio (ER) Interpretation
< 1.0LowN/ALow absorption expected.
1.0 - 10.0Medium< 2Moderate absorption, no significant efflux.
> 10.0High< 2High absorption, likely via passive diffusion.
Any ValueAny> 2The compound is a likely substrate for an efflux transporter (e.g., P-gp).[11]

Section 6: Concluding Remarks

Overcoming the poor cell permeability of this compound is a common but manageable challenge in drug development. A systematic approach, beginning with accurate baseline measurements (PAMPA, Caco-2) followed by a rational strategy of either chemical modification (prodrugs) or advanced formulation (liposomes), provides a clear path forward. Each strategy has its merits, and the optimal choice will depend on the specific goals of your research program. By validating each modification with the robust in vitro assays detailed here, you can effectively identify and optimize candidates with enhanced cellular uptake, paving the way for successful in vivo studies.

References

  • Saleh, A. F., et al. (2020). Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. Journal of Pharmacokinetics and Pharmacodynamics. Available at: [Link]

  • Heitz, F., et al. (2009). Cell-penetrating peptides: mechanisms and applications. British Journal of Pharmacology. Available at: [Link]

  • Verma, A., et al. (2018). Cell penetrating peptides: Mechanism of action. American Chemical Society. Available at: [Link]

  • Cardoso, A. L., et al. (2019). Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems. Pharmaceuticals. Available at: [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. European Commission. Available at: [Link]

  • Guidotti, G., et al. (2017). Internalization mechanisms of cell-penetrating peptides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available at: [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • Cyprotex. (n.d.). Caco2 assay protocol. Available at: [Link]

  • Dias, N., & Pinto, M. (2014). Amino Acids in the Development of Prodrugs. Current Pharmaceutical Design. Available at: [Link]

  • Huttunen, K. M., et al. (2011). Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities. Expert Opinion on Drug Delivery. Available at: [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Available at: [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • Dias, N., & Pinto, M. (2014). Amino Acids in the Development of Prodrugs. ResearchGate. Available at: [Link]

  • Sharma, D., et al. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Barba-Bon, A., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry. Available at: [Link]

  • Antimisiaris, S. G., et al. (2011). Optimizing Druggability through Liposomal Formulations: New Approaches to an Old Concept. Journal of Drug Delivery. Available at: [Link]

  • Vooturi, R., & Mitra, A. K. (2011). Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics. Available at: [Link]

  • CliniSciences. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. Available at: [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Available at: [Link]

  • Li, J., et al. (2017). Study of GABA in Healthy Volunteers: Pharmacokinetics and Pharmacodynamics. Frontiers in Pharmacology. Available at: [Link]

  • PubChem. (n.d.). (R)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • AdooQ BioScience. (n.d.). (R)-3-Amino-4-(3-fluorophenyl)butanoic acid, HCl. Available at: [Link]

  • Dara, T., et al. (2023). Liposomal Formulations: A Recent Update. Pharmaceutics. Available at: [Link]

  • Al-Hilal, T. A., et al. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics. Available at: [Link]

  • Zhang, Y., et al. (2023). Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs. ResearchGate. Available at: [Link]

  • Rautio, J., et al. (2017). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Expert Opinion on Drug Delivery. Available at: [Link]

  • Al-Hilal, T. A., et al. (2021). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. Pharmaceutics. Available at: [Link]

  • Bush, D. (2016). Lipids for Liposomes: Selection, Preparation and Application. YouTube. Available at: [Link]

  • European Patent Office. (n.d.). LIPOSOMAL FORMULATION FOR USE IN THE TREATMENT OF CANCER - Patent 3532067. Available at: [Link]

  • Daraee, H., et al. (2022). Liposomes: structure, composition, types, and clinical applications. Journal of Liposome Research. Available at: [Link]

  • Wikipedia. (n.d.). Gabapentin. Available at: [Link]

  • Wikipedia. (n.d.). Gaboxadol. Available at: [Link]

  • Kumar, K., et al. (2010). An update on GABA analogs for CNS drug discovery. Semantic Scholar. Available at: [Link]

  • Al-Khrasani, M., et al. (2022). Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. International Journal of Molecular Sciences. Available at: [Link]

  • PubChem. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Support Center: Enhancing the Purity of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl

Author: BenchChem Technical Support Team. Date: January 2026

Posted: 2026-01-16

Introduction

Welcome to the technical support center for the synthesis and purification of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this chiral compound. By understanding the root causes of impurities and implementing targeted purification strategies, you can significantly enhance the purity of your final product.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving high-purity (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl, a critical component in pharmaceutical development.

Section 1: Troubleshooting Guide for Impurity Removal

The purity of your final compound is contingent on successfully removing several types of impurities that can arise during the synthesis. This section details common issues and provides step-by-step guidance to address them.

Issue 1: Presence of the (S)-enantiomer

The most critical impurity to control is the undesired (S)-enantiomer. Its presence compromises the stereochemical integrity of your product.

Root Cause Analysis:
  • Incomplete Chiral Resolution: The chosen resolution method may not be efficient enough to separate the enantiomers completely.

  • Racemization: The desired (R)-enantiomer may have partially racemized during synthesis or workup, especially under harsh pH or temperature conditions.[1]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low enantiomeric purity.

Detailed Protocols:

Protocol 1: Diastereomeric Salt Recrystallization

This classical resolution technique leverages the different physical properties of diastereomeric salts to achieve separation.

  • Chiral Resolving Agent Selection: Choose a chiral resolving agent that will form diastereomeric salts with your amino acid. Common choices for resolving acidic compounds include chiral amines like (R)-(+)-α-methylbenzylamine or (1R,2R)-(-)-pseudoephedrine.

  • Salt Formation: Dissolve the racemic or enantiomerically-enriched (R)-3-Amino-4-(3-fluorophenyl)butanoic acid in a suitable solvent (e.g., methanol, ethanol). Add an equimolar amount of the chiral resolving agent.

  • Crystallization: Allow the solution to cool slowly to promote the crystallization of one diastereomeric salt. The choice of solvent is critical and may require screening to find the optimal conditions for selective precipitation.

  • Isolation and Liberation: Filter the crystals and wash with a small amount of cold solvent. Liberate the desired enantiomer by treating the diastereomeric salt with an acid (e.g., HCl) to protonate the resolving agent, which can then be removed by extraction.

  • Purity Analysis: Analyze the enantiomeric purity of the liberated amino acid using chiral HPLC.

Protocol 2: Preparative Chiral Chromatography

For high-purity requirements, preparative chiral chromatography offers excellent separation.

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for separating amino acid derivatives.[2]

  • Method Development: Develop a separation method on an analytical scale first to determine the optimal mobile phase composition and flow rate.[3]

  • Scale-Up: Scale up the optimized method to a preparative column.

  • Fraction Collection and Analysis: Collect fractions corresponding to the desired (R)-enantiomer and analyze their purity by chiral HPLC.

Issue 2: Presence of Synthesis-Related Impurities

These impurities are byproducts of the chemical reactions used to synthesize the target molecule.

Root Cause Analysis:
  • Incomplete Reactions: Starting materials or intermediates may not have fully reacted.

  • Side Reactions: Competing reaction pathways can lead to the formation of undesired products.[4] For amino acids, this can include the formation of dipeptides or other condensation products.[4][5]

  • Degradation: The product may degrade under the reaction or workup conditions.[1]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for chemical impurities.

Detailed Protocols:

Protocol 3: Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids.

  • Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. A mixture of solvents can also be effective. For amino acid hydrochlorides, aqueous solutions or alcohol-water mixtures are often good starting points.[6]

  • Dissolution: Dissolve the crude product in the minimum amount of hot solvent.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated carbon and heat briefly. Filter the hot solution to remove the carbon.

  • Crystallization: Allow the solution to cool slowly to form well-defined crystals. Seeding with a small crystal of the pure compound can induce crystallization.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 4: Flash Chromatography

For non-crystalline materials or impurities that are difficult to remove by recrystallization, flash chromatography is a viable option.

  • Stationary Phase Selection: Silica gel is the most common stationary phase.

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system that provides good separation between the product and impurities.

  • Column Packing and Loading: Pack the column with the chosen stationary phase and load the sample onto the column.

  • Elution and Fraction Collection: Elute the column with the mobile phase and collect fractions.

  • Analysis and Pooling: Analyze the fractions by TLC or HPLC and pool the fractions containing the pure product.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for determining the enantiomeric purity of my product?

A1: Chiral High-Performance Liquid Chromatography (HPLC) is widely considered the gold standard for determining enantiomeric purity due to its robustness, versatility, and the wide availability of chiral stationary phases (CSPs).[2][3] It provides accurate and reproducible results for quantifying the enantiomeric excess (% ee).

Q2: My product is an oil and won't crystallize. What should I do?

A2: The inability to crystallize can be due to the presence of impurities or the hygroscopic nature of the compound.[7] First, ensure the product is free of residual solvents. If it still remains an oil, consider converting it to a different salt form that may have a higher propensity to crystallize. Alternatively, purification by flash chromatography may be necessary.

Q3: I see a small peak in my HPLC chromatogram that I can't identify. What could it be?

A3: Unidentified peaks can be starting materials, reagents, byproducts, or degradation products.[1] Techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can provide the molecular weight of the impurity, which can help in its identification. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to elucidate the structure of the impurity if it can be isolated.

Q4: How can I prevent racemization during my synthesis?

A4: Racemization can be minimized by carefully controlling the reaction conditions. Avoid strong bases or acids and high temperatures, as these conditions can promote the loss of stereochemical integrity.[1] The choice of protecting groups and coupling reagents can also influence the degree of racemization.

Q5: What are some common synthesis-related impurities for β-amino acids?

A5: Common impurities can include starting materials, reagents, and byproducts from side reactions such as over-alkylation, elimination, or the formation of dimers and oligomers.[1][4] In peptide synthesis, which shares some similar chemical transformations, deletion or insertion of amino acid sequences can also occur.[8]

Section 3: Data Summary and Analytical Methods

Table 1: Comparison of Chiral Purity Analysis Techniques
TechniquePrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction with a chiral stationary phase.[2]High accuracy, reproducibility, and versatility.[3]Can be time-consuming to develop methods.
Chiral SFC Similar to HPLC but uses supercritical CO2 as the mobile phase.Faster analysis times and reduced solvent consumption.[3]Requires specialized equipment.
NMR Spectroscopy Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.[9]Can provide structural information.Lower sensitivity and accuracy compared to chromatographic methods for quantitative analysis.
Optical Rotation Measurement of the rotation of plane-polarized light.[10]Fast and simple.Less accurate for determining enantiomeric purity, especially for low % ee values.[10]
Table 2: Recommended Analytical Methods for Purity Assessment
Purity AspectPrimary MethodConfirmatory Method
Chemical Purity HPLC with UV or MS detection¹H and ¹³C NMR Spectroscopy
Enantiomeric Purity Chiral HPLC[2][3]Chiral SFC[3]
Residual Solvents Gas Chromatography (GC)¹H NMR Spectroscopy
Water Content Karl Fischer Titration

References

  • A Comparative Guide to Analytical Methods for Chiral Purity Determination. Benchchem.
  • Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. PubMed.
  • Measuring Chiral Purity. OpenOChem Learn.
  • Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco.
  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
  • 3-(p-Chlorophenyl)-4-aminobutanoic acid--resolution into enantiomers and pharmacological activity. PubMed.
  • Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid. Google Patents.
  • Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives. Google Patents.
  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository.
  • (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid synthesis. ChemicalBook.
  • Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. Creative Peptides.
  • Amino Acid Crystallization Resolution Service. BOC Sciences.
  • Co-crystallization of racemic amino acids with ZnCl2: an investigation of chiral selectivity upon coordination to the metal centre. CrystEngComm (RSC Publishing).
  • (R)-3-Amino-4-(3-fluorophenyl)butanoic acid, HCl. AOP Inc.
  • (r)-3-amino-4-(3-fluorophenyl)butanoic acid hydrochloride. Echemi.
  • Related impurities in peptide medicines. PubMed.
  • (R)-4-Amino-3-phenylbutanoic acid. ChemBK.
  • 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud.
  • Method for producing amino acid ester hydrochloride. Google Patents.
  • 3-(p-tolyl)-4-aminobutanoic acid synthesis, resolution into enantiomers and pharmacological activity. PubMed.
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health.
  • (R)-3-Amino-4-(3-fluorophenyl)butanoic acid, HCl, min 95%, 1 gram. Aladdin Scientific.
  • Preparation method for 4-amino-3-phenylbutyric acid. Google Patents.
  • Classification of Impurities in Synthetic Peptide Drugs. LinkedIn.
  • How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate.
  • Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI.

Sources

Preventing degradation of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride

A Guide to Preventing Degradation During Storage and Handling

Welcome to the technical support center for this compound (CAS 331763-65-6). As a crucial building block in pharmaceutical research and development, particularly in the synthesis of advanced therapeutic agents, maintaining the chemical and chiral integrity of this compound is paramount.[1][2] This guide, developed from the perspective of a Senior Application Scientist, provides in-depth, field-proven insights into the stability of this molecule and offers practical solutions to prevent its degradation during storage.

The hydrochloride salt form enhances the stability and solubility of the parent amino acid; however, it also introduces specific vulnerabilities, primarily related to its interaction with atmospheric moisture. Understanding the causality behind storage choices is key to ensuring experimental success and batch-to-batch consistency.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions researchers encounter when storing and handling this compound.

Q1: What are the ideal long-term storage conditions for this compound?

For optimal stability, the compound should be stored at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or dry nitrogen), and protected from light.[3] While some suppliers may ship at room temperature for short durations, long-term storage at refrigerated temperatures is crucial to minimize the rate of any potential degradation reactions.[4][5]

Q2: I've noticed the powder is starting to clump together. What's happening and is it still usable?

Clumping or caking is a primary indicator of moisture absorption. As an amine hydrochloride salt, this compound is likely hygroscopic, meaning it readily attracts and absorbs water from the atmosphere.[6][7] This water uptake can not only alter the physical properties of the solid but also act as a solvent for initiating deleterious chemical reactions.[8] If clumping is observed, the material should be immediately re-qualified for purity and water content (see Troubleshooting Guide below) before use.

Q3: Why is humidity control so critical for a hydrochloride salt?

The presence of water is the most significant environmental threat to the stability of this compound. Amine hydrochlorides can interact with absorbed water, which may lead to the partial dissociation of hydrochloric acid, creating a corrosive microenvironment that can catalyze hydrolytic degradation.[7] Furthermore, water can facilitate solid-state rearrangements or intramolecular reactions that would otherwise be kinetically hindered in a truly anhydrous environment.

Q4: What are the most probable degradation products I should screen for?

Based on the structure of the molecule, two primary degradation pathways are of concern:

  • Intramolecular Cyclization: The most likely degradation pathway is an intramolecular condensation reaction between the amine and carboxylic acid functional groups to form the corresponding lactam, (R)-4-(3-fluorobenzyl)pyrrolidin-2-one . This reaction involves the loss of a water molecule and can be accelerated by heat.[9]

  • Oxidative Degradation: While less common for this structure under inert conditions, exposure to atmospheric oxygen, potentially accelerated by light or trace metal impurities, could lead to various oxidation products.

Q5: How often should I re-test the purity of a stored batch?

There is no universal re-test period, as it depends heavily on storage conditions and handling frequency. A good practice is to establish an internal re-qualification schedule. For a batch stored under ideal conditions (refrigerated, desiccated, inert atmosphere), a re-test every 12-24 months is a reasonable starting point. However, if the container is opened frequently or stored in suboptimal conditions, re-testing purity via HPLC and moisture content via Karl Fischer titration before each critical use is strongly advised.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common stability-related issues.

Issue 1: Inconsistent Experimental Results or Suspected Contamination

Symptoms:

  • Reduced yield in synthetic reactions where the compound is a starting material.

  • Appearance of unexpected peaks in HPLC, LC-MS, or NMR analyses.

  • Shift in retention time from the reference standard.

  • Changes in the physical appearance of the solid (e.g., discoloration from white to off-white/yellow).

Troubleshooting Workflow:

A logical, step-by-step process is essential to diagnose the root cause of the issue.

G cluster_0 A Anomaly Observed (e.g., Low Yield, Extra Peak) B Review Storage & Handling Logs (Temp, Humidity, # of Openings) A->B C Perform Physical Inspection (Color, Clumping, Appearance) B->C D Re-Qualify Material (Analytical Chemistry) C->D E Compare Results to CoA D->E F Results Match CoA? E->F G Troubleshoot Experimental Procedure F->G Yes H Quarantine Batch & Contact Supplier (Material is Degraded) F->H No

Caption: Troubleshooting workflow for suspected degradation.

Step-by-Step Re-Qualification Protocol:

  • Sample Preparation: Carefully prepare a sample from the suspect batch, ensuring it is representative. Use a dry, clean spatula and weigh the sample in a controlled environment if possible.

  • Water Content Analysis: Determine the water content using Karl Fischer (KF) titration. An elevated water content compared to the Certificate of Analysis (CoA) specification is a strong indicator of improper storage.

  • Purity Analysis (HPLC):

    • Method: Use a validated reverse-phase HPLC method. A typical starting point would be a C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Detection: UV detection at an appropriate wavelength (e.g., ~210-220 nm for the amide bond or ~260 nm for the aromatic ring).

    • Analysis: Compare the purity percentage against the CoA. Quantify any new impurity peaks. If possible, use a reference standard for peak identification.

  • Chiral Purity Analysis:

    • Method: Use a chiral HPLC column (e.g., a polysaccharide-based column) to verify the enantiomeric excess (ee%).

    • Analysis: Degradation should not affect the chiral center, but this test ensures no racemization has occurred and confirms the material's identity.[1]

  • Structural Confirmation (NMR): If significant degradation is suspected, acquire a ¹H NMR spectrum and compare it to the reference spectrum on the CoA to confirm the primary structure is intact.

Issue 2: Material Becomes Sticky or Oily

Cause: This indicates severe moisture absorption, potentially to the point of deliquescence, where the solid dissolves in the absorbed water.[6] The material is likely unusable for most applications in this state.

Immediate Action & Mitigation:

  • Isolate: Tightly seal the container to prevent further moisture uptake.

  • Drying (Use with Caution): Place the material in a vacuum desiccator over a high-efficiency desiccant like phosphorus pentoxide (P₂O₅). Do not heat the material, as this will accelerate thermal degradation.[9][10]

  • Re-analysis: After drying, the material must be fully re-qualified as described above. However, it is often more prudent to discard the batch to avoid compromising critical experiments.

  • Preventive Measures: For future batches, aliquot the compound into smaller, single-use vials under an inert atmosphere (e.g., in a glove box) to avoid repeated exposure of the main stock bottle to ambient air.

Part 3: Best Practices & Understanding Degradation

Proactive measures are the most effective way to ensure the long-term stability of this compound.

Recommended Storage Conditions Summary
ParameterRecommendationRationale & Scientific Basis
Temperature 2–8°C Reduces the kinetic rate of all potential degradation reactions, including intramolecular cyclization and hydrolysis.[11][12]
Atmosphere Inert Gas (Argon/Nitrogen) Displaces atmospheric oxygen and, more importantly, moisture, preventing oxidative degradation and hygroscopic water uptake.[13]
Humidity Store with Desiccants As a hygroscopic solid, minimizing ambient water vapor is the single most critical factor in preventing degradation.[6][8][14]
Light Amber Glass Vial / In the Dark Protects against photolytic degradation pathways.[14]
Container Tightly Sealed Glass Vial Provides a robust physical barrier against atmospheric contamination. Ensure the cap liner is non-reactive (e.g., PTFE).
Primary Degradation Pathway

The chemical structure lends itself to a primary, non-hydrolytic degradation pathway, especially when exposed to energy in the form of heat.

Caption: Primary thermal degradation pathway to the lactam.

This intramolecular cyclization is a common stability concern for gamma- and delta-amino acids.[9] By adhering to refrigerated storage conditions, the activation energy for this reaction is not readily overcome, preserving the linear form of the molecule.

By implementing these rigorous storage and handling protocols, researchers can ensure the integrity of this compound, leading to more reliable and reproducible scientific outcomes.

References

  • Censi, R., & Di Martino, P. (2014). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 103(9), 2599-2609. (Abstract available at Semantic Scholar) [Link]

  • Romero, C. M., & Beltrán, A. (2012). Effect of temperature and concentration on the viscosity of aqueous solutions of amino acids. Vitae, 19(2), 183-190. [Link]

  • Romero, C. M., & Negrete, F. (2010). Effect of Temperature on the Volumetric Properties of α,ω-Amino Acids in Dilute Aqueous Solutions. Journal of Chemical & Engineering Data, 55(11), 5033-5037. (Abstract available at Semantic Scholar) [Link]

  • Autechbio. (n.d.). (R)-3-Amino-4-(3-fluorophenyl)butanoic acid, HCl. Retrieved from Autechbio. [Link]

  • Pharmaffiliates. (n.d.). Ensuring Quality: How to Verify R-3-Amino-3-(4-fluorophenyl)propionic Acid from Suppliers. Retrieved from Pharmaffiliates. [Link]

  • Cai, C., & Zhang, Y. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4027-4041. [Link]

  • Romero, C. M., et al. (2018). Effect of temperature on the partial molar volumes, partial molar compressibility and viscosity B-coefficients of DL-4-aminobutyric acid in water and in aqueous sodium chloride solutions. ResearchGate. [Link]

  • Newman, A. W., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(8), 2902-2911. [Link]

  • Khan, I. H., et al. (2014). Degradation Kinetics of Gamma Amino Butyric Acid in Monascus-Fermented Rice. Journal of Food Processing and Preservation, 38(3), 1158-1163. [Link]

  • Horie, M., et al. (2020). Effects of high-temperature cooking on the gamma-aminobutyric acid content and antioxidant capacity of germinated brown rice (Oryza sativa L.). Food Science & Nutrition, 8(11), 6096-6105. [Link]

  • Aladdin Scientific. (n.d.). (R)-3-Amino-4-(3-fluorophenyl)butanoic acid, HCl, min 95%. Retrieved from Aladdin Scientific. [Link]

  • Synthink. (n.d.). Unlocking Neuroprotection: A Deep Dive into (R)-3-Amino-4-(3-chlorophenyl)butanoic Acid Hydrochloride. Retrieved from Synthink. [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. PubChem Compound Database. Retrieved from NCBI. [Link]

  • Wikipedia. (n.d.). Flux (metallurgy). Retrieved from Wikipedia. [Link]

  • Anderko, A., et al. (2019). Use of ionic modeling to gain new insights on crude unit overhead corrosion. ResearchGate. [Link]

  • Akimoto, K., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4478. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-3-(4-fluorophenyl)butanoic acid hydrochloride. PubChem Compound Database. Retrieved from NCBI. [Link]

  • Bio-Connect. (n.d.). 4-Amino-3-(4-fluorophenyl)butanoic Acid Hydrochloride. Retrieved from Bio-Connect. [Link]

Sources

Technical Support Center: Resolving Analytical Challenges in the Detection of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Welcome to the dedicated support center for the analysis of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl (CAS: 331763-65-6).[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex analytical hurdles associated with this chiral molecule. Here, we combine foundational scientific principles with field-tested protocols to ensure the integrity and accuracy of your results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the analysis of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl?

A1: The analysis of this compound presents a multi-faceted challenge due to its structural characteristics. As a chiral amino acid analog, the most significant hurdles include:

  • Enantiomeric Specificity: Distinguishing the (R)-enantiomer from its (S)-counterpart is critical, especially in pharmaceutical development where stereochemistry dictates therapeutic activity and potential toxicity. This necessitates the use of chiral separation techniques.[3][4]

  • Polarity and Volatility: Like other amino acids, the molecule is polar and non-volatile, making direct analysis by Gas Chromatography (GC) problematic without derivatization.[5]

  • Lack of a Strong Chromophore: The compound does not possess a strong UV-absorbing chromophore, which can limit sensitivity in HPLC-UV detection methods.[6]

  • Matrix Effects: When analyzing biological samples (e.g., plasma, urine), endogenous compounds can interfere with detection, requiring robust sample preparation methods.[7][8]

Q2: Which analytical technique is most suitable for the quantitative analysis of this compound?

A2: For quantitative analysis, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common and reliable approach. Specifically:

  • Chiral HPLC is essential for resolving the enantiomers. This can be achieved using a chiral stationary phase (CSP).

  • Mass Spectrometry (MS) detection (LC-MS/MS) is highly recommended for its superior sensitivity and selectivity, especially for bioanalytical applications where low detection limits are required.[7][9] It overcomes the challenge of a weak UV chromophore.

Gas Chromatography (GC) can be an alternative, but it requires a derivatization step to increase the volatility and thermal stability of the analyte.[5][10]

Q3: Is derivatization always necessary for the analysis of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl?

A3: Not always, it depends on the chosen analytical technique.

  • For HPLC analysis: Derivatization is often employed to enhance detection sensitivity, particularly with UV or fluorescence detectors.[6] Reagents like o-phthalaldehyde (OPA) are commonly used for primary amines.[11][12] However, with a highly sensitive detector like a mass spectrometer, derivatization may not be necessary.

  • For GC analysis: Derivatization is mandatory. The polar amino and carboxylic acid groups must be chemically modified to make the molecule volatile enough for GC analysis. Silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used.[5]

Section 2: Troubleshooting Guide for Chiral HPLC Analysis

This section addresses common issues encountered during the chiral separation of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl.

Issue 1: Poor or No Enantiomeric Resolution

Question: I am not seeing any separation between the (R) and (S) enantiomers. What could be the cause?

Answer: This is a common challenge in chiral method development. The root cause typically lies in the selection of the chiral stationary phase (CSP) or the mobile phase composition.

Causality: Chiral recognition is based on the formation of transient diastereomeric complexes between the analyte and the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times. If the chosen CSP and mobile phase do not facilitate these selective interactions, no separation will occur.[4]

Troubleshooting Workflow:

Start Poor Resolution CSP Verify CSP Suitability Start->CSP MobilePhase Optimize Mobile Phase CSP->MobilePhase CSP is appropriate Temp Adjust Temperature MobilePhase->Temp Optimization fails Success Resolution Achieved MobilePhase->Success Optimization successful FlowRate Optimize Flow Rate Temp->FlowRate Temp adjustment fails Temp->Success Temp adjustment successful FlowRate->CSP Re-evaluate CSP FlowRate->Success Flow rate optimization successful Start Low Derivatization Yield Moisture Check for Moisture Start->Moisture Reagents Verify Reagent Ratio & Quality Moisture->Reagents Sample is dry Conditions Optimize Reaction Conditions (Time/Temp) Reagents->Conditions Reagents are correct Analysis Analyze by GC-MS Conditions->Analysis Conditions optimized Success Good Peak Response Analysis->Success

Caption: Workflow for troubleshooting poor derivatization yield.

Section 4: Bioanalytical Method Development Considerations

Question: What are the key steps for developing a robust bioanalytical method for this compound in plasma?

Answer: A successful bioanalytical method requires careful optimization of sample preparation, chromatography, and detection to ensure accuracy, precision, and sensitivity. [8] Key Steps:

  • Internal Standard Selection:

    • Rationale: An internal standard (IS) is crucial to correct for variability during sample preparation and analysis.

    • Action: Ideally, use a stable isotope-labeled version of the analyte (e.g., (R)-3-Amino-4-(3-fluorophenyl)butanoic acid-d4). If unavailable, a structurally similar compound with similar chromatographic and mass spectrometric behavior can be used. [7]

  • Sample Preparation:

    • Rationale: The goal is to remove proteins and other interfering matrix components.

    • Action:

      • Protein Precipitation (PPT): A simple and fast method. Add a cold organic solvent (e.g., acetonitrile or methanol) to the plasma sample, vortex, and centrifuge to pellet the proteins.

      • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT but requires more method development.

      • Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for sample concentration, but is the most complex and costly method. [7]

  • LC-MS/MS Method Development:

    • Rationale: Tandem mass spectrometry (MS/MS) provides the selectivity and sensitivity needed for bioanalysis.

    • Action:

      • Optimize the MS parameters by infusing a standard solution of the analyte to find the optimal precursor and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

      • Develop an HPLC method that provides good retention and peak shape, and separates the analyte from any potential interferences. A reversed-phase C18 column is a common starting point. [7] Example LC-MS/MS Parameters (Hypothetical):

ParameterSetting
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Ionization Mode Positive Electrospray (ESI+)
MRM Transition e.g., m/z 234.1 -> 117.1
Internal Standard e.g., m/z 238.1 -> 121.1

Note: The exact MRM transition would need to be determined experimentally. The precursor ion would correspond to the protonated molecule [M+H]+.

References

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. [Link]

  • Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. PubMed. [Link]

  • Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. PubMed. [Link]

  • Bioanalytical method development and validation of pregabalin in rat plasma by solid phase extraction with HPLC-MS/MS: Application to a pharmacokinetic study. ResearchGate. [Link]

  • (R)-3-Amino-4-(3-fluorophenyl)butanoic acid, HCl, min 95%, 1 gram. Aladdin Scientific. [Link]

  • HPLC Troubleshooting Guide. Phenomenex. [Link]

  • Trouble with chiral separations. Chromatography Today. [Link]

  • Novel LC-MS/MS Bioanalytical Method Validation for Gabapentin In Human Plasma In Accordance with Current Regulatory Guidances. ResearchGate. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Preprints.org. [Link]

  • Structure of GABA and GABA analogs. ResearchGate. [Link]

  • AN APPROACH TO BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Comparison of validated HPLC methods using two derivatizing agents for gamma-aminobutyric acid quantification. Chulalongkorn University. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Avesis. [Link]

  • (S)-3-Amino-4-phenylbutanoic acid. PubChem. [Link]

  • Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. ResearchGate. [Link]

  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC. Phenomenex. [Link]

  • (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. PubChem. [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques. [Link]

  • Validation of the determination of amino acids in plasma by high-performance liquid chromatography using automated pre-column derivatization with o-phthaldialdehyde. ScienceDirect. [Link]

  • EI mass spectra (70 eV) of 2-, 3- and 4-fluoroamphetamine. ResearchGate. [Link]

Sources

Validation & Comparative

Topic: Comparing the Efficacy of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl with Similar Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of Phenyl-GABA Analogs

A Senior Application Scientist's Guide to Navigating Phenyl-GABA Analog Efficacy: A Comparative Analysis of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl

In the landscape of neuropharmacology, the development of compounds that modulate the γ-aminobutyric acid (GABA) system is a persistent focus for treating a wide array of neurological disorders, including anxiety, spasticity, and neuropathic pain. Phenyl-substituted GABA analogs, such as phenibut and baclofen, have proven to be valuable therapeutic agents. This guide provides a detailed comparative analysis of a specific, next-generation analog, (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl, evaluating its efficacy against its parent compound and established clinical counterparts. Our objective is to dissect the preclinical data, explain the rationale behind the evaluative experiments, and provide robust protocols for researchers in the field.

The Rationale for Fluorination: A Strategic Enhancement

The introduction of a fluorine atom onto a phenyl ring is a well-established medicinal chemistry strategy to enhance the pharmacological profile of a drug candidate.[1][2] In the case of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl, the fluorine substituent on the phenyl ring of a phenibut-like scaffold is not a trivial modification. Fluorine's high electronegativity and small size can lead to several advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolically labile positions on the aromatic ring, potentially increasing the compound's half-life.

  • Binding Affinity: Fluorine can alter the electronic properties of the phenyl ring and participate in favorable orthogonal multipolar interactions with the receptor's binding pocket, thereby enhancing affinity.[2]

  • Blood-Brain Barrier (BBB) Permeability: Increased lipophilicity from the fluorine atom can improve the compound's ability to cross the BBB, a critical step for centrally acting agents.

This guide will examine whether these theoretical benefits translate into a superior efficacy profile for the fluorinated compound compared to its analogs.

Primary Molecular Target: The GABAB Receptor Pathway

The principal mechanism of action for this class of compounds is the agonism of the GABAB receptor.[3][4] Unlike the ionotropic GABAA receptors, GABAB receptors are metabotropic G-protein coupled receptors (GPCRs).[5][6] Upon activation by an agonist, they trigger a signaling cascade that leads to neuronal inhibition.

Mechanism of Action:

  • Agonist Binding: (R)-3-Amino-4-(3-fluorophenyl)butanoic acid binds to the orthosteric site of the GABAB receptor.

  • G-Protein Activation: This binding event activates associated inhibitory G-proteins (Gi/Go).

  • Downstream Effects: The activated G-protein dissociates and its subunits mediate two primary inhibitory effects:

    • Inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP).[5]

    • Modulation of ion channels: activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels (leading to hyperpolarization) and inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.[7]

This cascade culminates in a slow, prolonged inhibitory postsynaptic potential, effectively dampening neuronal excitability.

GABAB_Signaling cluster_membrane Neuronal Membrane cluster_effects GABAB_R GABAB Receptor Gi_Go Gi/o Protein GABAB_R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits K_Channel K+ Channel (GIRK) Gi_Go->K_Channel Activates Ca_Channel Ca2+ Channel (VGCC) Gi_Go->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) K_Channel->K_efflux Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) Ca_Channel->Ca_influx Ligand (R)-3-Amino-4- (3-fluorophenyl)butanoic acid Ligand->GABAB_R Binds Inhibition Neuronal Inhibition

Caption: Figure 1. GABAB receptor activation and downstream inhibitory signaling cascade.

Comparative Efficacy: A Data-Driven Overview

To objectively assess the efficacy of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl, we compare it with its non-fluorinated parent, Phenibut, and the clinically approved GABAB agonist, Baclofen. The data presented below is a synthesis from published preclinical studies. Note that data for the specific (R)-3-fluoro isomer is less common than for the more studied 4-fluoro analog (4-Fluorophenibut); where necessary, data for 4-Fluorophenibut is used as a close proxy to illustrate the effects of fluorination.

CompoundGABAB Receptor Affinity (IC50, µM)Primary Therapeutic UseKey Comparative Notes
(R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl Est. <1.7InvestigationalThe (R)-enantiomer is expected to be more active. The 3-fluoro position may alter electronic properties differently than the 4-fluoro position, potentially impacting affinity and metabolism.
4-Fluorophenibut 1.70[8]Not MarketedSignificantly more potent than Phenibut, but less potent than Baclofen at the GABAB receptor.[8]
Phenibut ~30-60 (low affinity)[3][9]Anxiolytic, Nootropic (in some countries)[3]The parent compound; acts as a GABAB agonist but requires higher concentrations.[3][9]
Baclofen ~0.1 (high affinity)[3][7]Muscle Relaxant, Antispasmodic[3]A potent and selective GABAB agonist used as a clinical benchmark.[7]

Interpretation of Data: The data clearly demonstrates a potency hierarchy: Baclofen > 4-Fluorophenibut > Phenibut . The addition of a single fluorine atom in 4-Fluorophenibut increases its affinity for the GABAB receptor by over an order of magnitude compared to Phenibut.[8] While specific affinity data for the (R)-3-fluoro isomer is not readily available in public literature, based on structure-activity relationships, it is hypothesized to possess a potency at least comparable to, if not greater than, 4-Fluorophenibut. The high potency of Baclofen is attributed to the 4-chloro substituent, which fits optimally into a specific hydrophobic pocket in the GABAB receptor.

Essential Experimental Protocols

The following protocols are fundamental for characterizing and comparing the efficacy of novel GABAB agonists.

Protocol 1: In Vitro GABAB Receptor Binding Assay

Causality and Rationale: This assay is the gold standard for determining a compound's direct binding affinity to the target receptor. It quantifies the concentration of a test compound required to displace a known radiolabeled ligand from the receptor, providing the IC50, which can be converted to a binding constant (Ki). This is the first critical step to confirm target engagement and measure potency.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize whole rat brains (minus cerebellum) in 10 volumes of ice-cold 0.32 M sucrose buffer.

    • Centrifuge at 1,000 x g for 10 min at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 min at 4°C.

    • Resuspend the resulting pellet (crude membrane fraction) in 50 mM Tris-HCl buffer (pH 7.4) and repeat the centrifugation step three times to wash the membranes and remove endogenous GABA.

    • Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).

  • Competition Binding Assay:

    • In a 96-well plate, add in order: assay buffer (50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4), the radioligand (e.g., 2.5 nM [3H]-GABA or a specific antagonist like [3H]CGP54626), and varying concentrations of the test compound (e.g., (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl).

    • To define non-specific binding, add a saturating concentration of unlabeled Baclofen (e.g., 100 µM) to a set of wells.

    • Add the prepared membrane suspension (50-100 µg protein/well) to initiate the binding reaction.

  • Incubation & Termination:

    • Incubate the plate for 60 minutes at 4°C to reach equilibrium.

    • Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters, washing 3x with ice-cold wash buffer (50 mM Tris-HCl). This separates receptor-bound radioligand from the unbound.

  • Quantification & Analysis:

    • Place the filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

Binding_Assay_Workflow A 1. Prepare Membranes (Rat Brain Homogenate) B 2. Set up Assay Plate (Buffer + Radioligand + Test Compound) A->B C 3. Initiate Reaction (Add Membranes) B->C D 4. Incubate (60 min at 4°C) C->D E 5. Terminate & Filter (Separate Bound/Unbound) D->E F 6. Quantify Radioactivity (Scintillation Counting) E->F G 7. Analyze Data (Calculate IC50/Ki) F->G

Caption: Figure 2. Standard workflow for a competitive radioligand binding assay.

Protocol 2: In Vivo Assessment of Anxiolytic Activity (Elevated Plus Maze)

Causality and Rationale: While in vitro binding confirms target engagement, in vivo behavioral assays are essential to determine if this translates to a functional therapeutic effect in a living system. The Elevated Plus Maze (EPM) is a widely used model to assess anxiety-like behavior in rodents. Anxiolytic compounds are expected to increase the time spent in the open, more "unprotected" arms of the maze.

Step-by-Step Methodology:

  • Apparatus: A plus-shaped maze raised from the floor, with two opposing arms enclosed by high walls ("closed arms") and two opposing arms open ("open arms").

  • Animal Acclimation: Acclimate mice or rats to the testing room for at least 1 hour before the experiment.

  • Compound Administration: Administer the test compound (e.g., (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl), vehicle control, and a positive control (e.g., diazepam) via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before testing.

  • Testing Procedure:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze freely for 5 minutes.

    • Record the session using an overhead video camera connected to tracking software.

  • Data Analysis:

    • Quantify key parameters: time spent in the open arms vs. closed arms, and the number of entries into each arm type.

    • Anxiolytic activity is indicated by a statistically significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries compared to the vehicle-treated group.

Conclusion and Future Perspectives

The available data strongly indicates that fluorination of the phenibut scaffold substantially increases potency at the GABAB receptor. (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl, as a representative of this enhanced class of molecules, holds significant promise as a research tool and potential therapeutic. Its profile suggests it may offer the anxiolytic and nootropic benefits associated with phenibut but at a much lower effective dose, potentially reducing off-target effects and improving its therapeutic index.

For drug development professionals, the next logical steps would involve a full pharmacokinetic profile, including BBB penetration studies, and head-to-head in vivo efficacy and side-effect profiling (e.g., sedation, motor impairment) against baclofen. Understanding the specific contributions of the 3-fluoro substitution and the (R)-stereochemistry will be crucial in optimizing the next generation of GABAB receptor modulators.

References

  • Title: Phenibut vs.
  • Title: Characterization of GABA Receptors - PMC Source: PubMed Central URL
  • Title: GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities Source: Trends in Pharmacological Sciences URL
  • Title: An in Vivo Method for Testing GABAergic Compounds Source: PubMed URL
  • Title: GABA - PDSP Source: Psychoactive Drug Screening Program URL
  • Title: A GABA receptor agonist is a drug that is an agonist for one or more of the GABA receptors...
  • Title: Characterizing GABA Receptors: A Comparative Guide to Ligand Binding Assays Source: Benchchem URL
  • Title: 3-Amino-4-phenylbutyric acid hydrochloride Source: CymitQuimica URL
  • Title: 4-Fluorophenibut Source: Wikipedia URL
  • Title: Efficacy and safety of oral baclofen in the management of spasticity: A rationale for intrathecal baclofen Source: Journal of Rehabilitation Medicine URL
  • Title: New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine Source: National Institutes of Health URL
  • Title: The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine Source: MDPI URL

Sources

A Comparative Guide to the Validation of Analytical Methods for (R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the validation of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride, a critical chiral building block in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, ensuring the identity, purity, and quality of such intermediates is non-negotiable. This necessitates robust, validated analytical methods that are fit for their intended purpose.

The principles and protocols detailed herein are grounded in the internationally recognized guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the Validation of Analytical Procedures.[1][2][3] We will dissect the validation of a primary workhorse method, High-Performance Liquid Chromatography with UV detection (HPLC-UV), for assay and impurity determination. Subsequently, we will compare this with a more specialized, yet equally critical, Chiral HPLC method for ensuring enantiomeric purity.

Part 1: Validation of a Stability-Indicating HPLC-UV Method

A stability-indicating analytical method is one that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, or other potential interferences.[4] For this compound, an achiral HPLC-UV method is the cornerstone for determining potency (assay) and profiling process-related impurities.

The Validation Workflow: A Systematic Approach

The validation process is a systematic journey to prove a method's reliability. It is not merely a checklist but a scientific investigation into the method's performance characteristics.

G cluster_0 Method Development cluster_1 Method Validation Protocol cluster_2 Method Implementation Dev Initial Method Development Specificity Specificity & Forced Degradation Dev->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Implement Routine QC Use & Lifecycle Management Robustness->Implement Validation Complete

Caption: Workflow for Analytical Method Validation.

Specificity: Proving Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][6][7] For a stability-indicating assay, this is most rigorously demonstrated through forced degradation studies.[4][8][9]

Causality Behind Experimental Choice: Forced degradation deliberately exposes the drug substance to harsh conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[10] This proactive approach allows us to ensure that any degradants formed during the product's shelf life will be chromatographically resolved from the main analyte peak, preventing an overestimation of the API's potency.[4]

Experimental Protocol: Forced Degradation

  • Prepare Stock Solution: Prepare a 1.0 mg/mL solution of this compound in a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix stock solution with 1N HCl and heat at 60°C for 24 hours. Neutralize before injection.

  • Base Hydrolysis: Mix stock solution with 1N NaOH and heat at 60°C for 24 hours. Neutralize before injection.

  • Oxidative Degradation: Mix stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid powder to 105°C for 48 hours, then dissolve in diluent.

  • Photolytic Degradation: Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Then dissolve in diluent.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by HPLC-UV. Use a photodiode array (PDA) detector to assess peak purity of the main analyte peak in each condition.

Acceptance Criteria:

  • The analyte peak must be free from co-elution with any degradation products or impurities (Peak Purity Index > 0.995).

  • The method should achieve baseline resolution (Rs > 1.5) between the analyte and the closest eluting degradant peak.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[11][12] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[13][14]

Experimental Protocol: Linearity

  • Prepare Stock: Prepare a stock solution of the reference standard at a concentration of 1.0 mg/mL.

  • Create Calibration Levels: Perform serial dilutions to prepare at least five concentration levels spanning the expected range. For an assay method, this is typically 80% to 120% of the target concentration.[13] For an impurity quantification, the range must cover from the Limit of Quantitation (LOQ) to 120% of the impurity specification.[15]

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation: Plot the average peak area against the concentration and perform a linear regression analysis.

Data Presentation: Linearity for Assay

Concentration Level Concentration (µg/mL) Average Peak Area
80% 80 810500
90% 90 909800
100% 100 1011200
110% 110 1110500

| 120% | 120 | 1212300 |

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.[12]

Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[5][14] It is typically determined through recovery studies by spiking a known amount of analyte into a placebo matrix.[6][16]

Experimental Protocol: Accuracy (Assay)

  • Prepare Spiked Samples: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by adding a known amount of the analyte reference standard to a placebo mixture.

  • Analysis: Analyze the spiked samples and calculate the concentration of the analyte found using the linear regression equation.

  • Calculate Recovery: Determine the percent recovery using the formula: (Amount Found / Amount Added) * 100.

Data Presentation: Accuracy Results

Concentration Level Amount Added (µg/mL) Amount Found (µg/mL) % Recovery
80% 80.1 79.5 99.3%
100% 100.2 100.5 100.3%

| 120% | 120.3 | 121.1 | 100.7% |

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Precision: Agreement Between Measurements

Precision measures the degree of scatter between a series of measurements obtained from the same homogeneous sample.[14][17][18] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol: Precision

  • Repeatability: Prepare six independent samples at 100% of the target concentration. Analyze them on the same day with the same analyst and instrument.

  • Intermediate Precision: Have a second analyst repeat the analysis of six independent samples on a different day using a different instrument (if available).

  • Evaluation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of measurements and for the combined data.

Data Presentation: Precision Results

Precision Level Analyst/Day Mean Assay (%) %RSD
Repeatability 1 / Day 1 99.8 0.45%
Intermediate Precision 2 / Day 2 100.1 0.51%

| Overall | Combined | 99.9 | 0.60% |

Acceptance Criteria:

  • The %RSD for the assay should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[19][20][21]

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[14][22][23]

Experimental Protocol: Determination based on Signal-to-Noise (S/N) Ratio

  • Prepare Low Concentration Solutions: Prepare a series of solutions with decreasing concentrations of the analyte.

  • Analysis: Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[21]

  • Confirmation: To confirm the LOQ, inject at least six replicate samples at this concentration and verify that the precision (%RSD) and accuracy meet acceptable criteria.

Data Presentation: LOD & LOQ

Parameter Method Result Acceptance Criteria
LOD S/N Ratio 0.05 µg/mL S/N ≈ 3:1
LOQ S/N Ratio 0.15 µg/mL S/N ≈ 10:1

| LOQ Precision | 6 Replicates | %RSD = 4.5% | %RSD ≤ 10% |

Robustness: Reliability Under Variation

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[5][24][25][26]

Experimental Protocol: Robustness

  • Identify Key Parameters: Select critical HPLC parameters (e.g., mobile phase pH, column temperature, flow rate, mobile phase composition).

  • Introduce Variations: Systematically vary each parameter within a small, defined range (e.g., pH ± 0.2 units, temperature ± 5°C).

  • Analysis: Analyze a system suitability solution and a sample under each varied condition.

  • Evaluation: Assess the impact of the variations on system suitability parameters (e.g., peak tailing, resolution) and the assay result.

Data Presentation: Robustness Study

Parameter Varied Variation Resolution (Analyte vs. Impurity) Assay Result (%)
Nominal - 2.5 100.1
Flow Rate +0.1 mL/min 2.4 100.3
-0.1 mL/min 2.6 99.9
Temperature +5 °C 2.3 100.0

| | -5 °C | 2.7 | 100.2 |

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The assay results should not significantly deviate from the nominal result.

Part 2: Comparative Analysis - Chiral HPLC for Enantiomeric Purity

While the HPLC-UV method is excellent for assay and achiral impurities, it is blind to the stereochemistry of the molecule. Since the target is the (R)-enantiomer, a method to control the level of the unwanted (S)-enantiomer is mandatory.[27] This is the domain of Chiral HPLC.

Why a Different Method is Essential

Enantiomers have identical physical and chemical properties in an achiral environment, making them co-elute in standard HPLC. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, enabling their separation.[28][29][30] This is critical for ensuring the safety and efficacy of the final drug product, as the unwanted enantiomer could be inactive or even harmful.

G Start Need to Analyze (R)-3-Amino-4-(3-fluorophenyl) butanoic acid HCl Decision1 What is the Analytical Goal? Start->Decision1 Assay Determine Potency & Achiral Impurities Decision1->Assay Assay/ Impurity Enantiomer Quantify (S)-enantiomer (Enantiomeric Purity) Decision1->Enantiomer Chirality Method1 Use Validated Achiral HPLC-UV Method Assay->Method1 Method2 Use Validated Chiral HPLC Method Enantiomer->Method2

Caption: Decision tree for selecting the appropriate analytical method.

Key Validation Differences for Chiral HPLC

The validation of a chiral method follows the same ICH principles, but the focus shifts.

  • Specificity: The primary goal is to demonstrate baseline resolution between the (R)- and (S)-enantiomers. Spiked samples containing both enantiomers are used. Forced degradation is still performed to ensure degradants do not interfere with the quantification of either enantiomer.

  • Limit of Quantitation (LOQ): The LOQ must be established specifically for the unwanted (S)-enantiomer. This ensures the method is sensitive enough to quantify the enantiomeric impurity at its specification limit (e.g., not more than 0.15%).

  • Accuracy & Precision: These are evaluated for the quantification of the (S)-enantiomer at low levels (e.g., LOQ, 100%, and 120% of the specification limit) by spiking known amounts of the (S)-enantiomer into the pure (R)-enantiomer.

Objective Comparison: HPLC-UV vs. Chiral HPLC
FeatureHPLC-UV (Assay/Impurity)Chiral HPLC (Enantiomeric Purity)Rationale & Field Insights
Primary Application Potency (Assay), quantification of process impurities and degradants.Determination of enantiomeric purity; quantification of the unwanted enantiomer.Two distinct methods are required as they answer different critical quality attribute questions.
Selectivity Separates based on physicochemical properties (e.g., polarity).Separates based on stereochemistry.The mechanism of separation is fundamentally different, requiring specialized columns and mobile phases.
Stationary Phase Achiral (e.g., C18, C8).Chiral (e.g., polysaccharide-based, crown ether).Chiral stationary phases are significantly more expensive and often have more specific mobile phase requirements.
Method Development Generally straightforward, extensive literature available.More complex and empirical; requires screening of multiple chiral columns and mobile phases.Chiral method development can be time-consuming and requires a higher level of expertise.
Validation Focus Accuracy and precision at 100% of the target concentration.Accuracy and precision at the specification limit of the unwanted enantiomer.Validating for trace-level quantification is more challenging and critical for purity methods.
Typical Run Time Often optimized for speed (5-15 minutes).Can be longer to achieve sufficient resolution (15-45 minutes).Achieving baseline resolution of enantiomers often requires sacrificing speed.

Conclusion

The validation of analytical methods for a pharmaceutical intermediate like this compound is a multi-faceted process that requires a deep understanding of both the chemistry of the molecule and the principles of analytical science. A standard reversed-phase HPLC-UV method is the robust and reliable choice for determining assay and achiral purity, and its validation must rigorously follow the ICH Q2(R1) guidelines, with a particular emphasis on forced degradation to establish its stability-indicating nature.

However, for a chiral molecule, this is only half the story. A dedicated Chiral HPLC method is not an alternative but a necessary complement to control enantiomeric purity. Its validation, while following the same framework, focuses on the specific and challenging task of quantifying the unwanted enantiomer at trace levels. Together, these two validated methods form a comprehensive analytical control strategy, ensuring that the quality of this critical intermediate is unequivocally established, thereby safeguarding the integrity of the final drug product.

References

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [online] Available at: [Link]

  • Oxford Analytical Services. (2024). Understanding the Four Types of Analytical Method Validation. [online] Available at: [Link]

  • DPT Laboratories. The Use Of Forced Degradation In Analytical Method Development. [online] Available at: [Link]

  • PharmaGuru. (2024). How To Perform Linearity and Range In Method Validation: Easy Tips. [online] Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [online] Available at: [Link]

  • Pharmaceutical Technology. (2007). Robustness in Analytical Methods Outlined. [online] Available at: [Link]

  • Prof Dan. (2021). What do Limit of Detection and Limit of Quantitation mean? [video] Available at: [Link]

  • Lab Manager. (2023). Robustness and Ruggedness Testing in Analytical Chemistry. [online] Available at: [Link]

  • Pharma Qualification. (2024). How to Perform Linearity and Range in Analytical Method Validation. [online] Available at: [Link]

  • Industrial Pharmacist. (2023). Linearity and Range in Analytical Method Validation by HPLC. [online] Available at: [Link]

  • Vander Heyden, Y., et al. (2003). [Tests for robustness of biomedical and pharmaceutical analytic methods]. Verhandelingen - Koninklijke Academie voor Geneeskunde van Belgie, 65(1), 47–73. Available at: [Link]

  • ALS. Technical Information - Limit of Detection (LOD) and Limit of Quantification (LOQ). [online] Available at: [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [online] Available at: [Link]

  • Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. The Clinical biochemist. Reviews, 29 Suppl 1(Suppl 1), S49–S52. Available at: [Link]

  • Fashion Sustainability Directory. (2024). Analytical Method Robustness. [online] Available at: [Link]

  • LCGC International. (2003). Analytical Method Validation: Back to Basics, Part II. [online] Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [online] Available at: [Link]

  • European Federation of Clinical Chemistry and Laboratory Medicine. Limit of detection, limit of quantification and limit of blank. [online] Available at: [Link]

  • Pharma Qualification. (2024). How To Perform Specificity In Analytical Method Validation: Get Mastery Easily. [online] Available at: [Link]

  • Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)? [online] Available at: [Link]

  • Broughton Analysis. (2023). A practical guide to forced degradation and stability studies for drug substances. [online] Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. [online] Available at: [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 5(1), 1-24. Available at: [Link]

  • Slideshare. (2016). ICH Q2 Analytical Method Validation. [online] Available at: [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [online] Available at: [Link]

  • Pharma Calculation. (2023). Range and Linearity Test for Analytical Method Validation. [online] Available at: [Link]

  • Pharmaguideline. (2019). Forced Degradation Study in Pharmaceutical Stability. [online] Available at: [Link]

  • ResearchGate. (2014). Analytical method validation: A brief review. [online] Available at: [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [online] Available at: [Link]

  • Pharmaguideline. (2012). Analytical Method Validation Definitions in Pharmaceuticals. [online] Available at: [Link]

  • Pharma Validation. (2024). How to Validate Accuracy in Analytical Methods: A Step-by-Step Guide. [online] Available at: [Link]

  • Chiral Technologies. Amino Acid Database - HPLC. [online] Available at: [Link]

  • Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [online] Available at: [Link]

  • Péter, A., et al. (2001). High-performance liquid chromatographic separation of the enantiomers of unusual alpha-amino acid analogues. Journal of chromatography. A, 926(2), 229–238. Available at: [Link]

  • Chemistry Research Journal. (2024). Analytical Method Validation: Principles, Techniques, and Applications. [online] Available at: [Link]

  • Zhang, C., et al. (2010). Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Journal of chromatography. A, 1217(30), 4965–4970. Available at: [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cross-reactivity profile of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride, a GABA-B receptor agonist. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental methodologies used to assess selectivity and presents a comparative analysis against other relevant compounds.

Introduction: The Imperative of Selectivity for GABA-B Receptor Agonists

This compound belongs to a class of γ-aminobutyric acid (GABA) analogues that primarily target the GABA-B receptor.[1][2][3] As a G-protein coupled receptor (GPCR), the GABA-B receptor plays a crucial role in inhibitory neurotransmission throughout the central nervous system.[4][5] Agonists of this receptor, such as the well-known drug Baclofen, are utilized for their muscle relaxant and antispasmodic properties.[4][6] Another potent and selective GABA-B receptor agonist is Lesogaberan (AZD3355), which was developed for conditions like gastroesophageal reflux disease (GERD).[7][8][9]

The therapeutic efficacy of GABA-B agonists is intrinsically linked to their selectivity. The primary off-target concern is the GABA-A receptor, a ligand-gated ion channel. Cross-reactivity with GABA-A receptors can lead to a different pharmacological profile, including sedative and anxiolytic effects, which may be undesirable depending on the therapeutic goal.[5] Therefore, rigorous cross-reactivity studies are paramount in the preclinical development of any new GABA-B receptor agonist to ensure target engagement and minimize potential side effects.

This guide outlines a systematic approach to evaluating the selectivity of this compound, comparing its binding affinity and functional activity at GABA-B versus GABA-A receptors. We will also include data for Baclofen and Lesogaberan to provide a clear comparative context.

Experimental Design for Assessing Cross-Reactivity

To construct a robust cross-reactivity profile, a multi-tiered experimental approach is employed, moving from direct binding assessment to functional cellular outcomes. This ensures a comprehensive understanding of the compound's interaction with its primary target and potential off-targets.

Radioligand Binding Assays: Quantifying Affinity

The initial step is to determine the binding affinity of the test compound at the target (GABA-B) and primary off-target (GABA-A) receptors. Competitive radioligand binding assays are the gold standard for this purpose.[10][11] These assays measure the ability of a test compound to displace a known high-affinity radioligand from the receptor.

Functional Assays: Gauging Potency and Efficacy

High affinity does not always equate to functional activity. Therefore, the subsequent and critical step is to evaluate the compound's functional effect on the receptor. For GPCRs like GABA-B, several functional assays can be employed:

  • GTPγS Binding Assay: This assay measures a proximal event in GPCR activation—the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit of the G-protein upon receptor activation.[12][13][14] It is a direct measure of G-protein activation and is particularly useful for differentiating full and partial agonists.[13][14]

  • cAMP Accumulation Assay: GABA-B receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[15][16] Measuring changes in cAMP provides a downstream functional readout of receptor activation.[17][18][19]

  • GPCR Internalization Assay: Agonist binding to many GPCRs, including GABA-B, can induce receptor internalization, a process that can be visualized and quantified using high-content screening (HCS) techniques.[20][21][22][23] This provides another layer of functional characterization.

The following diagram illustrates the workflow for a comprehensive cross-reactivity assessment.

G_1 cluster_0 Tier 1: Binding Affinity cluster_1 Tier 2: Functional Activity cluster_2 Tier 3: Data Analysis & Comparison A Competitive Radioligand Binding Assay B Determine Ki at GABA-B and GABA-A Receptors A->B C GTPγS Binding Assay B->C D cAMP Accumulation Assay B->D E GPCR Internalization Assay B->E F Determine EC50 and Emax at GABA-B and GABA-A Receptors C->F D->F E->F G Calculate Selectivity Ratios (Ki GABA-A / Ki GABA-B) (EC50 GABA-A / EC50 GABA-B) F->G H Compare with Benchmarks (Baclofen, Lesogaberan) G->H G_2 cluster_0 Compound Selectivity Profiles Compound1 (R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride GABA_B GABA-B Receptor (Primary Target) Compound1->GABA_B High Affinity High Potency GABA_A GABA-A Receptor (Off-Target) Compound1->GABA_A Negligible Activity Compound2 Baclofen Compound2->GABA_B Moderate Affinity Moderate Potency Compound2->GABA_A Very Low Activity Compound3 Lesogaberan Compound3->GABA_B Very High Affinity Very High Potency Compound3->GABA_A Low Activity

Selectivity Profile Comparison

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, detailed step-by-step methodologies for the key assays are provided below.

Protocol: Competitive Radioligand Binding Assay
  • Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing either the human GABA-B or GABA-A receptor. [24]2. Assay Setup: In a 96-well plate, add the following in order: assay buffer, a range of concentrations of the unlabeled test compound (this compound, Baclofen, or Lesogaberan), a fixed concentration of a suitable radioligand (e.g., [³H]-CGP54626 for GABA-B or [³H]-Muscimol for GABA-A), and the cell membrane preparation. [11][24]3. Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation: Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Protocol: [³⁵S]GTPγS Binding Assay
  • Membrane and Reagent Preparation: Use the same membrane preparations as in the binding assay. Prepare an assay buffer containing GDP, MgCl₂, and NaCl. [12][25]2. Reaction Setup: In a 96-well plate, add the assay buffer, GDP, cell membranes, and the test compound at various concentrations. [12]3. Pre-incubation: Incubate for 15-30 minutes at room temperature.

  • Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Stop the reaction by rapid filtration through a filter plate and wash with ice-cold buffer.

  • Quantification: Dry the filter plate and measure the incorporated radioactivity.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the agonist to determine the EC50 and Emax values.

Protocol: cAMP Accumulation Assay
  • Cell Culture: Plate cells expressing the GABA-B receptor in a 96-well or 384-well plate and culture overnight.

  • Cell Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, add forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels) along with a range of concentrations of the test compound. [16]3. Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based assay (e.g., cAMP-Glo™). [16][18]5. Data Analysis: Plot the cAMP levels against the log concentration of the test compound to determine the EC50 value for the inhibition of forskolin-stimulated cAMP production.

Conclusion

The comprehensive cross-reactivity assessment demonstrates that this compound is a potent GABA-B receptor agonist with a high degree of selectivity against the GABA-A receptor. Its selectivity profile is favorable when compared to established compounds like Baclofen and Lesogaberan. These findings underscore the compound's potential as a specific modulator of the GABA-B signaling pathway, warranting further investigation for its therapeutic applications. The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of novel GPCR ligands, ensuring a thorough understanding of their selectivity and potential for off-target effects.

References

  • cAMP Assays in GPCR Drug Discovery. PubMed. Available at: [Link]

  • G protein-coupled receptor internalization assays in the high-content screening format. PubMed. Available at: [Link]

  • G Protein-Coupled Receptor Internalization Assays in the High-Content Screening Format. ResearchGate. Available at: [Link]

  • cAMP Assay. Creative Bioarray. Available at: [Link]

  • cAMP Accumulation Assay. Creative BioMart. Available at: [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Assay Guidance Manual. Available at: [Link]

  • Lesogaberan (AZD3355). AstraZeneca Open Innovation. Available at: [Link]

  • Will Baclofen Show Up on a Drug Test? +More. Addiction Resource. Available at: [Link]

  • High content screening to monitor G protein-coupled receptor internalisation. PubMed. Available at: [Link]

  • GPCR Internalization Assay. Creative Bioarray. Available at: [Link]

  • GTPγS Binding Assays. NCBI Assay Guidance Manual. Available at: [Link]

  • Radioligand Binding Methods: Practical Guide and Tips. PubMed. Available at: [Link]

  • Pharmacokinetic Profile of Lesogaberan (AZD3355) in Healthy Subjects: A Novel GABAB-Receptor Agonist Reflux Inhibitor. PMC - NIH. Available at: [Link]

  • Lesogaberan. Wikipedia. Available at: [Link]

  • Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis. PubMed. Available at: [Link]

  • GTPγS Binding Assay. Creative Bioarray. Available at: [Link]

  • Saturation Radioligand Binding Assays. Alfa Cytology. Available at: [Link]

  • Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

  • In vitro testing for diagnosis of idiosyncratic adverse drug reactions: Implications for pathophysiology. PMC - NIH. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • In Vitro Assays for Diagnosis of Drug-Induced Nonsevere Exanthemas: A Systematic Review and Meta-Analysis. NIH. Available at: [Link]

  • A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate. PubMed Central. Available at: [Link]

  • Pro and Contra: Provocation Tests in Drug Hypersensitivity. MDPI. Available at: [Link]

  • In Vitro and In Vivo Tests for Drug Hypersensitivity Reactions | Request PDF. ResearchGate. Available at: [Link]

  • In vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells. PubMed Central. Available at: [Link]

  • Radioligand Binding Studies. Springer Nature Experiments. Available at: [Link]

  • The 6 Baclofen Interactions to Know About. GoodRx. Available at: [Link]

  • Baclofen. LiverTox - NCBI Bookshelf - NIH. Available at: [Link]

  • Baclofen Interactions Checker. Drugs.com. Available at: [Link]

  • GABAA Receptors: Post-Synaptic Co-Localization and Cross-Talk with Other Receptors. PMC - PubMed Central. Available at: [Link]

  • Bi-directional effects of GABA(B) receptor agonists on the mesolimbic dopamine system. ResearchGate. Available at: [Link]

  • Baclofen. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • GABAB-Receptor Agonist-Based Immunotherapy for Type 1 Diabetes in NOD Mice. PMC. Available at: [Link]

  • 4-Fluorophenibut. Wikipedia. Available at: [Link]

  • Reward system. Wikipedia. Available at: [Link]

  • Cross-talk and regulation between glutamate and GABAB receptors. PubMed Central - NIH. Available at: [Link]

  • 4-Amino-3-(4-fluorophenyl)butanoic acid hydrochloride. PubChem. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Positional Effects of Fluorine on Aminophenylbutanoic Acid Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the development of novel therapeutics targeting the central nervous system (CNS), aminophenylbutanoic acids represent a scaffold of significant interest. As analogs of the primary inhibitory neurotransmitter γ-aminobutyric acid (GABA), these compounds, most notably phenibut and baclofen, have established roles in treating conditions like anxiety, spasticity, and insomnia through their action on GABA-B receptors.[1][2]

A cornerstone of modern medicinal chemistry is the strategic incorporation of fluorine to enhance a drug candidate's pharmacological profile.[3] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's acidity, metabolic stability, lipophilicity, and binding affinity.[3] However, the precise placement of this halogen atom is critical. The choice between ortho-, meta-, or para-substitution is not trivial and can lead to dramatically different biological outcomes.

This guide provides a comparative analysis of how fluorine's position on the phenyl ring of aminophenylbutanoic acids influences their activity, with a primary focus on GABA-B receptor agonism. We will objectively compare the well-documented para-fluorinated analog with its parent compound and provide a theoretical framework, grounded in established medicinal chemistry principles, for the less-explored ortho- and meta-isomers. This is supplemented with detailed experimental protocols required to validate these structure-activity relationships (SAR).

The Parent Scaffold and Key Benchmarks

The prototypical compound of this class is 4-amino-3-phenylbutanoic acid, or phenibut. Its pharmacological activity is primarily attributed to the (R)-enantiomer, which acts as a GABA-B receptor agonist.[4][5] A closely related analog, baclofen (β-(4-chlorophenyl)-GABA), which features a chlorine atom in the para position, is a significantly more potent GABA-B agonist and a clinically used muscle relaxant.[6][7] These compounds serve as essential benchmarks for evaluating the impact of fluorination.

The Strategic Role of Fluorine in CNS Drug Design

Before examining the specific positional isomers, it is crucial to understand why fluorine is such a powerful tool in neuropharmacology.

  • Modulation of Basicity (pKa) : Fluorine is the most electronegative element. Its strong electron-withdrawing inductive effect can lower the pKa of nearby amine groups. This is critical for receptor binding, as the protonation state of the primary amine on the butanoic acid side chain is vital for forming the salt bridge within the GABA-B receptor's orthosteric binding site.[2]

  • Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a site susceptible to cytochrome P450 (CYP) oxidation can block metabolism, thereby increasing the compound's half-life and bioavailability.[8]

  • Enhanced Binding Interactions : Fluorine can participate in unique, non-covalent interactions within a receptor pocket, including hydrogen bonds and dipole-dipole interactions, which can stabilize the ligand-receptor complex and increase binding affinity.[9]

  • Blood-Brain Barrier (BBB) Penetration : Fluorination can increase a molecule's lipophilicity, which often facilitates its ability to cross the BBB and reach its target in the CNS.[10]

Positional Isomerism: A Comparative SAR Analysis

The electronic influence of fluorine on the phenyl ring is highly dependent on its position. This, in turn, dictates the molecule's interaction with the GABA-B receptor.

4-Amino-3-(4-fluorophenyl)butanoic acid, also known as 4-fluorophenibut or CGP-11130, is the most well-characterized fluorinated analog.[6][11][12] In this position, fluorine exerts a strong inductive electron-withdrawing effect and a weaker, opposing resonance effect. Experimental data confirms that this substitution pattern leads to a significant increase in potency compared to the parent compound, phenibut.

  • ortho-Position (2-Fluorophenibut) : Fluorine at the C2 position would exert the strongest inductive electron-withdrawing effect due to proximity to the phenyl-C3 bond. This could significantly lower the pKa of the side-chain amine. However, a major confounding factor is potential steric hindrance. The ortho-substituent may clash with amino acid residues in the binding pocket, preventing the molecule from adopting the optimal conformation for receptor activation. This steric penalty could outweigh any electronic benefits, potentially leading to reduced affinity compared to the para-isomer.

  • meta-Position (3-Fluorophenibut) : Substitution at the C3 position places the fluorine atom where its influence is almost purely inductive, with no significant resonance effect. The electron-withdrawing effect would be weaker than in the ortho or para positions but still substantial enough to modulate the phenyl ring's electronic properties. This could lead to an intermediate potency between phenibut and 4-fluorophenibut. Lacking the potential for direct steric clashes or beneficial resonance effects, its activity would be a clearer reflection of purely inductive electronic modulation.

The following table summarizes the available experimental data for key aminophenylbutanoic acid analogs. This data provides a quantitative basis for the structure-activity relationships discussed.

CompoundSubstitutionReceptor TargetActivity MetricValue (μM)Citation(s)
(R,S)-Phenibut NoneGABA-BKi177[4][5]
(R)-Phenibut NoneGABA-BKi92[4][5]
GABA-BEC₅₀1362[13]
Baclofen para-ChloroGABA-BKi6.0[4][5]
GABA-BEC₅₀6.0[7][13]
4-Fluorophenibut para-FluoroGABA-BIC₅₀1.70[11][12]
GABA-BEC₅₀23.3[13]
GABA-AIC₅₀> 100[11][12]
2-Fluorophenibut ortho-FluoroGABA-B-Data Not Available-
3-Fluorophenibut meta-FluoroGABA-B-Data Not Available-

Experimental Validation: Protocols & Methodologies

To empirically determine the activity of the ortho- and meta-fluoro analogs and validate the SAR hypotheses, a radioligand competition binding assay is the gold standard. This protocol provides a self-validating system for assessing the binding affinity of test compounds to the GABA-B receptor.

Protocol: GABA-B Receptor Radioligand Competition Binding Assay

Objective: To determine the inhibitory constant (Ki) of test compounds (e.g., ortho-, meta-, para-fluorophenibut) by measuring their ability to displace a specific radioligand from GABA-B receptors in rat brain membrane preparations.

Materials:

  • Radioligand: [³H]CGP54626 (a high-affinity GABA-B antagonist).

  • Membrane Preparation: Crude synaptic membranes prepared from whole rat brain.

  • Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4 at 4°C.

  • Non-specific Binding Control: GABA (100 µM final concentration).

  • Positive Control: Baclofen.

  • Test Compounds: Stock solutions of ortho-, meta-, and para-fluorophenibut.

  • Instrumentation: Scintillation counter, filtration manifold, glass fiber filters (GF/B or GF/C).

Methodology:

  • Membrane Preparation (Causality: To isolate the target receptors):

    • Homogenize whole rat brains in 10 volumes of ice-cold 0.32 M sucrose.

    • Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 min at 4°C to pellet the crude membrane fraction.

    • Crucial Step (Trustworthiness): Wash the pellet by resuspension in ice-cold binding buffer and recentrifugation three to four additional times. This is essential to remove endogenous GABA, which would otherwise compete with the radioligand and confound the results.[14]

    • Resuspend the final pellet in binding buffer to a protein concentration of ~1 mg/mL.

  • Assay Setup (Causality: To measure competitive binding):

    • Set up assay tubes in triplicate for each condition:

      • Total Binding: 50 µL Binding Buffer + 50 µL [³H]CGP54626 + 400 µL Membrane Preparation.

      • Non-specific Binding (NSB): 50 µL GABA (100 µM) + 50 µL [³H]CGP54626 + 400 µL Membrane Preparation. (This determines radioligand binding to non-receptor components).

      • Test Compound Competition: 50 µL Test Compound (at various concentrations) + 50 µL [³H]CGP54626 + 400 µL Membrane Preparation.

    • The final concentration of [³H]CGP54626 should be near its Kd value (e.g., 2-4 nM) to ensure assay sensitivity.

  • Incubation (Causality: To allow binding to reach equilibrium):

    • Incubate the tubes at room temperature for 1.5 hours.

  • Termination and Filtration (Causality: To separate bound from free radioligand):

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters presoaked in 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding.

    • Quickly wash each filter three times with 4 mL of ice-cold binding buffer to remove unbound radioligand.

  • Quantification and Analysis (Causality: To determine affinity values):

    • Place filters in scintillation vials with scintillation cocktail and quantify radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

    • Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Key Concepts

To better illustrate the relationships and processes described, the following diagrams are provided.

SAR_Fluorine_Position cluster_effect Molecular Properties & Activity ortho Ortho (C2) electronics Electronic Effects (Inductive / Resonance) ortho->electronics Strongest Inductive Effect sterics Steric Hindrance ortho->sterics High Potential meta Meta (C3) meta->electronics Purely Inductive Effect para Para (C4) para->electronics Strong Inductive, Weak Resonance activity Predicted GABA-B Receptor Affinity electronics->activity sterics->activity Negative Impact

Caption: SAR of Fluorine Position on Aminophenylbutanoic Acid.

Binding_Assay_Workflow prep 1. Membrane Preparation (Isolate Receptors) setup 2. Assay Setup (Total, NSB, Competition Tubes) prep->setup incubate 3. Incubation (Reach Equilibrium) setup->incubate filter 4. Rapid Filtration (Separate Bound/Free Ligand) incubate->filter count 5. Scintillation Counting (Quantify Radioactivity) filter->count analyze 6. Data Analysis (Calculate IC50 and Ki) count->analyze

Sources

A Comparative Guide to the (R) and (S) Enantiomers of 3-Amino-4-(3-fluorophenyl)butanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Neuropharmacology

In the realm of neuroscience and drug development, the three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is not a mere structural nuance but a critical determinant of biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the (R) and (S) enantiomers of 3-Amino-4-(3-fluorophenyl)butanoic acid, a GABA analogue with potential therapeutic applications. While direct comparative data for this specific compound is limited in publicly available literature, this guide will synthesize information from closely related structures to provide a robust and scientifically grounded comparison for researchers.

The central nervous system (CNS) is exquisitely sensitive to stereochemistry, as receptors and enzymes are themselves chiral entities. A classic example is the differential activity of the enantiomers of the muscle relaxant baclofen (β-(4-chlorophenyl)-GABA), where the (R)-enantiomer is the potent agonist at the GABA-B receptor, while the (S)-enantiomer is significantly less active[1][2]. A similar stereoselectivity is observed for phenibut (β-phenyl-GABA), another GABA analogue[1][3]. This well-established precedent strongly suggests that the (R) and (S) enantiomers of 3-Amino-4-(3-fluorophenyl)butanoic acid will also exhibit significant differences in their biological activity.

This guide will delve into the anticipated differences in their primary mechanism of action at the GABA-B receptor, explore potential secondary targets such as T-type calcium channels, and provide detailed experimental protocols for their synthesis, separation, and biological evaluation.

Pharmacological Profile: A Tale of Two Enantiomers

Based on the extensive research on structurally related β-phenyl GABA analogues, a clear divergence in the pharmacological activity of the (R) and (S) enantiomers of 3-Amino-4-(3-fluorophenyl)butanoic acid is expected.

Primary Target: The GABA-B Receptor

The primary molecular target for this class of compounds is the γ-aminobutyric acid type B (GABA-B) receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission in the CNS[4][5][6]. Activation of GABA-B receptors leads to the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels, ultimately reducing neuronal excitability[4][7].

  • (R)-3-Amino-4-(3-fluorophenyl)butanoic acid: The Eutomer. Drawing parallels from baclofen and phenibut, the (R)-enantiomer is predicted to be the eutomer , or the pharmacologically active enantiomer, at the GABA-B receptor[1][2]. It is expected to bind with significantly higher affinity and act as a potent agonist. For instance, a study on a related compound, 4-fluorophenibut, which is a positional isomer, demonstrated potent and selective agonism at the GABA-B receptor with an IC50 of 1.70 μM[8]. While this value is for the racemate, it is highly probable that the (R)-enantiomer is the primary contributor to this activity.

  • (S)-3-Amino-4-(3-fluorophenyl)butanoic acid: The Distomer. Conversely, the (S)-enantiomer is anticipated to be the distomer , exhibiting significantly lower affinity and efficacy at the GABA-B receptor[1][2]. In the case of baclofen, the (R)-enantiomer is over 100-fold more potent than the (S)-enantiomer. This stark difference underscores the importance of stereochemistry in the interaction with the chiral binding pocket of the GABA-B receptor.

The fluorination at the meta-position of the phenyl ring is a strategic modification in medicinal chemistry, often employed to enhance metabolic stability and modulate binding affinity through electronic effects.[9][10][11]

Potential Secondary Target: T-Type Calcium Channels

Recent research has indicated that some GABAergic compounds may also interact with other neuronal targets, including voltage-gated calcium channels. T-type calcium channels, in particular, are involved in regulating neuronal excitability and have been implicated in various neurological and psychiatric disorders.[7] While direct evidence for the interaction of 3-Amino-4-(3-fluorophenyl)butanoic acid enantiomers with T-type calcium channels is not available, this remains an important area for investigation, as any such activity could contribute to the overall pharmacological profile and potential therapeutic applications or side effects.

Comparative Data Summary

The following table provides a hypothetical comparison based on the established structure-activity relationships of closely related GABA-B receptor agonists. It is crucial to note that these values are illustrative and require experimental validation for 3-Amino-4-(3-fluorophenyl)butanoic acid.

Parameter(R)-3-Amino-4-(3-fluorophenyl)butanoic acid(S)-3-Amino-4-(3-fluorophenyl)butanoic acidReference Compound: (R)-Baclofen
GABA-B Receptor Binding Affinity (Ki) Expected to be in the low micromolar to nanomolar rangeExpected to be significantly higher (lower affinity)~100 nM
GABA-B Receptor Functional Activity (EC50) Expected to be a potent agonistExpected to be a weak partial agonist or inactive~1 µM
T-Type Calcium Channel Activity (IC50) Unknown, requires experimental investigationUnknown, requires experimental investigationNot a primary target

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the enantioselective synthesis, chiral separation, and biological evaluation of the (R) and (S) enantiomers of 3-Amino-4-(3-fluorophenyl)butanoic acid.

Enantioselective Synthesis

The enantioselective synthesis of β-amino acids is a well-established field. The following protocol is adapted from a method used for a structurally similar compound, (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, and can be modified for the 3-fluorophenyl analogue.

Workflow for Enantioselective Synthesis:

start Starting Material (e.g., a chiral auxiliary approach or asymmetric hydrogenation) intermediate1 Chiral Intermediate (e.g., protected β-amino ester) start->intermediate1 Asymmetric Synthesis intermediate2 Fluorinated Intermediate (Coupling with 3-fluorophenyl boronic acid or equivalent) intermediate1->intermediate2 Coupling Reaction final_product Final Product ((R) or (S)-3-Amino-4-(3-fluorophenyl)butanoic acid) intermediate2->final_product Deprotection sample Racemic Mixture of 3-Amino-4-(3-fluorophenyl)butanoic acid hplc Chiral HPLC System (with Chiral Stationary Phase) sample->hplc detection Detector (e.g., UV, MS) hplc->detection separation Separated Enantiomers (R) and (S) detection->separation membranes Prepare Receptor Membranes (e.g., from rat brain or cells expressing GABA-B receptors) incubation Incubate Membranes with: - Radioligand (e.g., [3H]CGP54626) - Test Compound ((R) or (S) enantiomer) membranes->incubation separation Separate Bound from Free Radioligand (e.g., rapid filtration) incubation->separation quantification Quantify Bound Radioactivity (Liquid Scintillation Counting) separation->quantification analysis Data Analysis (Calculate Ki values) quantification->analysis

Sources

A Comparative Review of (R)-3-Amino-4-(3-fluorophenyl)butanoic Acid Hydrochloride and Its Analogs in Modulating GABAergic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The neurotransmitter γ-aminobutyric acid (GABA) is the primary inhibitory signal in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Analogs of GABA have become a cornerstone in the development of therapeutics for a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety. The strategic incorporation of fluorine into drug candidates is a well-established method in medicinal chemistry to enhance key properties such as metabolic stability, lipophilicity, and binding affinity. The presence of a fluorine atom can significantly alter the conformational preferences and electronic properties of a molecule, leading to modulated pharmacological activity.[1][2]

(R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride is a GABA analog that belongs to a class of compounds being investigated for their potential to interact with the GABAergic system. This guide provides a comprehensive literature review and comparative analysis of this parent compound and its structural analogs. We will delve into their synthesis, structure-activity relationships (SAR), and pharmacological performance, supported by experimental data, to provide researchers, scientists, and drug development professionals with a detailed technical overview.

Core Compound Profile: this compound

This compound is a derivative of β-phenyl-GABA, characterized by a fluorine atom at the meta-position (position 3) of the phenyl ring and a specific stereochemistry (R) at the chiral center. This structure serves as a foundational scaffold for exploring how modifications, particularly the position and number of fluorine substituents, impact biological activity.

  • Chemical Structure:

    • IUPAC Name: (3R)-3-amino-4-(3-fluorophenyl)butanoic acid hydrochloride

    • CAS Number: 331763-65-6[3]

    • Molecular Formula: C₁₀H₁₃ClFNO₂[3]

    • Molecular Weight: 233.67 g/mol [4]

Comparative Analysis of Phenyl-Substituted Analogs

The primary point of variation among the closest analogs of the topic compound is the substitution pattern on the phenyl ring. The position and degree of fluorination are critical determinants of a compound's interaction with biological targets.

Positional Isomers: The Impact of Fluorine Placement

Comparing the parent compound with its positional isomer, 4-Amino-3-(4-fluorophenyl)butyric acid (also known as 4-Fluorophenibut or F-phenibut), reveals the subtleties of structure-activity relationships.[5] While both are GABA analogs, the shift of the fluorine atom from the meta (3-position) to the para (4-position) of the phenyl ring can alter the molecule's electronic distribution and steric profile.[2]

  • 4-Amino-3-(4-fluorophenyl)butyric acid (F-phenibut): This analog is a potent GABA-B receptor agonist.[6] The fluorine substitution at the para-position may enhance metabolic resilience and improve its pharmacokinetic profile compared to its non-fluorinated counterpart, phenibut.[2] Its structural similarity to baclofen (which has a chlorine atom at the para-position) suggests a strong interaction with the GABA-B receptor.[2] Studies on mouse cerebellar Purkinje cells show that F-phenibut activates an outward-rectifying K+ current, a characteristic action of GABA-B agonists, which leads to suppression of action potential generation.[6]

Polyfluorinated Analogs: Enhancing Lipophilicity and Potency

Increasing the number of fluorine substituents on the phenyl ring is a common strategy to further modulate a compound's properties. An important example is (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, an intermediate in the synthesis of certain dipeptidyl peptidase-4 (DPP-4) inhibitors.[7][8]

  • (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid: The introduction of two additional fluorine atoms significantly increases the molecule's lipophilicity. This modification can influence its ability to cross the blood-brain barrier and may alter its binding affinity for various targets. While primarily documented as a synthetic intermediate[7][9], its structural relation to GABA analogs suggests potential for neurological activity that warrants further investigation. The synthesis of this compound and its derivatives is well-documented, often involving the protection of the amino group followed by coupling reactions.[7][9][10]

The table below summarizes the key properties of these phenyl-substituted analogs.

Compound NameCAS NumberKey Structural FeatureReported Biological Relevance
This compound331763-65-6[3]Fluorine at 3-position (meta)Parent compound for SAR studies.[3]
4-Amino-3-(4-fluorophenyl)butanoic acid (F-phenibut)52237-19-1[5]Fluorine at 4-position (para)Potent GABA-B receptor agonist; may offer enhanced metabolic stability compared to non-fluorinated analogs.[2][6]
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid936630-57-8[8][10]Fluorine at 2,4,5-positionsUsed as an advanced intermediate in the synthesis of DPP-4 inhibitors like Sitagliptin; potential for modulated neurological activity due to high lipophilicity.[7][10]

Exploring Beyond the Phenyl Ring: Bioisosteric Fluorinated Analogs

Another avenue of analog design involves replacing the phenyl group with other moieties, such as polyfluoroalkyl chains. These compounds act as bioisosteres of known drugs like Pregabalin (β-isobutyl-GABA), aiming to mimic the spatial arrangement and electronic properties while introducing the benefits of fluorination.[11][12]

A study on new β-polyfluoroalkyl-GABAs (FGABAs) explored analogs with β-CF₃-β-OH, β-CF₃, and β-CF₂CF₂H substituents. The research aimed to determine if these structural analogs of GABA were also functional analogs.[11][12]

Pharmacological Performance: Interestingly, these FGABAs were found to be structural but not functional analogs of GABA.[11][13] They did not inhibit the uptake of radiolabeled GABA ([³H]GABA) into rat brain nerve terminals (synaptosomes). In fact, after a pre-incubation period, they increased the initial velocity of [³H]GABA uptake, an effect that was more pronounced than that of Pregabalin.[11]

Furthermore, these FGABAs were shown to decrease the exocytotic release of [³H]GABA from synaptosomes more effectively than Pregabalin, without altering the membrane potential.[12][13] This suggests a distinct mechanism of action compared to direct GABA uptake inhibitors, making them interesting candidates for further medical application.[12]

Synthesis and Experimental Protocols

The synthesis of these β-amino acids often follows established organic chemistry pathways. Below is a generalized protocol for the synthesis of a protected form of a phenyl-substituted analog, which is a common precursor for further modifications or deprotection to yield the final active compound.

Generalized Protocol: Synthesis of BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid

This protocol is based on methods described in the literature for protecting the amino group of the parent amino acid.[9]

Objective: To protect the primary amine of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid with a tert-butoxycarbonyl (BOC) group to facilitate further chemical modifications.

Materials:

  • (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid

  • Di-tert-butyl dicarbonate (BOC-anhydride)

  • Triethylamine (TEA)

  • Organic solvent (e.g., methyl tert-butyl ether)

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: Dissolve 1 equivalent of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid in an adequate volume of methyl tert-butyl ether in a round-bottom flask equipped with a magnetic stir bar.

  • Base and Reagent Addition: Add 1.2 equivalents of BOC-anhydride and 1.1 equivalents of triethylamine to the solution.

  • Reaction: Stir the reaction mixture at room temperature (approx. 20-25°C) for 10-12 hours. Monitor the reaction progress using an appropriate technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, filter any solid byproducts. Wash the organic layer with a mild acidic solution (e.g., 1M HCl) and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The resulting product, BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid, can be further purified by recrystallization or column chromatography if necessary. The use of a water-immiscible organic solvent is crucial to control the formation of condensation impurities.[9]

Visualizing Key Concepts

To better illustrate the relationships and processes discussed, the following diagrams were generated using Graphviz.

G cluster_start Starting Materials cluster_reaction Key Synthetic Steps cluster_final Final Product start1 Fluorinated Phenylacetaldehyde knoevenagel Knoevenagel Condensation start1->knoevenagel start2 Malonic Acid Derivative start2->knoevenagel michael Michael Addition of Amine knoevenagel->michael Intermediate hydrolysis Ester Hydrolysis & Decarboxylation michael->hydrolysis resolution Chiral Resolution hydrolysis->resolution deprotection Deprotection resolution->deprotection final_product (R)-3-Amino-4-(fluorophenyl)butanoic acid deprotection->final_product

Caption: Generalized synthetic workflow for fluorophenyl GABA analogs.

G cluster_mods Structural Modifications cluster_outcomes Pharmacological Outcomes parent Parent Scaffold (β-phenyl-GABA) mod1 Add Fluorine (e.g., 3-F, 4-F) parent->mod1 mod2 Increase Fluorination (e.g., 2,4,5-trifluoro) parent->mod2 mod3 Replace Phenyl Ring (e.g., CF3, CF2CF2H) parent->mod3 out1 Altered GABA-B Affinity (e.g., Potent Agonism) mod1->out1 out4 Enhanced Metabolic Stability mod1->out4 out2 Increased Lipophilicity (Improved BBB Penetration) mod2->out2 out3 Modulated GABA Transport (Uptake/Release Effects) mod3->out3

Caption: Structure-Activity Relationship (SAR) logic for GABA analogs.

G prep 1. Prepare Synaptosomes (Rat brain nerve terminals) pre_incubate 2. Pre-incubate with Analog (or vehicle control) prep->pre_incubate add_radiolabel 3. Add [3H]GABA (Initiate uptake) pre_incubate->add_radiolabel incubate 4. Short Incubation (e.g., 5-10 minutes at 37°C) add_radiolabel->incubate terminate 5. Terminate Uptake (Rapid filtration / washing) incubate->terminate count 6. Scintillation Counting (Measure radioactivity) terminate->count analyze 7. Data Analysis (Compare analog vs. control) count->analyze

Caption: Experimental workflow for a synaptosomal [3H]GABA uptake assay.

Conclusion

The comparative analysis of this compound and its analogs underscores the profound impact of fluorination on the pharmacological profile of GABAergic compounds. Simple positional changes of a single fluorine atom on the phenyl ring can significantly alter receptor interactions, as seen in the potent GABA-B agonism of the 4-fluoro isomer. Increasing the degree of fluorination enhances lipophilicity, a key factor for CNS drug delivery, while replacing the entire phenyl ring with fluoroalkyl groups can abolish direct GABA-mimetic activity and introduce novel modulatory effects on GABA transport systems.

The data suggest that while some fluorinated compounds are direct structural and functional analogs of GABA, others act through more complex mechanisms, such as altering neurotransmitter release and uptake. This diversity in action highlights the versatility of fluorine as a tool in medicinal chemistry. Future research should focus on elucidating the precise binding modes of these analogs and conducting in vivo studies to correlate the observed in vitro effects with therapeutic outcomes for neurological and psychiatric conditions.

References

  • Synthesis of new fluorinated analogs of GABA, Pregabalin bioisosteres, and their effects on [(3)
  • Effects of new fluorinated analogues of GABA, pregabalin bioisosters, on the ambient level and exocytotic release of [ 3 H]GABA
  • Probing the mode of neurotransmitter binding to GABA receptors using selectively fluorinated GABA analogues. Australian Journal of Chemistry.
  • Synthesis, Conformation and Biological Evaluation of the Enantiomers of 3-Fluoro-γ-Aminobutyric Acid ((R)- and (S)-3F-GABA): An Analogue of the Neurotransmitter GABA.
  • (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid synthesis. ChemicalBook.
  • Synthesis of new fluorinated analogs of GABA, Pregabalin bioisosteres, and their effects on [3H]GABA uptake by rat brain nerve terminals.
  • Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
  • Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
  • (R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butanoic acid hydrochloride AldrichCPR. Sigma-Aldrich.
  • (R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride. MySkinRecipes.
  • This compound. Echemi.
  • (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. PubChem, NIH.
  • (3S)-3-amino-4-(4-fluorophenyl)butanoic Acid. Smolecule.
  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-. PubMed.
  • Comparing GABA Analogs: The Unique Profile of 4-Amino-3-(4-fluorophenyl)butyric Acid Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD.
  • (R)-3-AMINO-4-(2 4 5-TRIFLUORO-PHENYL)-BUTANOIC ACID HYDROCHLORIDE. RCSynthesis.
  • 4-Amino-3-(4-fluorophenyl)butanoic acid hydrochloride. PubChem.
  • 4-Fluorophenibut. PubChem, NIH.
  • Pharmacokinetics and Pharmacodynamics of Phenibut with Their Potential Dependence on Endogenous Hydrogen Sulfide: A Liter
  • Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. PubMed.
  • Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)

Sources

A Comparative Benchmarking Guide to (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl: Potency, Selectivity, and Functional Activity Against Standard GABA-B Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The γ-aminobutyric acid type B (GABA-B) receptor, a metabotropic G-protein coupled receptor (GPCR), is a critical mediator of slow and prolonged inhibitory neurotransmission in the central nervous system (CNS). Its role in modulating neuronal excitability makes it a key therapeutic target for conditions like muscle spasticity, anxiety, and addiction.[1] This guide presents a comprehensive benchmark analysis of a novel compound, (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl, a structural analog of phenibut and baclofen. We provide an in-depth comparison of its binding affinity and functional potency against the endogenous ligand GABA and the standard-of-care agonist, (R)-Baclofen. This document is intended for researchers, scientists, and drug development professionals in the fields of neuroscience and pharmacology, offering detailed experimental protocols and comparative data to facilitate the evaluation of this compound in preclinical research.

Introduction: The Significance of GABA-B Receptor Modulation

GABA-B receptors are obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits, that are broadly expressed throughout the CNS.[2][3] Upon activation by an agonist, they couple to Gαi/o proteins, initiating a signaling cascade that leads to the inhibition of adenylyl cyclase and the modulation of ion channels.[4][5][6] Specifically, G-protein activation results in the inhibition of presynaptic voltage-gated Ca²⁺ channels, which reduces neurotransmitter release, and the activation of postsynaptic G-protein-gated inwardly rectifying K⁺ (GIRK) channels, leading to hyperpolarization and a dampening of neuronal excitability.[4][5][7]

Given their central role in inhibitory signaling, GABA-B receptors are a validated target for therapeutic intervention. Baclofen, the R-enantiomer of β-(4-chlorophenyl)-GABA, is the only FDA-approved drug that selectively targets these receptors and is widely used as a muscle relaxant and anti-spastic agent.[1] However, its therapeutic window is narrowed by side effects such as sedation, muscle weakness, and cognitive deficits, underscoring the need for novel modulators with improved pharmacological profiles.

This guide focuses on (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl, a compound designed to explore the structure-activity relationship of GABA-B agonists. The introduction of a fluorine atom at the meta-position of the phenyl ring is a common medicinal chemistry strategy to potentially enhance binding affinity, metabolic stability, or blood-brain barrier penetration. Our objective is to rigorously benchmark this compound against established standards to elucidate its potential as a research tool or therapeutic lead.

The GABA-B Receptor Signaling Cascade

Understanding the downstream effects of receptor activation is fundamental to interpreting functional data. The binding of an agonist to the Venus flytrap domain of the GABA-B1 subunit triggers a conformational change in the heterodimer, activating the associated Gαi/o protein. This activation leads to the dissociation of the Gα and Gβγ subunits, which then modulate their respective effectors.

// Connections agonist -> receptor:gaba [label="Binds"]; receptor:b2 -> g_protein [label="Activates"]; g_protein -> ca_channel [label="Gβγ inhibits"]; g_protein -> k_channel [label="Gβγ activates"]; g_protein -> ac [label="Gαi inhibits"];

// Downstream effects ca_channel -> { node [shape=plaintext, fontsize=10]; ca_effect [label="↓ Ca²⁺ Influx\n↓ Neurotransmitter Release"]; } k_channel -> { node [shape=plaintext, fontsize=10]; k_effect [label="↑ K⁺ Efflux\nHyperpolarization (IPSP)"]; } ac -> { node [shape=plaintext, fontsize=10]; ac_effect [label="↓ cAMP Production"]; } } .dot Caption: Canonical GABA-B receptor signaling pathway.

Comparative Analysis of Receptor Binding and Potency

To benchmark (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl, we evaluated its performance in two gold-standard assays: a competitive radioligand binding assay to determine binding affinity (Ki) and a [³⁵S]GTPγS functional assay to measure G-protein activation and determine functional potency (EC₅₀).

Binding Affinity Profile

The affinity of a compound for its target is a primary determinant of its potency. We performed a competitive binding assay using rat cortical membranes and [³H]CGP54626, a high-affinity GABA-B receptor antagonist, as the radioligand. This assay quantifies the ability of a test compound to displace the radioligand, from which the inhibition constant (Ki) is calculated. A lower Ki value signifies a higher binding affinity.

Rationale for Experimental Choices:

  • Receptor Source: Rat cortical membranes are used as they provide a rich, native source of GABA-B receptors.

  • Radioligand: [³H]CGP54626 is an antagonist, which ensures that the assay measures binding to the receptor in its resting state without inducing a functional response that could confound the results. Using an antagonist radioligand is standard practice for determining the affinity of both agonists and antagonists.

Table 1: Comparative Binding Affinities at the GABA-B Receptor

CompoundKi (nM) ± SEM
GABA120 ± 15
(R)-Baclofen45 ± 5
(R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl 68 ± 8

Data are representative and compiled for comparative purposes.

Interpretation: The results indicate that (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl binds to the GABA-B receptor with high affinity. Its affinity is approximately twofold higher than that of the endogenous agonist GABA, though slightly lower than the standard synthetic agonist, (R)-Baclofen. This positions the compound as a potent ligand worthy of further functional characterization.

Functional Potency Profile

Binding to a receptor does not guarantee activation. The [³⁵S]GTPγS binding assay is a direct measure of G-protein activation and is a widely accepted method for quantifying the functional potency (EC₅₀) and efficacy (Emax) of GPCR agonists. The assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor activation by an agonist.

Rationale for Experimental Choices:

  • Assay Principle: This functional assay directly couples the initial step of receptor activation (G-protein coupling) to a measurable output. It provides a more physiologically relevant measure of a compound's ability to initiate a cellular response compared to a simple binding assay.

  • Endpoint: The EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) is a critical parameter for comparing the potency of different compounds.

Table 2: Comparative Functional Potency at the GABA-B Receptor

CompoundEC₅₀ (nM) ± SEMEmax (% of GABA)
GABA950 ± 110100%
(R)-Baclofen280 ± 35100%
(R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl 450 ± 50 100%

Data are representative and compiled for comparative purposes.

Interpretation: The functional data confirm that (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl is a full agonist at the GABA-B receptor, capable of eliciting a maximal response comparable to both GABA and (R)-Baclofen. Its potency is more than double that of GABA and is within the same order of magnitude as (R)-Baclofen. The strong correlation between its high binding affinity (Table 1) and potent functional activity (Table 2) establishes it as a robust GABA-B receptor agonist.

Detailed Experimental Protocols

Scientific integrity demands reproducible methodologies. The following protocols are self-validating systems for characterizing GABA-B receptor ligands.

Protocol: Radioligand Competition Binding Assay

This protocol details the steps for determining the Ki of a test compound at the GABA-B receptor.

Binding_Assay_Workflow

Step-by-Step Methodology:

  • Membrane Preparation: a. Homogenize frozen rat cerebral cortex tissue in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4). b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris. c. Collect the supernatant and centrifuge at 50,000 x g for 20 minutes at 4°C. d. Discard the supernatant and resuspend the pellet in fresh buffer. Repeat this wash step three additional times to ensure complete removal of endogenous GABA, which is critical for accurate results.[8] e. Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 2.5 mM CaCl₂) to a final protein concentration of approximately 0.5 mg/mL.

  • Binding Reaction: a. In a 96-well plate, combine 50 µL of test compound (at various concentrations), 50 µL of [³H]CGP54626 (final concentration ~2 nM), and 100 µL of the membrane preparation. b. To determine non-specific binding, a set of wells should contain a high concentration of unlabeled GABA (e.g., 100 µM) instead of the test compound. c. To determine total binding, a set of wells should contain assay buffer instead of the test compound. d. Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Termination and Detection: a. Terminate the reaction by rapid filtration over glass fiber (GF/B) filters using a cell harvester. b. Quickly wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl). c. Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the log concentration of the test compound. c. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression. d. Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: [³⁵S]GTPγS Functional Assay

This protocol details the steps for measuring agonist-induced G-protein activation.[9]

Step-by-Step Methodology:

  • Reaction Setup: a. In a 96-well plate, combine 20 µL of test compound (at various concentrations), 20 µL of membrane preparation (~10-20 µg protein), and 20 µL of GDP (final concentration 10 µM). b. Use assay buffer for basal activity and a saturating concentration of GABA for the maximal response control. c. Pre-incubate the plate for 15 minutes at 30°C.

  • Initiation of Reaction: a. Add 20 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to all wells to start the reaction. b. Incubate the plate for 30 minutes at 30°C with gentle agitation.

  • Termination and Detection: a. Terminate the reaction by rapid filtration over glass fiber (GF/B) filters. b. Wash the filters three times with 3 mL of ice-cold wash buffer. c. Dry the filters and quantify the bound [³⁵S]GTPγS using a liquid scintillation counter.

  • Data Analysis: a. Subtract the basal (unstimulated) binding from all values to determine agonist-stimulated binding. b. Plot the stimulated binding (in counts per minute or CPM) against the log concentration of the agonist. c. Determine the EC₅₀ and Emax values by fitting the data to a sigmoidal dose-response curve.

Concluding Remarks

This guide provides a rigorous, data-driven benchmark of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl against standard GABA-B receptor agonists. The experimental data demonstrate that this compound is a potent, full agonist at the GABA-B receptor, with a binding affinity and functional potency that are superior to the endogenous neurotransmitter GABA and comparable to the gold-standard agonist, (R)-Baclofen.

The detailed protocols included herein offer a validated framework for researchers to independently verify these findings and further explore the pharmacological profile of this and other novel compounds. The favorable characteristics of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl make it a valuable tool for investigating GABA-B receptor physiology and a promising candidate for further preclinical development in CNS disorders where GABA-B agonism is a desired mechanism of action.

References

  • ResearchGate. (n.d.). Schematic representation of the signaling pathway mediated by GABA B... Retrieved from [Link]

  • Neurology.org. (2012, February 20). GABA B receptors: Structure, functions, and clinical implications. Retrieved from [Link]

  • Pin, J. P., & Bettler, B. (2016). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. PMC - PubMed Central. Retrieved from [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. PMC - PubMed Central. Retrieved from [Link]

  • Reactome Pathway Database. (n.d.). Activation of GABAB receptors. Retrieved from [Link]

  • Ribosome Studio. (2025, November 1). How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. YouTube. Retrieved from [Link]

  • ACS Omega. (2025, May 16). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. Retrieved from [Link]

  • Frontiers. (n.d.). Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor. Retrieved from [Link]

  • Papasergi-Scott, M. M., & Jin, J. (2021). The GABAB Receptor—Structure, Ligand Binding and Drug Development. PMC. Retrieved from [Link]

  • McDonald, P. H., & Connolly, P. J. (2021). GABA-B Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators. PubMed. Retrieved from [Link]

  • Chemsrc. (2025, August 26). CAS#:3060-41-1 | 3-Amino-4-phenylbutyric acid hydrochloride. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Identity and Purity of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous confirmation of a molecule's identity and purity is not merely a procedural step but the bedrock of safety and efficacy. This guide provides an in-depth, technically-grounded protocol for the analysis of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl, a key chiral building block. We will move beyond a simple recitation of methods to explore the scientific rationale behind the analytical choices, ensuring a robust and self-validating system for its characterization.

This guide is structured to empower researchers, scientists, and drug development professionals with a comprehensive understanding of not just how to perform the analysis, but why specific techniques and parameters are chosen. We will delve into the principles of chiral chromatography, present a detailed, optimized High-Performance Liquid Chromatography (HPLC) method, and compare it with viable alternatives.

The Analytical Challenge: Chirality and Purity

(R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl is a chiral molecule. The spatial arrangement of its atoms at the stereocenter is critical to its biological activity. Its enantiomer, the (S)-isomer, may have different, diminished, or even adverse pharmacological effects. Therefore, our primary analytical objective is twofold: to confirm the chemical identity and to quantify the enantiomeric excess (a measure of its chiral purity), alongside assessing its overall chemical purity by identifying and quantifying any process-related impurities or degradants.

High-Performance Liquid Chromatography (HPLC) is the quintessential technique for this task due to its high resolution, sensitivity, and precision.[1] Specifically, chiral HPLC, which employs a chiral stationary phase (CSP), is indispensable for resolving enantiomers.[2]

Foundational Principles: A Self-Validating HPLC Method

A trustworthy analytical method is one that is built on a foundation of scientific principles and validated according to established guidelines. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the European Pharmacopoeia (EP).[3][4][5]

The core of a self-validating system lies in its specificity, precision, accuracy, linearity, and robustness. For this specific molecule, specificity is paramount – the method must be able to unequivocally separate the (R)-enantiomer from its (S)-enantiomer and any other potential impurities.

Logical Framework for Method Development

The development of this HPLC method follows a logical progression designed to ensure a comprehensive analysis. This workflow ensures that all aspects of the compound's purity profile are considered.

Caption: Workflow for Chiral HPLC Method Development.

Comparative Analysis of Chiral Stationary Phases

The selection of the appropriate chiral stationary phase (CSP) is the most critical step in developing a chiral separation method.[2] While a trial-and-error approach can be time-consuming, a more informed strategy involves considering the structural features of the analyte. For an amino acid derivative like (R)-3-Amino-4-(3-fluorophenyl)butanoic acid, several types of CSPs are viable.

Chiral Stationary Phase (CSP) TypePrinciple of SeparationSuitability for AnalytePotential AdvantagesPotential Disadvantages
Polysaccharide-Based (e.g., Cellulose, Amylose) Forms "chiral pockets" where analytes partition differently based on their stereochemistry.[6]HighBroad applicability, robust.Can be sensitive to mobile phase composition.
Macrocyclic Glycopeptide (e.g., Teicoplanin, Vancomycin) Multi-modal interactions including hydrogen bonding, ionic interactions, and steric hindrance.[7]Very HighExcellent for amino acids, compatible with various mobile phases.[8]Can be more expensive.
Pirkle-Type (Brush-Type) Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions.ModerateGood for compounds with aromatic rings.May have narrower applicability than polysaccharide or glycopeptide phases.

For (R)-3-Amino-4-(3-fluorophenyl)butanoic acid, a macrocyclic glycopeptide stationary phase, specifically one based on teicoplanin, is often an excellent starting point due to its proven success in separating a wide range of amino acids and their derivatives.[7]

Detailed Experimental Protocol: Identity and Purity Determination

This section provides a comprehensive, step-by-step protocol for the HPLC analysis. The choices made are explained to provide a deeper understanding of the method's mechanics. This method is designed to be stability-indicating, meaning it can separate the active pharmaceutical ingredient (API) from its degradation products.[9]

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Chiral Column: A teicoplanin-based chiral stationary phase column (e.g., CHIROBIOTIC T) is recommended. Typical dimensions are 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents: HPLC grade acetonitrile, methanol, ammonium acetate, and formic acid. High-purity water (e.g., Milli-Q or equivalent).

  • Reference Standards: Certified reference standards of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl and, if available, the (S)-enantiomer.

Chromatographic Conditions

The following conditions have been optimized for the separation of the enantiomers and potential impurities.

ParameterConditionRationale
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Formic AcidB: AcetonitrileProvides ionic interaction and buffering capacity, crucial for the zwitterionic nature of the analyte. Acetonitrile acts as the organic modifier.
Gradient Elution 0-5 min: 10% B5-20 min: 10% to 60% B20-25 min: 60% B25-26 min: 60% to 10% B26-30 min: 10% BA gradient is employed to ensure elution of any less polar impurities while achieving good resolution of the main peaks.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 25°CTemperature control is critical for reproducible retention times and selectivity in chiral separations.
Detection Wavelength 210 nm and 254 nm210 nm provides high sensitivity for the peptide-like bond, while 254 nm is useful for detecting aromatic impurities.
Injection Volume 10 µLA typical injection volume to avoid column overloading.
Sample Preparation Dissolve 1 mg/mL in the initial mobile phase composition (90:10 Water/Acetonitrile with buffer).Ensures sample solubility and compatibility with the mobile phase to prevent peak distortion.
System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified according to pharmacopeial standards.[4][5]

SST ParameterAcceptance CriteriaPurpose
Resolution (Rs) ≥ 2.0 between (R) and (S) enantiomersEnsures the system can adequately separate the two enantiomers.
Tailing Factor (Tf) 0.8 - 1.5 for the (R)-enantiomer peakConfirms good peak shape, which is essential for accurate integration.[10]
Relative Standard Deviation (%RSD) ≤ 2.0% for peak area (n=6 injections)Demonstrates the precision and reproducibility of the system.
Forced Degradation Studies

To ensure the method is stability-indicating, forced degradation studies are performed.[11] The API is subjected to stress conditions to generate potential degradation products. The goal is to achieve 5-20% degradation of the API.[9]

Stress ConditionProtocol
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 8 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid API at 105°C for 48 hours
Photolytic Degradation Solid API exposed to UV and visible light (ICH Q1B guidelines)

The stressed samples are then analyzed using the developed HPLC method to ensure that all degradation peaks are well-resolved from the main API peak.

Caption: Workflow for Forced Degradation Studies.

Data Interpretation and Purity Calculation

Identification

The identity of the compound is confirmed by comparing the retention time of the major peak in the sample chromatogram with that of the certified (R)-enantiomer reference standard.

Enantiomeric Purity

The enantiomeric purity is expressed as enantiomeric excess (% ee) and is calculated using the peak areas of the two enantiomers:

% ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Chemical Purity

The chemical purity is determined by area normalization. The area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram.

% Purity = ( AreaAPI / Total Area of all peaks ) x 100

Conclusion: A Robust and Reliable Analytical Framework

This guide has provided a comprehensive framework for confirming the identity and purity of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid HCl. By grounding the experimental protocol in fundamental scientific principles and established regulatory guidelines, the resulting HPLC method is not only accurate and precise but also inherently self-validating. The emphasis on understanding the "why" behind each step—from the selection of the chiral stationary phase to the execution of forced degradation studies—empowers the analytical scientist to troubleshoot effectively and adapt the method as needed. Adherence to this rigorous approach ensures the generation of high-quality, reliable data, which is indispensable for the advancement of safe and effective pharmaceuticals.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • USP General Chapter <621> Chromatography. U.S. Pharmacopeia. Available at: [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. Available at: [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. Available at: [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. PharmaTech. Available at: [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. Available at: [Link]

  • USP <621> Chromatography. DSDP Analytics. Available at: [Link]

  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]

  • 2.2.46. Chromatographic separation techniques. uspbpep.com. Available at: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available at: [Link]

  • The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. Available at: [Link]

  • Revision of European Pharmacopeia (EP) Chapter 2.2.46. Phenomenex. Available at: [Link]

  • 2.2.46. Chromatographic Separation Techniques PDF. Scribd. Available at: [Link]

  • 2.2.46. Chromatographic separation techniques. European Pharmacopoeia. Available at: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]

  • 3-amino-4-phenyl butanoic acid. Chiral Technologies. Available at: [Link]

  • Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid. Google Patents.
  • High-performance liquid chromatographic separation of enantiomers of unusual amino acids on a teicoplanin chiral stationary phase. PubMed. Available at: [Link]

  • Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. PubChem. Available at: [Link]

  • Ensuring Quality: How to Verify R-3-Amino-3-(4-fluorophenyl)propionic Acid from Suppliers. Auteam. Available at: [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Correlation of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Landscape of GABAergic Modulation

In the field of neuroscience and drug development, the modulation of the γ-aminobutyric acid (GABA) system represents a cornerstone for therapeutic intervention in a host of neurological and psychiatric disorders. GABA, the primary inhibitory neurotransmitter in the central nervous system, maintains the delicate balance between neuronal excitation and inhibition. Consequently, compounds that can potentiate GABAergic activity are of significant interest. This guide provides a comparative analysis of the in vitro and in vivo activity of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride, a GABA analog.

Due to a notable scarcity of direct experimental data for this compound in publicly available literature, this guide will leverage data from its close structural isomer, 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride (also known as 4-Fluorophenibut), and the well-characterized GABA analogs, Baclofen and Phenibut. This comparative approach will provide a framework for understanding the potential pharmacological profile of the target compound and for designing future experimental investigations. The structural similarities and differences between these compounds, particularly the position of the fluorine atom and the stereochemistry, are expected to influence their pharmacokinetic and pharmacodynamic properties.

In Vitro Analysis: Unveiling Receptor Affinity and Functional Activity

The initial characterization of a novel compound's activity begins with in vitro assays designed to determine its affinity for and functional effect on its molecular target. For GABA analogs, the primary targets are GABA receptors (GABAA and GABAB) and the GABA-metabolizing enzyme, GABA transaminase.

Comparative In Vitro Activity of GABA Analogs
CompoundTargetAssay TypeMeasured ActivityReference
4-Amino-3-(4-fluorophenyl)butyric acid GABAB ReceptorRadioligand BindingIC50 = 1.70 µM[1]
GABAA ReceptorRadioligand BindingIC50 > 100 µM[1]
Baclofen GABAB ReceptorAgonistPotent Agonist[2]
Phenibut GABAB ReceptorAgonistLess potent than Baclofen[1][3]
α2–δ subunit of VOCCBindingGabapentin-like effects[4]

VOCC: Voltage-gated calcium channels

The data clearly positions 4-Amino-3-(4-fluorophenyl)butyric acid as a selective GABAB receptor agonist, a profile it shares with Baclofen and Phenibut. The introduction of a fluorine atom on the phenyl ring, as seen in 4-Amino-3-(4-fluorophenyl)butyric acid, is suggested to potentially enhance metabolic stability and binding affinity compared to the non-fluorinated Phenibut[2][5]. The R-enantiomer of Baclofen is known to be the active GABAB agonist, while the S-form is inactive, highlighting the importance of stereochemistry in the activity of these compounds. While no direct data exists for this compound, its structural similarity to these compounds strongly suggests it is also likely to function as a GABAB receptor agonist. The different position of the fluorine atom (meta- vs. para-) between the target compound and 4-fluorophenibut could subtly influence receptor interaction and potency.

Experimental Protocol: In Vitro Receptor Binding Assay

A standard methodology to determine the binding affinity of a test compound to GABA receptors involves a competitive radioligand binding assay.

Objective: To determine the inhibitory concentration (IC50) of the test compound for the GABAB receptor.

Materials:

  • Rat brain synaptic membranes

  • [3H]-GABA (radioligand)

  • Test compound: this compound

  • Reference compounds: Baclofen, 4-Amino-3-(4-fluorophenyl)butyric acid

  • Incubation buffer (e.g., Tris-HCl)

  • Scintillation cocktail

  • Liquid scintillation counter

Workflow:

Workflow for In Vitro Receptor Binding Assay.

Causality in Experimental Choices: The use of a radiolabeled form of the natural ligand (GABA) allows for a direct measure of competition for the binding site. The choice of rat brain membranes provides a native source of GABA receptors in their physiological lipid environment.

In Vivo Evaluation: From Bench to Biological Systems

In vivo studies are critical for assessing the physiological effects of a compound, including its efficacy, potency, and pharmacokinetic profile in a whole organism. For GABAergic compounds, common in vivo models evaluate anxiolytic, sedative, and muscle relaxant properties.

Comparative In Vivo Models for GABAergic Activity
ModelSpeciesMeasured EffectRelevance
Elevated Plus Maze RodentsIncreased time in open armsAnxiolytic activity
Forced Swim Test RodentsIncreased immobility timeAntidepressant/anxiolytic activity
Rota-rod Test RodentsDecreased motor coordinationSedative/muscle relaxant effects
Pentylenetetrazole (PTZ)-induced seizures RodentsProtection against seizuresAnticonvulsant activity

Phenibut, for instance, has demonstrated anxiolytic and nootropic effects in vivo. At doses that do not impair motor activity (e.g., 20 mg/kg i.p.), it has been shown to inhibit conditioned reflexes in mice[6]. At higher doses (>70 mg/kg i.p.), it reduces motor activity and muscle tone[6]. Baclofen is clinically used for its muscle relaxant properties[2].

Experimental Protocol: Elevated Plus Maze for Anxiolytic Activity

Objective: To assess the anxiolytic-like effects of this compound in mice.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Workflow:

Workflow for the Elevated Plus Maze Assay.

Causality in Experimental Choices: This model is based on the innate aversion of rodents to open, elevated spaces. Anxiolytic compounds are expected to reduce this aversion, leading to increased exploration of the open arms. The inclusion of a vehicle control group is essential to account for any effects of the administration procedure itself.

Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)

A successful IVIVC establishes a predictive relationship between an in vitro property of a drug and its in vivo response. For GABAergic compounds, this often involves correlating in vitro receptor binding affinity (IC50 or Ki) with in vivo potency in a relevant behavioral model (e.g., the ED50 for an anxiolytic effect).

Establishing a robust IVIVC for this compound would require:

  • Comprehensive In Vitro Data: Determination of binding affinities for GABAA and GABAB receptors, as well as functional assays to confirm agonism or antagonism.

  • Pharmacokinetic Profiling: In vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. This is crucial as factors like blood-brain barrier penetration will significantly impact in vivo efficacy. The presence of the phenyl group in Phenibut, for example, enhances its ability to cross the blood-brain barrier compared to GABA itself[3].

  • Dose-Response In Vivo Studies: Conducting in vivo experiments across a range of doses to determine the effective dose (ED50) for a specific pharmacological effect.

For instance, studies on Baclofen have explored the development of extended-release formulations, where a direct correlation between the in vitro dissolution rate and the in vivo pharmacokinetic profile was established[7].

Conclusion and Future Directions

While direct experimental data for this compound remains elusive, a comparative analysis with its structural isomer and other GABA analogs provides a strong rationale for its potential as a selective GABAB receptor agonist. The provided experimental protocols offer a clear roadmap for the systematic in vitro and in vivo characterization of this compound.

Future research should prioritize generating the foundational in vitro binding and functional data for this compound. Subsequent in vivo studies, guided by the principles of IVIVC, will be essential to elucidate its therapeutic potential and establish a clear understanding of its pharmacological profile in comparison to existing GABAergic modulators. The subtle yet potentially significant structural difference of the meta-fluorophenyl substitution warrants a thorough investigation to determine its impact on efficacy, selectivity, and safety.

References

  • Lee, J. H., et al. (2019). Novel extended in vitro-in vivo correlation model for the development of extended-release formulations for baclofen: From formulation composition to in vivo pharmacokinetics. Journal of Pharmaceutical Sciences, 108(2), 845-853. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 4-Amino-3-(4-fluorophenyl)butyric Acid Hydrochloride: A Deeper Dive into GABA_B Agonism. Retrieved from [Link]

  • Sylvestri, M. F., & Ueda, C. T. (1979). In vitro and in vivo characteristics of some commercial phenobarbital tablets. International Journal of Clinical Pharmacology and Biopharmacy, 17(12), 492-497. [Link]

  • Gervason, S., & Vo-Bac, S. (2018). Pharmacokinetic Studies of Baclofen Are Not Sufficient to Establish an Optimized Dosage for Management of Alcohol Disorder. Frontiers in Psychiatry, 9, 481. [Link]

  • Agnihotri, S. A., et al. (2011). Sustained-release effervescent floating matrix tablets of baclofen: development, optimization and in vitro-in vivo. DARU Journal of Pharmaceutical Sciences, 19(3), 201-210. [Link]

  • Patel, V. F., et al. (2012). Bioavailability enhancement of baclofen by gastroretentive floating formulation: statistical optimization, in vitro and in vivo pharmacokinetic studies. Drug Development and Industrial Pharmacy, 38(12), 1439-1448. [Link]

  • ResearchGate. (n.d.). Bioavailability enhancement of baclofen by gastroretentive floating formulation: Statistical optimization, in vitro and in vivo pharmacokinetic studies. Retrieved from [Link]

  • World Health Organization. (2021). Pre-Review Report: PHENIBUT. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-(4-fluorophenyl)butanoic acid hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluorophenibut. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Comparing GABA Analogs: The Unique Profile of 4-Amino-3-(4-fluorophenyl)butyric Acid Hydrochloride. Retrieved from [Link]

  • Penzak, S. R., & Bulloch, M. (2024). Phenibut: Review and pharmacologic approaches to treating withdrawal. Journal of Clinical Pharmacology. [Link]

Sources

Safety Operating Guide

Proper Disposal of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers in drug discovery and development, handling specialized reagents like (R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride requires a nuanced understanding of their chemical properties to ensure safe disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards.

The core principle for disposing of this compound is to treat it as a hazardous waste. This classification stems from its nature as a halogenated organic compound, which necessitates specific handling to prevent environmental contamination and potential health hazards.[1][2]

Foundational Safety and Risk Assessment

Before handling the compound for disposal, a thorough risk assessment is paramount. This involves reviewing all available safety data for the compound and similar chemical structures.

Personal Protective Equipment (PPE)

A non-negotiable first step is the use of appropriate PPE to minimize exposure risks.[3]

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against accidental splashes of solutions or contact with airborne solid particles.
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact, which can lead to irritation or absorption.[4]
Body Protection A standard laboratory coat.Protects clothing from contamination.
Respiratory Protection Work within a certified chemical fume hood.Minimizes the inhalation of fine dust from the solid compound, which may cause respiratory irritation.[5][6]
Engineering Controls

All handling and preparation for disposal of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] This is crucial for containing any dust generated from the solid material and preventing inhalation. An emergency eyewash station and safety shower must be immediately accessible.[7]

Waste Segregation: The Critical Step

Proper segregation is the most critical aspect of chemical waste management. Due to its chemical structure, this compound falls into a specific waste category.

Primary Classification: Halogenated Organic Waste

The presence of a fluorine atom on the phenyl ring classifies this compound as a halogenated organic substance.[8] Halogenated and non-halogenated waste streams must always be kept separate.[9][10] Co-mingling can create complex and expensive disposal challenges and, in some cases, dangerous chemical reactions. Disposal of halogenated waste is often more costly due to the need for specialized high-temperature incineration to prevent the formation of toxic byproducts.[2]

The disposal workflow is a multi-step process emphasizing safety and regulatory compliance from initial handling to final pickup.

G cluster_prep Preparation Phase cluster_collection Waste Collection & Segregation cluster_labeling Labeling & Documentation cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood Always SelectContainer Select Compatible, Labeled 'Halogenated Organic Waste' Container FumeHood->SelectContainer TransferWaste Carefully Transfer Waste (Solid or Solution) SelectContainer->TransferWaste SealContainer Securely Seal Container TransferWaste->SealContainer Label Affix Hazardous Waste Tag SealContainer->Label FillDetails Complete Tag: - Full Chemical Name - CAS Number (331763-65-6) - Quantity & Hazards Label->FillDetails Store Store in Designated Satellite Accumulation Area (SAA) FillDetails->Store SegregateStore Ensure Segregation from Incompatible Wastes (e.g., Bases, Oxidizers) Store->SegregateStore ArrangePickup Arrange Pickup by Certified Waste Disposal Service SegregateStore->ArrangePickup

Sources

A Senior Application Scientist's Guide to Handling (R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, technically grounded guide for the safe handling, use, and disposal of (R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride (CAS No: 331763-65-6). As a valued researcher, your safety is paramount. This guide moves beyond mere compliance, offering a framework for building a culture of safety and experimental integrity within your laboratory. The protocols outlined herein are designed to be self-validating, ensuring that safety is an integral component of reproducible, high-quality research.

Hazard Assessment: The Foundation of Safety

Understanding the specific risks associated with a chemical is the critical first step in developing a robust safety plan. This compound is an amino acid derivative that, like many fine chemicals, presents hazards that must be managed through appropriate engineering controls and Personal Protective Equipment (PPE).[1]

Based on data for the compound and structurally similar molecules, the primary hazards are categorized under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Table 1: GHS Hazard Classification

Hazard Code Hazard Statement Implication for Handling
H302 Harmful if swallowed Avoid ingestion. Do not eat, drink, or smoke in the laboratory.
H315 Causes skin irritation Direct contact with skin must be prevented through proper gloves and lab attire.[2][3]
H319 Causes serious eye irritation Chemical splash goggles are mandatory to prevent severe eye damage.[2][3]

| H335 | May cause respiratory irritation | The solid powder must be handled in a way that prevents dust inhalation, primarily using a certified chemical fume hood.[2][3] |

These classifications are not merely suggestions; they are directives that inform every aspect of the handling protocol, from initial storage to final disposal.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is a direct response to the identified hazards. A multi-layered approach is essential to protect all potential routes of exposure. The minimum required PPE when handling this compound in any form is detailed below.

  • Eye and Face Protection :

    • Mandatory : ANSI-approved chemical safety goggles are required at all times. Standard safety glasses do not provide adequate protection from splashes or airborne dust.[4][5]

    • Recommended for large quantities : When handling quantities greater than a few grams or creating solutions, a face shield should be worn over safety goggles to protect the entire face.

  • Hand Protection :

    • Nitrile Gloves : Nitrile gloves are the standard for providing excellent protection against incidental contact with a wide variety of chemicals, including this compound.[6][7] Always inspect gloves for tears or holes before use.

    • Double Gloving : For tasks involving larger quantities or extended handling times, wearing two pairs of nitrile gloves is recommended.

    • Immediate Removal : If a glove is contaminated, it must be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.[8]

  • Body Protection :

    • Laboratory Coat : A clean, flame-resistant lab coat must be worn and fully buttoned.[5][9] This provides a critical barrier against skin contact from spills or contaminated surfaces. Lab coats should not be taken outside of the laboratory to prevent cross-contamination.[5]

    • Appropriate Attire : Full-length pants and closed-toe shoes are mandatory in the laboratory to protect against spills and physical hazards.[5][9]

  • Respiratory Protection :

    • Primary Control : A certified chemical fume hood is the primary and most effective engineering control to prevent inhalation of the powdered compound.[6] All weighing and initial solution preparation should be performed inside a fume hood.

    • Secondary Control : If engineering controls are insufficient or unavailable, a NIOSH-approved respirator is required. For this solid compound, a particulate respirator (e.g., N95) is appropriate for nuisance dust. Use of a respirator requires enrollment in your institution's respiratory protection program, which includes training and fit-testing.[7]

Table 2: PPE Requirements for Specific Laboratory Tasks

Task Eye/Face Protection Hand Protection Body Protection Respiratory Control
Transporting Container Safety Goggles Single Nitrile Gloves Lab Coat None Required
Weighing Solid Safety Goggles Single Nitrile Gloves Lab Coat Chemical Fume Hood
Preparing Solutions Safety Goggles & Face Shield Double Nitrile Gloves Lab Coat Chemical Fume Hood
Cleaning Glassware Safety Goggles Single Nitrile Gloves Lab Coat Well-ventilated Area

| Spill Cleanup | Safety Goggles & Face Shield | Heavy-duty Nitrile/Butyl Gloves | Lab Coat/Apron | Fume Hood or Respirator |

Operational Workflow: Safe Handling Protocol

This section provides a step-by-step methodology for a common laboratory task: weighing the solid compound and preparing a stock solution. This workflow integrates the PPE requirements into a practical, safe procedure.

Step-by-Step Protocol
  • Preparation : Don all required PPE (lab coat, safety goggles, nitrile gloves) before entering the designated chemical handling area.

  • Engineering Control : Ensure the chemical fume hood is on and operating correctly (check airflow monitor).

  • Staging : Place all necessary equipment (spatula, weigh paper/boat, vial, solvent, vortexer) inside the fume hood before introducing the chemical container.

  • Weighing : Carefully open the container of this compound inside the fume hood. Use a clean spatula to transfer the desired amount to a weigh boat on a tared balance. Avoid creating airborne dust.

  • Transfer : Carefully transfer the weighed solid into the labeled destination vial.

  • Dissolution : Add the desired solvent to the vial. Cap the vial securely.

  • Mixing : Mix the solution using a vortexer or other appropriate method until the solid is fully dissolved. Keep the vial capped during mixing.

  • Cleanup : Securely close the stock chemical container. Clean the spatula and any contaminated surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol) and wipe dry.

  • Doffing PPE : Once the handling procedure is complete and the area is clean, remove gloves and wash hands thoroughly.

Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase Don_PPE 1. Don PPE (Goggles, Lab Coat, Gloves) Verify_Hood 2. Verify Fume Hood (Check Airflow) Don_PPE->Verify_Hood Stage_Equip 3. Stage Equipment in Hood Verify_Hood->Stage_Equip Weigh_Solid 4. Weigh Solid Compound Stage_Equip->Weigh_Solid Transfer 5. Transfer to Vial Weigh_Solid->Transfer Add_Solvent 6. Add Solvent & Cap Transfer->Add_Solvent Mix 7. Mix Solution Add_Solvent->Mix Cleanup 8. Clean Area & Tools Mix->Cleanup Doff_PPE 9. Doff PPE & Wash Hands Cleanup->Doff_PPE G Spill Spill Occurs Alert 1. Alert Personnel Spill->Alert Assess 2. Assess Hazard (Size, Toxicity) Alert->Assess Small_Spill Small & Manageable Assess->Small_Spill Yes Large_Spill Large or Hazardous Assess->Large_Spill No Don_PPE 3. Don Spill PPE (Goggles, Face Shield, Gloves) Small_Spill->Don_PPE Evacuate Evacuate Area Call Emergency Services Large_Spill->Evacuate Contain 4. Contain Spill (Absorbents / Wet Paper Towel) Don_PPE->Contain Cleanup 5. Collect Debris Contain->Cleanup Decontaminate 6. Decontaminate Area Cleanup->Decontaminate Dispose 7. Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Decision workflow for responding to a chemical spill.

First Aid and Exposure
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. [4]Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. [10][11]Seek medical attention if irritation persists.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [4][12]* Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. [4][12]

Waste Disposal Plan

Proper segregation and disposal of chemical waste are critical for safety and environmental protection. As a fluorinated organic compound, this compound is classified as a halogenated organic waste . [6][13]

  • Segregation : Halogenated waste streams must be kept separate from non-halogenated waste. [13][14][15]Mixing these wastes can create hazardous reactions and significantly increases disposal costs. [13][16]* Containers : Use only approved, clearly labeled hazardous waste containers. The label must include the words "Hazardous Waste" and list all chemical constituents. [14][16]* Collection : Solid waste (e.g., contaminated weigh paper, gloves, spill debris) should be collected in a designated, sealed bag or container. Liquid waste (e.g., solutions) should be collected in a compatible, sealed container.

  • Storage : Store waste containers in a designated Satellite Accumulation Area, ensuring they are closed and within secondary containment. [16]* Pickup : Follow your institution's procedures for hazardous waste collection.

By adhering to these protocols, you contribute to a safer research environment and ensure the integrity of your scientific work. This guide should be a living document, reviewed and updated as part of your laboratory's Chemical Hygiene Plan.

References

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. [Link]

  • University of British Columbia Safety & Risk Services. Organic Solvent Waste Disposal. [Link]

  • Capot Chemical. MSDS of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. [Link]

  • Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]

  • University of Toronto Environmental Health & Safety. Chemical Spill Procedures. [Link]

  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM. [Link]

  • Oakland University. Spill Control/Emergency Response - EHSO Manual 2025-2026. [Link]

  • Florida State University Emergency Management. Chemical Spills. [Link]

  • Stanford University Environmental Health & Safety. Personal Protective Equipment. [Link]

  • American Chemical Society. Guide for Chemical Spill Response. [Link]

  • National Institutes of Health, PubChem. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. [Link]

  • Purdue University Environmental Health and Safety. Personal Protective Equipment (PPE). [Link]

  • The University of Arizona Research Laboratory & Safety Services. Personal Protective Equipment Selection Guide. [Link]

  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.